molecular formula C16H24N2O5 B1422442 Boc-Dap(Z)-OL CAS No. 721927-81-7

Boc-Dap(Z)-OL

Cat. No.: B1422442
CAS No.: 721927-81-7
M. Wt: 324.37 g/mol
InChI Key: JQIQDJDXPRRWIN-ZDUSSCGKSA-N
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Description

Boc-Dap(Z)-OL is a protected amino acid derivative specifically designed as a crucial building block for advanced peptide synthesis. This compound, chemically defined as (R)- or (S)-2-(Boc-amino)-3-(Z-amino)-1-propanol, features orthogonal protection of its two amino groups: one with an acid-labile tert-butyloxycarbonyl (Boc) group and the other with a benzyloxycarbonyl (Z or Cbz) group that is removable by catalytic hydrogenation . This protection strategy allows for selective deprotection and sequential synthesis, making it an invaluable tool for constructing complex peptide sequences, enzyme inhibitors, and other bioactive molecules . The compound serves to incorporate the diaminopropionic acid (Dap) scaffold into peptide chains, which is essential in research and pharmaceutical development for studying biological activity and designing therapeutic agents . The Boc protecting group is stable under basic conditions and toward hydrogenation but can be cleanly removed with strong acids like trifluoroacetic acid (TFA) through a mechanism that involves protonation, fragmentation into a tert-butyl cation and carbon dioxide, and subsequent release of the free amine . The orthogonality of the Boc and Z protecting groups provides synthetic chemists with precise control over reaction steps, which is a fundamental requirement in the synthesis of sophisticated peptide-based drugs . This product is intended for research applications only and is not suitable for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O5/c1-16(2,3)23-15(21)18-13(10-19)9-17-14(20)22-11-12-7-5-4-6-8-12/h4-8,13,19H,9-11H2,1-3H3,(H,17,20)(H,18,21)/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQIQDJDXPRRWIN-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CNC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CNC(=O)OCC1=CC=CC=C1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Boc-Dap(Z)-OL

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of the synthesis and purification of (S)-tert-butyl (1-hydroxy-3-(((benzyloxy)carbonyl)amino)propan-2-yl)carbamate, commonly referred to as Boc-Dap(Z)-OL. This valuable chiral building block, featuring orthogonal Boc and Z protecting groups, is of significant interest to researchers and professionals in peptide synthesis and drug development. Its unique structure allows for selective deprotection and further functionalization at either the amino or hydroxyl terminus, making it a versatile intermediate in the construction of complex peptides and therapeutic molecules.

Introduction to this compound: A Versatile Synthetic Intermediate

This compound is a derivative of L-2,3-diaminopropionic acid, a non-proteinogenic amino acid. The α-amino group is protected by the acid-labile tert-butyloxycarbonyl (Boc) group, while the β-amino group is shielded by the hydrogenolysis-labile benzyloxycarbonyl (Z) group. This orthogonal protection scheme is a cornerstone of modern peptide chemistry, enabling the selective removal of one protecting group in the presence of the other, thus allowing for precise and controlled modifications at different positions of the molecule.[1][2][3][4] The primary alcohol functionality of this compound further extends its utility as a precursor for various chemical transformations.

This guide will delve into a reliable and efficient method for the synthesis of this compound via the reduction of its corresponding carboxylic acid, Boc-Dap(Z)-OH. We will explore the mechanistic rationale behind the chosen synthetic strategy and provide a detailed, step-by-step protocol for both the synthesis and subsequent purification.

Synthesis of this compound: A Chemoselective Reduction Approach

The synthesis of this compound is achieved through the reduction of the carboxylic acid moiety of Boc-Dap(Z)-OH. A highly effective and chemoselective method for this transformation is the mixed anhydride reduction. This technique involves the activation of the carboxylic acid with an alkyl chloroformate, such as isobutyl chloroformate, in the presence of a tertiary amine base like N-methylmorpholine (NMM). The resulting mixed anhydride is then reduced in situ by a mild reducing agent, typically sodium borohydride (NaBH₄).[5][6][7][8]

The key advantage of this method lies in its ability to selectively reduce the carboxylic acid without affecting the carbamate protecting groups (Boc and Z), which are stable under these reaction conditions. The reaction is typically carried out at low temperatures to minimize side reactions and preserve the stereochemical integrity of the chiral center.

Physicochemical Properties of the Starting Material and Product
PropertyBoc-Dap(Z)-OH (Starting Material)This compound (Product)References
CAS Number 65710-57-8721927-81-7[9][10]
Molecular Formula C₁₆H₂₂N₂O₆C₁₆H₂₄N₂O₅[9][10]
Molecular Weight 338.36 g/mol 324.37 g/mol [9][10]
Appearance White to off-white solidExpected to be a white solid or viscous oil
Purity ≥98.0% (HPLC)≥95% (typical)

Synthesis_Workflow cluster_start Starting Material cluster_activation Activation cluster_reduction Reduction cluster_workup Workup & Purification cluster_product Final Product start Boc-Dap(Z)-OH activation Mixed Anhydride Formation start->activation Isobutyl Chloroformate, N-Methylmorpholine, THF, -15°C reduction Sodium Borohydride Reduction activation->reduction Sodium Borohydride, Methanol, -15°C workup Aqueous Workup reduction->workup Quench with aq. acid purification Purification (Chromatography/Recrystallization) workup->purification Extraction product This compound purification->product Isolation

Experimental Protocol: Mixed Anhydride Reduction

This protocol is a representative method adapted from established procedures for the chemoselective reduction of N-protected amino acids.[5][6][7][8]

Materials and Reagents:

  • Boc-Dap(Z)-OH

  • Anhydrous Tetrahydrofuran (THF)

  • N-Methylmorpholine (NMM)

  • Isobutyl chloroformate

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ethyl acetate (EtOAc)

  • Hexanes

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, dissolve Boc-Dap(Z)-OH (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -15 °C using an appropriate cooling bath (e.g., an ice-salt bath or a cryocooler).

  • Activation: To the cold, stirred solution, add N-methylmorpholine (1.1 eq) dropwise, ensuring the temperature remains at -15 °C. Following the addition of NMM, add isobutyl chloroformate (1.1 eq) dropwise. Stir the reaction mixture at -15 °C for 15-20 minutes to allow for the formation of the mixed anhydride.

  • Reduction: In a separate flask, prepare a suspension of sodium borohydride (2.0-3.0 eq) in anhydrous THF. Cool this suspension to -15 °C. To the mixed anhydride solution, add the cold NaBH₄ suspension portion-wise, maintaining the reaction temperature at -15 °C. After the addition is complete, add methanol (2.0-3.0 eq) dropwise to the reaction mixture. The addition of methanol facilitates the reduction.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., dichloromethane:methanol 95:5 or ethyl acetate:hexanes 1:1). The reaction is typically complete within 30-60 minutes after the addition of methanol.

  • Quenching: Once the reaction is complete, cautiously quench the reaction by the slow, dropwise addition of 1 M HCl while maintaining the temperature below 0 °C.

  • Workup: Allow the mixture to warm to room temperature. Remove the THF under reduced pressure. To the aqueous residue, add ethyl acetate to extract the product. Separate the organic layer and wash it sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

The crude this compound, which may be a white solid or a viscous oil, can be purified by either column chromatography or recrystallization to achieve high purity.

Purification by Column Chromatography

Silica gel column chromatography is a highly effective method for purifying protected amino alcohols.

Procedure:

  • Column Preparation: Pack a glass column with silica gel using a slurry method with a non-polar solvent such as hexanes.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elution: Elute the column with a gradient of increasing polarity. A common solvent system is a mixture of dichloromethane and methanol or ethyl acetate and hexanes. The optimal solvent ratio should be determined by TLC analysis of the crude product.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound.

Purification by Recrystallization

If the crude product is a solid, recrystallization can be an efficient purification method.

Procedure:

  • Solvent Selection: Dissolve the crude this compound in a minimal amount of a hot solvent in which it is soluble. Suitable solvent systems for Boc-protected compounds often include ethyl acetate/hexanes or acetone/water.

  • Crystallization: Allow the solution to cool slowly to room temperature to induce the formation of crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation and Drying: Collect the crystals by filtration, wash them with a small amount of cold solvent, and dry them under vacuum to obtain pure this compound.

Characterization

The structure and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

  • ¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.

  • Mass Spectrometry (MS): To verify the molecular weight of the product.

  • Infrared (IR) Spectroscopy: To identify the characteristic vibrational frequencies of the functional groups (e.g., O-H, N-H, C=O).

Conclusion

The synthesis of this compound via a mixed anhydride reduction of Boc-Dap(Z)-OH is a robust and chemoselective method that provides access to this valuable and versatile building block for peptide and medicinal chemistry. The orthogonal Boc and Z protecting groups, combined with the primary alcohol functionality, offer a wide range of possibilities for the synthesis of complex and biologically active molecules. The purification methods outlined in this guide, particularly column chromatography, are effective in obtaining high-purity this compound, which is essential for its successful application in subsequent synthetic steps.

References

Click to expand
  • A facile and chemoselectivity in synthesis of 4-chloro-N-(4-((1-hydroxy-2-methylpropan-2-yl)oxy)phenethyl)benzamide, the alcohol derivative of Bezafibrate. (2015). PMC. Retrieved January 24, 2026, from [Link]

  • Supporting Information for tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. (n.d.). Royal Society of Chemistry. Retrieved January 24, 2026, from [Link]

  • Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2014). SciRP.org. Retrieved January 24, 2026, from [Link]

  • Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies. (2017). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • Chemoselective Reduction of Fenofibric Acid to Alcohol in the Presence of Ketone by Mixed Anhydride and Sodium Borohydride. (2022). National Institutes of Health. Retrieved January 24, 2026, from [Link]

  • 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. (2022). MDPI. Retrieved January 24, 2026, from [Link]

  • (2-Aminoethyl)carbamic acid tert-butyl ester. (n.d.). Organic Syntheses. Retrieved January 24, 2026, from [Link]

  • Reactions for optimization studies. Reagents and Conditions i) N-methyl morpholine and isobutyl chloroformate. (n.d.). ResearchGate. Retrieved January 24, 2026, from [Link]

  • Google Patents. (n.d.). Tert-butyl carbamate derivative and preparation method and application thereof.
  • PubChem. (n.d.). Boc-Dap-OH. Retrieved January 24, 2026, from [Link]

Sources

A Technical Guide to the Strategic Application of Boc-Dap(Z)-OL in Advanced Organic Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of modern medicinal chemistry and peptide science, the demand for molecular tools that offer precision, versatility, and strategic control is paramount. N-α-tert-butyloxycarbonyl-N-β-benzyloxycarbonyl-L-2,3-diaminopropan-1-ol, commonly abbreviated as Boc-Dap(Z)-OL, has emerged as a pivotal building block for precisely this reason. This guide delineates the core utility of this compound, focusing on its structural anatomy, the strategic power of its orthogonal protecting groups, and its principal applications in the synthesis of complex peptides and therapeutic agents. We provide field-proven insights into its role as a precursor to potent peptide aldehydes and as a versatile scaffold for bioconjugation, complete with detailed experimental protocols to bridge theory with practice.

Introduction: The Strategic Value of Functionalized Amino Alcohols

The incorporation of non-canonical amino acids is a well-established strategy for enhancing the pharmacological properties of peptide-based therapeutics, including improved stability, potency, and receptor specificity[1][2]. Among these, 2,3-diaminopropionic acid (Dap) offers a unique structural motif—a side-chain primary amine—that serves as a versatile handle for creating branched peptides, cyclized structures, or for conjugation to other molecules[3][4].

This compound is not a traditional amino acid but an amino alcohol derivative. This distinction is critical. The C-terminal alcohol provides two major strategic advantages over a carboxylic acid:

  • Enhanced Metabolic Stability: C-terminal alcohols can act as bioisosteres of carboxylic acids, often leading to improved resistance against in-vivo degradation by carboxypeptidases.

  • Synthetic Precursor: The primary alcohol is a key functional group that can be selectively oxidized under mild conditions to an aldehyde, a pharmacophore crucial for many enzyme inhibitors[5][6].

This guide will explore how the unique combination of a Dap core, a terminal alcohol, and an orthogonal protection scheme makes this compound an invaluable asset in drug discovery and development[7][].

Molecular Anatomy and Physicochemical Properties

The synthetic power of this compound is derived directly from its structure. Each component is deliberately chosen to fulfill a specific, controllable chemical role.

  • Dap Core: The L-2,3-diaminopropionic acid backbone provides the chiral scaffold and the key β-amino group for side-chain manipulations.

  • Terminal Alcohol (-OL): The C-terminus is reduced to a primary alcohol (propan-1-ol), shifting its chemical reactivity away from standard peptide coupling and towards oxidation or etherification reactions.

  • Boc Group (N-α): The tert-butyloxycarbonyl group protects the α-amine. It is a robust, acid-labile protecting group, stable to a wide range of conditions but cleanly removed with moderate acids like trifluoroacetic acid (TFA)[3][9].

  • Z Group (N-β): The benzyloxycarbonyl (Cbz) group protects the β-amine on the side chain. It is stable to the acidic conditions used for Boc removal but is selectively cleaved under neutral conditions via catalytic hydrogenolysis (e.g., H₂ gas with a palladium catalyst).

The distinct cleavage conditions for the Boc and Z groups form the basis of an orthogonal protection strategy , which is the cornerstone of this reagent's utility.

Diagram: Structural Breakdown of this compound

G start This compound pathA_product H₂N-Dap(Z)-OL start->pathA_product  TFA / DCM   (α-Deprotection) pathB_product Boc-Dap(NH₂)-OL start->pathB_product  H₂, Pd/C   (β-Deprotection) descA Ready for N-terminal peptide chain extension. pathA_product->descA descB Ready for side-chain conjugation or modification. pathB_product->descB

Caption: Selective deprotection strategies for this compound.

Core Synthetic Application: Precursor to Peptide Aldehydes

One of the most significant applications of this compound is in the synthesis of peptide aldehydes. These compounds are highly potent, reversible inhibitors of cysteine and serine proteases, making them valuable targets in drug development. The synthesis is typically a two-stage process:

  • Peptide Elongation: The Boc group of this compound is removed, and the resulting free amine is used as the starting point for peptide synthesis (either solid-phase or solution-phase) to build the desired sequence on its N-terminus.

  • Oxidation to Aldehyde: The terminal primary alcohol of the resulting peptide alcohol is oxidized to the corresponding aldehyde.

The choice of oxidant is critical to avoid over-oxidation to the carboxylic acid and to prevent racemization of the adjacent chiral center.[10] The Dess-Martin periodinane (DMP) oxidation is a preferred method due to its mild, neutral conditions and high chemoselectivity.[11][12][13]

Field-Proven Protocol: Dess-Martin Oxidation of a Peptide Alcohol

This protocol describes the final oxidation step. It assumes the starting material, Peptide-Dap(Z)-OL, has already been synthesized.

Materials:

  • Peptide-Dap(Z)-OL (1 equivalent)

  • Dess-Martin Periodinane (DMP) (1.5 equivalents)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • 10% aqueous Sodium Thiosulfate (Na₂S₂O₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Step-by-Step Methodology:

  • Dissolution: Dissolve the Peptide-Dap(Z)-OL in anhydrous DCM (approx. 0.1 M concentration) under an inert atmosphere (e.g., Argon or Nitrogen).

  • Addition of Oxidant: Add solid Dess-Martin Periodinane to the solution in a single portion at room temperature.[14] Causality Note: Using a slight excess (1.2-1.5 eq.) of DMP ensures complete conversion of the starting alcohol. The reaction is performed at room temperature to maintain mild conditions and minimize side reactions. [13]3. Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed (typically 1-4 hours).

  • Quenching: Upon completion, dilute the reaction mixture with DCM. Quench the excess DMP by adding an equal volume of 10% Na₂S₂O₃ solution and stirring vigorously for 15 minutes. This reduces the hypervalent iodine species.

  • Work-up: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated NaHCO₃ solution (to remove acetic acid byproduct) and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude peptide aldehyde, Peptide-Dap(Z)-al.

  • Purification: Purify the crude product by flash column chromatography on silica gel as required.

Diagram: Synthetic Workflow to Peptide Aldehyde

G cluster_0 Step 1: Peptide Elongation cluster_1 Step 2: C-Terminal Oxidation A This compound B 1. TFA/DCM 2. Couple Amino Acid 1 3. Repeat... A->B C Peptide-Dap(Z)-OL B->C D Dess-Martin Periodinane (DMP) C->D E Peptide-Dap(Z)-al (Final Product) D->E

Caption: Two-stage synthesis of a peptide aldehyde using this compound.

Conclusion: A Versatile Tool for Modern Synthesis

This compound is more than a mere building block; it is a strategic synthetic platform. Its inherent orthogonality allows chemists to execute complex, multi-step synthetic plans with a high degree of control and predictability.[7] Its primary role as a stable, accessible precursor to C-terminal peptide aldehydes places it at the forefront of protease inhibitor development.[6] Furthermore, the selectively accessible side-chain amine provides a gateway to novel bioconjugates and structurally diverse peptidomimetics. For researchers in drug discovery, the intelligent application of this compound can significantly streamline the synthesis of sophisticated molecular probes and therapeutic candidates.

References

  • jOeCHEM (2020). Peptide Synthesis with the Boc Protecting Group. Available at: [Link]

  • Gong, T. et al. (2022). Incorporation of Non-Canonical Amino Acids into Antimicrobial Peptides: Advances, Challenges, and Perspectives. National Institutes of Health (PMC). Available at: [Link]

  • Kolev, G. et al. (1998). Synthesis of Peptide Aldehydes via Enzymatic Acylation of Amino Aldehyde Derivatives. Available at: [Link]

  • ACS Publications (2023). Residue-Specific Incorporation of Noncanonical Amino Acids in Auxotrophic Hosts: Quo Vadis?. Chemical Reviews. Available at: [Link]

  • YouTube (2023). Dess-Martin-Periodinane oxidation. Available at: [Link]

  • AAPPTec (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Available at: [Link]

  • Frontiers (2017). Prospects of In vivo Incorporation of Non-canonical Amino Acids for the Chemical Diversification of Antimicrobial Peptides. Available at: [Link]

  • Lee, H. et al. (2005). An Efficient Method for the Synthesis of Peptide Aldehyde Libraries Employed in the Discovery of Reversible SARS Coronavirus Main Protease (SARS‐CoV Mpro) Inhibitors. PubMed Central. Available at: [Link]

  • AAPPTec (n.d.). Guide to Solid Phase Peptide Synthesis. Available at: [Link]

  • National Institutes of Health (PMC) (2010). Incorporation of non-canonical amino acids. Available at: [Link]

  • Royal Society of Chemistry (2024). Dess–Martin periodinane-mediated oxidation of the primary alcohol of cytidine into a carboxylic acid. Available at: [Link]

  • ACS Publications (2020). Solution-Phase Fmoc-Based Peptide Synthesis for DNA-Encoded Chemical Libraries. ACS Combinatorial Science. Available at: [Link]

  • Master Organic Chemistry (2019). Introduction to Peptide Synthesis. Available at: [Link]

  • Chemistry Steps (n.d.). Dess–Martin periodinane (DMP) oxidation. Available at: [Link]

  • Wiley Online Library (2023). Non-canonical amino acid bioincorporation into antimicrobial peptides and its challenges. Available at: [Link]

  • Sunresin Life Sciences (n.d.). Peptide Synthesis by Boc Strategy. Available at: [Link]

  • National Institutes of Health (PubMed) (2015). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Available at: [Link]

  • Wipf Group, University of Pittsburgh (2007). Alcohol Oxidations. Available at: [Link]

  • Organic Synthesis (n.d.). Alcohol to Aldehyde/Ketone using Dess-Martin Periodinane (DMP). Available at: [Link]

  • ACS Publications (2019). Aldehyde Capture Ligation for Synthesis of Native Peptide Bonds. Available at: [Link]

  • Chemsrc (2023). Boc-Dap(Z)-OH | CAS#:65710-57-8. Available at: [Link]

  • Royal Society of Chemistry (2015). Enantioselective synthesis of D-α-amino amides from aliphatic aldehydes. Available at: [Link]

Sources

A Comprehensive Technical Guide to the Solubility of Boc-Dap(Z)-OL in Common Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the solubility characteristics of N-α-Boc-N-β-Z-L-2,3-diaminopropan-1-ol, hereafter referred to as Boc-Dap(Z)-OL. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple data sheet to offer a foundational understanding of the principles governing the solubility of protected amino alcohols and a practical framework for its empirical determination. Given the scarcity of publicly available, quantitative solubility data for this compound, this guide emphasizes the theoretical and methodological aspects, empowering researchers to generate their own high-quality data.

Introduction: The Significance of Solubility in Peptide and Medicinal Chemistry

This compound is a crucial building block in the synthesis of modified peptides and other complex organic molecules. Its structure, featuring both a tert-butyloxycarbonyl (Boc) and a benzyloxycarbonyl (Z) protecting group, imparts specific chemical properties that are leveraged in multi-step synthetic routes. The solubility of such a molecule is a critical parameter that dictates its utility in various applications, from reaction kinetics in solution-phase synthesis to purification efficiency in chromatographic methods. A thorough understanding of its solubility profile in different organic solvents is paramount for process optimization, scalability, and ultimately, the successful development of novel therapeutics and research tools.

Theoretical Framework: Factors Influencing the Solubility of Protected Amino Alcohols

The solubility of a compound is a complex interplay of intermolecular forces between the solute and the solvent. For a protected amino alcohol like this compound, several key factors come into play:

  • Polarity : The molecule possesses both polar (e.g., the hydroxyl and carbamate groups) and non-polar (e.g., the Boc and Z protecting groups) regions. The overall polarity of the molecule will determine its affinity for solvents of varying polarities. According to the principle of "like dissolves like," it is expected that this compound will exhibit greater solubility in solvents with intermediate polarity.

  • Hydrogen Bonding : The presence of hydrogen bond donors (the hydroxyl and N-H groups) and acceptors (the carbonyl oxygens) allows for significant hydrogen bonding interactions. Solvents that can participate in hydrogen bonding, such as alcohols, are likely to be effective at solvating this compound.

  • Molecular Size and Shape : The bulky Boc and Z groups can sterically hinder the interaction of the polar functionalities with solvent molecules, potentially reducing solubility in highly polar, structured solvents like water.

  • Temperature : In most cases, the solubility of a solid in a liquid solvent increases with temperature. This is because the dissolution process is often endothermic, and increasing the temperature provides the necessary energy to overcome the lattice energy of the solid and the intermolecular forces within the solvent.

Experimental Determination of Solubility: A Validated Protocol

The following section outlines a robust, self-validating protocol for determining the solubility of this compound in a range of common organic solvents. This method is based on the principle of creating a saturated solution and then quantifying the concentration of the dissolved solute.

Materials and Equipment
  • This compound (solid, high purity)

  • A selection of anhydrous organic solvents (e.g., methanol, ethanol, isopropanol, acetonitrile, dichloromethane, chloroform, ethyl acetate, tetrahydrofuran, N,N-dimethylformamide, dimethyl sulfoxide)

  • Analytical balance (± 0.1 mg)

  • Vials with screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (0.22 µm, solvent-compatible)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

  • Volumetric flasks and pipettes

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow Workflow for Solubility Determination cluster_preparation Sample Preparation cluster_equilibration Equilibration cluster_analysis Analysis cluster_calculation Calculation prep Weigh excess this compound into vials add_solvent Add a known volume of solvent prep->add_solvent seal Seal vials tightly add_solvent->seal equilibrate Equilibrate at a constant temperature with agitation seal->equilibrate settle Allow undissolved solid to settle equilibrate->settle aliquot Withdraw a clear aliquot of the supernatant settle->aliquot filter Filter the aliquot through a 0.22 µm syringe filter aliquot->filter dilute Dilute the filtered sample with a suitable solvent filter->dilute analyze Analyze by HPLC or UV-Vis spectroscopy dilute->analyze calculate Calculate solubility from the concentration of the diluted sample analyze->calculate

Caption: A flowchart outlining the key steps for the experimental determination of the solubility of this compound.

Step-by-Step Methodology
  • Preparation of Saturated Solutions :

    • Accurately weigh an excess amount of this compound into a series of vials. The exact amount should be sufficient to ensure that undissolved solid remains at equilibrium.

    • To each vial, add a precise volume of the desired organic solvent.

    • Seal the vials tightly to prevent solvent evaporation.

  • Equilibration :

    • Place the vials in a thermostatically controlled shaker or incubator set to the desired temperature (e.g., 25 °C).

    • Agitate the samples for a sufficient period to ensure that equilibrium is reached (e.g., 24-48 hours). A preliminary time-course experiment can be conducted to determine the optimal equilibration time.

    • After equilibration, allow the vials to stand undisturbed at the same temperature for a short period to allow the undissolved solid to settle.

  • Sample Analysis :

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a 0.22 µm syringe filter into a clean vial. This step is crucial to remove any suspended solid particles.

    • Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted sample using a validated HPLC or UV-Vis spectroscopic method to determine the concentration of this compound. A calibration curve should be prepared using standards of known concentration.

  • Calculation of Solubility :

    • Calculate the concentration of this compound in the original saturated solution by taking into account the dilution factor.

    • Express the solubility in appropriate units, such as mg/mL or mol/L.

Data Presentation: Solubility of this compound in Common Organic Solvents

SolventDielectric Constant (20°C)Polarity IndexExpected Solubility (Qualitative)Experimentally Determined Solubility (mg/mL at 25°C)
Dichloromethane (DCM)9.13.1SolubleUser-defined data
Chloroform4.84.1SolubleUser-defined data
Ethyl Acetate (EtOAc)6.04.4Moderately SolubleUser-defined data
Tetrahydrofuran (THF)7.64.0SolubleUser-defined data
Acetonitrile (ACN)37.55.8Moderately SolubleUser-defined data
Isopropanol (IPA)19.93.9SolubleUser-defined data
Ethanol (EtOH)24.64.3SolubleUser-defined data
Methanol (MeOH)32.75.1SolubleUser-defined data
N,N-Dimethylformamide (DMF)36.76.4Very SolubleUser-defined data
Dimethyl Sulfoxide (DMSO)46.77.2Very SolubleUser-defined data
Water80.110.2Sparingly SolubleUser-defined data

Discussion and Implications for Drug Development

The solubility of this compound in various organic solvents has significant implications for its practical application in drug development:

  • Reaction Solvent Selection : For solution-phase synthesis, a solvent in which this compound is highly soluble is preferred to ensure a homogeneous reaction mixture and facilitate efficient reaction kinetics.

  • Purification : In chromatographic purification methods such as flash chromatography or preparative HPLC, the choice of mobile phase is dictated by the solubility of the compound and its interaction with the stationary phase. A solvent system that provides good solubility while allowing for effective separation from impurities is essential.

  • Formulation : For preclinical studies, the ability to formulate this compound or its derivatives in a suitable vehicle is dependent on its solubility. Poor solubility can be a significant hurdle in developing formulations for in vivo administration.

The relationship between solvent properties and the expected solubility of this compound can be visualized as follows:

Solvent_Solubility_Relationship Solvent Properties and Solubility cluster_solute This compound Properties cluster_solvent Solvent Properties cluster_solubility Expected Solubility solute_polarity Polar Groups (OH, Carbamates) solvent_mid_polarity Intermediate Polarity (e.g., Alcohols, DCM) solute_polarity->solvent_mid_polarity high_sol High Solubility solute_polarity->high_sol favors interaction with solute_nonpolar Non-polar Groups (Boc, Z) solute_nonpolar->solvent_mid_polarity low_sol Low Solubility solute_nonpolar->low_sol favors interaction with solvent_polarity High Polarity (e.g., Water) solvent_polarity->low_sol mismatch with non-polar groups solvent_mid_polarity->high_sol balances interactions solvent_low_polarity Low Polarity (e.g., Hexanes) solvent_low_polarity->low_sol mismatch with polar groups mod_sol Moderate Solubility

Caption: A diagram illustrating the relationship between the properties of this compound and various solvent types, and the resulting expected solubility.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling this compound and the organic solvents used for solubility determination. It is recommended to work in a well-ventilated fume hood and to wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For the dicyclohexylammonium salt of the related compound, Boc-Dap(Z)-OH, the recommended PPE includes eyeshields and gloves.[1] Researchers should consult the Safety Data Sheet (SDS) for this compound and each solvent for specific handling and disposal instructions.

Conclusion

This technical guide provides a comprehensive framework for understanding and determining the solubility of this compound in common organic solvents. While specific quantitative data is not widely available, the theoretical principles and detailed experimental protocol presented herein equip researchers with the necessary tools to generate this critical information. A thorough characterization of the solubility profile of this compound is an essential step in optimizing its use in synthetic chemistry and advancing the development of novel peptide-based therapeutics.

References

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. University of Rhode Island. [Link]

  • Mitin, Y. V. (1996). An effective organic solvent system for the dissolution of amino acids. International Journal of Peptide and Protein Research, 48(4), 374-376. [Link]

  • Fauchere, J. L., & Pliska, V. (1983). Hydrophobic parameters Π of amino-acid side chains from the partitioning of N-acetyl-amino-acid amides. European Journal of Medicinal Chemistry, 18(4), 369-375.

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A Technical Guide to Boc-Dap(Z)-OL: Synthesis, Commercial Availability, and Applications in Drug Development

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Boc-Dap(Z)-OL in Medicinal Chemistry

In the landscape of modern drug discovery and peptide science, the incorporation of non-natural amino acids and their derivatives is a cornerstone of rational drug design. These building blocks offer a sophisticated toolkit to modulate the pharmacological properties of peptide-based therapeutics, including their stability, potency, and target specificity. Among these valuable reagents, Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol, commonly referred to as this compound, emerges as a chiral building block of significant interest. Its unique trifunctional nature, possessing a hydroxyl group and two differentially protected amines, allows for the construction of complex molecular architectures, such as peptidomimetics and other advanced therapeutic agents.

This technical guide provides an in-depth exploration of this compound, addressing its commercial availability, synthesis, and key applications in the field of drug development. As a Senior Application Scientist, the following sections will not only present established protocols but also delve into the underlying chemical principles and strategic considerations that guide the use of this versatile compound.

Core Properties of this compound

PropertyValueSource
CAS Number 721927-81-7[1]
Molecular Formula C₁₆H₂₄N₂O₅[1]
Molecular Weight 324.37 g/mol [1]
Synonyms Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol, benzyl N-[(2S)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]carbamate

Commercial Availability and Sourcing

While not as ubiquitously stocked as its carboxylic acid precursor, Boc-Dap(Z)-OH, this compound is available from a number of specialized chemical suppliers. Researchers should anticipate that this reagent is often synthesized upon request or held in limited quantities. When sourcing this compound, it is crucial to verify the purity and chiral integrity of the compound, as these factors are paramount for its successful application in asymmetric synthesis and drug development.

Below is a summary of known suppliers. It is recommended to contact these vendors directly for the most current information on availability, purity, and pricing.

SupplierCountryNotes
Chem-Impex International, Inc.USALists Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol.
FluorochemUKLists Boc-Dap(Z)(ol).
ChemicalBookN/A (Platform)Lists multiple suppliers, though stock levels may vary.

Synthesis of this compound: A Practical Laboratory Protocol

The most common and direct route to this compound in a laboratory setting is the reduction of its corresponding carboxylic acid or ester derivative. The following protocol is based on established methods for the reduction of protected amino acids.

Diagram of the Synthetic Pathway

G cluster_0 Synthesis of this compound BocDapZOH Boc-Dap(Z)-OH (CAS: 65710-57-8) Esterification Esterification (e.g., MeOH, H+) BocDapZOH->Esterification MethylEster Boc-Dap(Z)-OMe Esterification->MethylEster Reduction Reduction (e.g., NaBH4, LiBr) MethylEster->Reduction BocDapZOL This compound (CAS: 721927-81-7) Reduction->BocDapZOL

Caption: Synthetic route from Boc-Dap(Z)-OH to this compound.

Step-by-Step Synthesis Protocol

This protocol is divided into two main stages: the esterification of the commercially available Boc-Dap(Z)-OH and the subsequent reduction to this compound.

Part 1: Esterification of Boc-Dap(Z)-OH

  • Dissolution: Dissolve Boc-Dap(Z)-OH (1 equivalent) in anhydrous methanol (approx. 10-15 mL per gram of starting material) in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Acid Catalysis: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or acetyl chloride (which will generate HCl in situ), to the solution.

  • Reaction Monitoring: Heat the reaction mixture to reflux and monitor the progress of the esterification by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid with a mild base, such as a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude methyl ester, Boc-Dap(Z)-OMe.

Part 2: Reduction of Boc-Dap(Z)-OMe to this compound

This part of the protocol is adapted from a reported synthesis which utilizes a similar substrate.[1]

  • Inert Atmosphere: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the crude Boc-Dap(Z)-OMe (1 equivalent) in a mixture of anhydrous tetrahydrofuran (THF) and ethanol.

  • Addition of Reagents: Add lithium bromide (LiBr) to the solution and stir until it dissolves. Cool the flask in an ice bath.

  • Reduction: Slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The addition should be controlled to manage any effervescence.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction by TLC until the starting ester is fully consumed.

  • Quenching and Work-up: Carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

  • Extraction and Purification: Extract the product into an organic solvent like ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. The resulting crude product can be purified by column chromatography on silica gel to afford pure this compound.

Applications in Drug Development and Peptide Synthesis

The strategic value of this compound lies in its ability to serve as a versatile scaffold for creating structurally diverse and biologically active molecules. The incorporation of such non-natural amino alcohols can significantly enhance the therapeutic properties of peptides.[2]

Diagram of Application Pathways

G cluster_1 Applications of this compound BocDapZOL This compound Peptidomimetics Peptidomimetics BocDapZOL->Peptidomimetics ChiralLigands Chiral Ligands BocDapZOL->ChiralLigands DrugScaffolds Drug Scaffolds BocDapZOL->DrugScaffolds ModifiedPeptides Modified Peptides BocDapZOL->ModifiedPeptides

Caption: Key application areas for this compound in research.

1. Synthesis of Peptidomimetics:

The hydroxyl group of this compound can be further functionalized or used as a handle for attachment to solid supports in peptide synthesis. The presence of the two protected amines allows for orthogonal deprotection strategies, enabling the synthesis of branched or cyclic peptidomimetics with enhanced stability against enzymatic degradation.

Causality in Experimental Choice: The choice of Boc and Z protecting groups is a classic example of an orthogonal protection strategy. The Boc group is labile to acidic conditions (e.g., trifluoroacetic acid), while the Z group is typically removed by hydrogenolysis. This allows for the selective deprotection and functionalization of either the α- or β-amino group, providing precise control over the synthetic route.

2. Precursor for Chiral Ligands:

The chiral nature of this compound makes it an excellent starting material for the synthesis of chiral ligands used in asymmetric catalysis. The amino and hydroxyl functionalities can be modified to create bidentate or tridentate ligands that can coordinate with metal centers to catalyze enantioselective reactions.

3. Development of Novel Drug Scaffolds:

Beyond peptide chemistry, this compound can be used as a chiral scaffold for the synthesis of small molecule drugs. The functional groups can be elaborated to build complex heterocyclic systems or to introduce pharmacophores that interact with specific biological targets.

Safety and Handling

Conclusion

This compound is a valuable and versatile chiral building block for researchers and scientists in the field of drug development. While its commercial availability is more limited than its carboxylic acid counterpart, its synthesis is accessible through straightforward laboratory procedures. The unique trifunctional nature of this compound, combined with the orthogonal Boc and Z protecting groups, provides a powerful platform for the synthesis of sophisticated peptidomimetics, chiral ligands, and novel drug scaffolds. A thorough understanding of its properties, synthesis, and strategic applications will continue to drive innovation in medicinal chemistry and the development of next-generation therapeutics.

References

  • Chemsrc. Boc-Dap(Z)-OH | CAS#:65710-57-8. [Link]

  • BuyersGuideChem. Boc-L-Dap(Z)-OH.DCHA | C28H45N3O6. [Link]

  • ACS Publications. Chemical Synthesis of Natural Product Peptides: Coupling Methods for the Incorporation of Noncoded Amino Acids into Peptides. [Link]

  • DAP. DAP CN/GHS MSDS Project. [Link]

  • PubChem. Boc-Dap-OH | C8H16N2O4 | CID 2755946. [Link]

  • Google Patents. WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.
  • Hefei Home Sunshine Pharmaceutical Technology Co., Ltd. Boc-DAP(Z)-OH CAS 65710-57-8. [Link]

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Guide to Core Chemical Probes: A Comparative Analysis of Boc-Dap(Z)-OH and Boc-Dap(Z)-OL

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of peptide chemistry and medicinal drug development, the use of non-proteinogenic amino acids offers a gateway to novel structures with enhanced therapeutic properties. Among these, 2,3-diaminopropionic acid (Dap) provides a versatile scaffold for introducing unique functionalities. This guide presents a detailed comparative analysis of two critical Dap derivatives: Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid (Boc-Dap(Z)-OH) and (S)-tert-butyl (1-hydroxy-3-(((benzyloxy)carbonyl)amino)propan-2-yl)carbamate (Boc-Dap(Z)-OL) . The core distinction lies in the C-terminal functional group: a carboxylic acid (-OH) versus a primary alcohol (-OL). This single chemical modification fundamentally alters the molecule's synthetic utility, dictating its role as either a chain-extending building block or a terminal modifying agent. This whitepaper will elucidate the structural and physicochemical differences, explore their distinct synthetic origins and applications, provide detailed experimental protocols, and offer a strategic framework for selecting the appropriate derivative in a research and development context.

Introduction: The Power of the Orthogonally Protected Dap Scaffold

The strategic design of peptide-based therapeutics often requires moving beyond the 20 canonical amino acids. Non-proteinogenic amino acids like 2,3-diaminopropionic acid (Dap) are invaluable because they possess a side-chain amino group, offering a secondary point for chemical modification, cyclization, or branching.[1] The true synthetic power of Dap is unlocked through orthogonal protection, a strategy where different protecting groups on the molecule can be removed selectively under distinct chemical conditions.

The molecules at the center of this guide, Boc-Dap(Z)-OH and its alcohol analogue, are prime examples of this principle.

  • The Boc (tert-butyloxycarbonyl) group on the α-amino position is a cornerstone of classic peptide synthesis, known for its stability in basic conditions and facile removal under mild acidic conditions (e.g., trifluoroacetic acid, TFA).[2][3]

  • The Z (benzyloxycarbonyl or Cbz) group on the β-amino side chain is stable to the mild acid used for Boc deprotection but can be removed via hydrogenolysis or strong acids.[4]

This orthogonal scheme allows chemists to precisely control which part of the molecule reacts, a fundamental requirement for constructing complex molecular architectures.

Part I: The Canonical Building Block: Boc-Dap(Z)-OH

Boc-Dap(Z)-OH is the archetypal building block for incorporating a Dap residue into a growing peptide chain using Boc-based Solid-Phase Peptide Synthesis (SPPS). Its defining feature is the C-terminal carboxylic acid, the reactive handle for peptide bond formation.

Molecular Profile

The structure of Boc-Dap(Z)-OH is designed for stability and specific reactivity during peptide synthesis.

Caption: Chemical Structure of Boc-Dap(Z)-OH.

Table 1: Physicochemical Properties of Boc-Dap(Z)-OH

PropertyValueSource(s)
CAS Number 65710-57-8[5][6]
Molecular Formula C₁₆H₂₂N₂O₆[5]
Molecular Weight 338.36 g/mol [5][6]
Appearance White to off-white powder[1]
Storage 2-8°C, sealed in dry conditions[5][6]
Primary Application Boc Solid-Phase Peptide Synthesis[7]
Core Application: Amide Bond Formation in SPPS

The synthetic value of Boc-Dap(Z)-OH is realized during its incorporation into a peptide sequence. The carboxylic acid must first be "activated" to facilitate nucleophilic attack by the free N-terminal amine of the resin-bound peptide. This process converts the hydroxyl of the carboxylic acid into a better leaving group, typically by forming an active ester.

Causality in Experimental Choice: Common coupling reagents like HBTU or HATU are used in combination with a base such as DIEA (Diisopropylethylamine).[1] The base serves two purposes: it deprotonates the incoming amino acid's carboxyl group to form the carboxylate and it neutralizes the protonated N-terminus of the peptide on the resin, rendering it nucleophilic. This carefully controlled environment ensures efficient and rapid amide bond formation while minimizing side reactions. Monitoring the reaction with a qualitative method like the Kaiser test is a self-validating step to confirm that all free amines have reacted before proceeding to the next cycle.[1]

G cluster_cycle Boc-SPPS Cycle for Boc-Dap(Z)-OH Incorporation Resin 1. Start: Resin-Bound Peptide (Free N-terminus) Couple 3. Coupling: Add activated solution to resin. Agitate for 1-2 hours. Resin->Couple Activate 2. Activation (in separate vessel): Boc-Dap(Z)-OH + HBTU/DIEA in DMF Activate->Couple Wash1 4. Wash: DMF, DCM Couple->Wash1 Deprotect 5. Deprotection: Treat with 50% TFA in DCM to remove Boc group. Wash1->Deprotect Wash2 6. Wash: DMF, DCM Deprotect->Wash2 Neutralize 7. Neutralization: Treat with 10% DIEA in DCM to deprotonate N-terminus. Wash2->Neutralize Wash3 8. Wash: DMF, DCM Neutralize->Wash3 Next Ready for Next Amino Acid Coupling Wash3->Next

Caption: Workflow for incorporating Boc-Dap(Z)-OH in SPPS.

Part II: The Reduced Analogue: this compound

This compound is the amino alcohol counterpart to the amino acid. The reduction of the C-terminal carboxylic acid to a primary alcohol fundamentally alters its chemical personality and expands its synthetic applications beyond traditional peptide chemistry.

Molecular Profile

The only structural difference from its parent acid is the replacement of the carboxyl group (-COOH) with a hydroxymethyl group (-CH₂OH).

Caption: Chemical Structure of this compound.

Table 2: Physicochemical Properties of this compound

PropertyValueSource(s)
CAS Number 721927-81-7[8]
Molecular Formula C₁₆H₂₄N₂O₅[8]
Molecular Weight 324.37 g/mol [8]
Appearance Typically a solid or oil-
Storage 2-8°C, protect from moisture-
Primary Application Peptidomimetic and fragment synthesis-
Synthesis via Reduction

The most common route to this compound is the chemical reduction of its corresponding carboxylic acid or, more efficiently, its methyl ester derivative.[8]

Causality in Experimental Choice: A selective reducing agent is required that will reduce the carboxylic acid (or ester) without affecting the Boc and Z protecting groups. Sodium borohydride (NaBH₄) in the presence of an additive like lithium bromide is an effective system for this transformation.[8] NaBH₄ alone is often too weak to reduce esters, but coordination of the lithium ion to the carbonyl oxygen makes it more electrophilic and susceptible to hydride attack. The reaction is typically performed in a protic solvent mixture like ethanol/THF at controlled temperatures to manage reactivity and prevent side reactions.

Applications Beyond the Peptide Bond

The primary alcohol of this compound is a versatile functional group that cannot form peptide bonds but can participate in a host of other crucial organic reactions:

  • Esterification: Reacting with a carboxylic acid to form a C-terminal ester linkage.

  • Ether Formation: Alkylation to form a C-terminal ether, significantly altering polarity.

  • Oxidation: Can be oxidized to the corresponding aldehyde, which is a valuable synthon for reductive amination or Wittig-type reactions.

  • Fragment Coupling: Can be used to couple to resins or other molecules via linkages other than the traditional amide bond.

These reactions make this compound an ideal candidate for creating peptidomimetics, where the C-terminal amide bond is replaced to improve metabolic stability or cell permeability.

Part III: Head-to-Head Comparison: A Tale of Two Functional Groups

The choice between Boc-Dap(Z)-OH and this compound is a strategic one, dictated entirely by the desired synthetic outcome.

Reactivity and Synthetic Potential

The divergent pathways available to these two molecules are summarized below. The carboxylic acid is a precursor to activated species for acylation, while the alcohol is a nucleophile and a precursor to aldehydes and other functionalities.

G cluster_OH Boc-Dap(Z)-OH (The Acyl Donor) cluster_OL This compound (The Nucleophile/Pro-Electrophile) cluster_precursor OH Boc-Dap(Z)-COOH Activated Active Ester (e.g., HOBt ester) OH->Activated + Coupling Reagent (HBTU, etc.) Ester Ester Bond OH->Ester + R-OH (Fischer Esterification) Amide Amide Bond (Peptide) Activated->Amide + R-NH₂ OL Boc-Dap(Z)-CH₂OH OL_Ester Ester Bond OL->OL_Ester + R-COOH (Steglich Esterification) OL_Ether Ether Bond OL->OL_Ether + R-X, Base (Williamson Ether Synthesis) OL_Aldehyde Aldehyde (Boc-Dap(Z)-CHO) OL->OL_Aldehyde Mild Oxidation (PCC, DMP) Precursor Boc-Dap(Z)-COOCH₃ (Methyl Ester) Precursor->OH Hydrolysis Precursor->OL Reduction (NaBH₄, LiBr)

Caption: Divergent synthetic pathways of Boc-Dap(Z)-OH and this compound.

Table 3: Comparative Summary of Synthetic Roles

FeatureBoc-Dap(Z)-OHThis compound
Functional Group Carboxylic Acid (-COOH)Primary Alcohol (-CH₂OH)
Primary Role Acyl DonorNucleophile / Precursor
Key Reaction Amide bond formationEsterification, Etherification, Oxidation
Use in Peptides Chain ElongationC-Terminal Modification / Capping
Bond Formed Peptide (Amide) BondEster, Ether, C-C bonds (post-oxidation)
Typical Context Solid-Phase Peptide Synthesis (SPPS)Peptidomimetic design, fragment synthesis
Strategic Selection in Drug Discovery
  • Choose Boc-Dap(Z)-OH when: The goal is to incorporate the Dap residue internally within a peptide sequence via a standard amide linkage. It is the default choice for building linear or cyclic peptides where Dap is not the C-terminal residue.

  • Choose this compound when: The objective is to create a C-terminally modified peptide. This modification can block degradation by carboxypeptidases, improve solubility, or serve as a handle for attaching other molecules (e.g., imaging agents, drug payloads) through a more stable ester or ether linkage. It is also the precursor of choice for synthesizing a C-terminal aldehyde for subsequent conjugation reactions.

Experimental Protocols

Protocol A: Standard Coupling of Boc-Dap(Z)-OH in Boc-SPPS

This protocol describes a single coupling cycle for adding Boc-Dap(Z)-OH to a resin-bound peptide with a free N-terminal amine.

  • Resin Preparation: Swell the peptide-resin (1.0 eq) in dichloromethane (DCM, 10 mL/g resin) for 20 minutes, then in N,N-dimethylformamide (DMF, 10 mL/g resin) for 20 minutes. Drain the solvent.

  • Boc Deprotection: Add a solution of 50% TFA in DCM (10 mL/g resin) to the resin. Agitate for 5 minutes, drain. Repeat with a second 20-minute agitation.[9]

  • Washing: Wash the resin sequentially with DCM (3x), isopropanol (2x), and DMF (3x).

  • Neutralization: Add a solution of 10% DIEA in DMF (10 mL/g resin) to the resin. Agitate for 5 minutes, drain. Repeat once. Wash the resin with DMF (3x).[9]

  • Activation: In a separate vessel, dissolve Boc-Dap(Z)-OH (3.0 eq), HBTU (2.9 eq), and HOBt (3.0 eq) in DMF. Add DIEA (6.0 eq) and allow the mixture to pre-activate for 3-5 minutes.[1]

  • Coupling: Add the activated amino acid solution to the neutralized resin. Agitate at room temperature for 1-2 hours.

  • Monitoring & Validation: Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete coupling. If positive (blue beads), repeat the coupling step.[1]

  • Washing: Wash the resin with DMF (3x) and DCM (3x). The resin is now ready for the next deprotection/coupling cycle.

Protocol B: Synthesis of this compound from Boc-Dap(Z)-O-Me

This protocol outlines the reduction of the methyl ester of Boc-Dap(Z)-OH to the corresponding alcohol.

  • Setup: To a round-bottom flask under an inert atmosphere (Nitrogen or Argon), add Boc-Dap(Z)-O-Me (1.0 eq) and anhydrous lithium bromide (1.5 eq).[8]

  • Dissolution: Add a 3:1 mixture of anhydrous tetrahydrofuran (THF) and ethanol. Stir until all solids are dissolved.

  • Cooling: Cool the reaction mixture to 0°C in an ice bath.

  • Reduction: Add sodium borohydride (NaBH₄, 2.0-3.0 eq) portion-wise over 30 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Allow the reaction to stir at 0°C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride solution at 0°C.

  • Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield pure this compound.

Conclusion

Boc-Dap(Z)-OH and this compound are not interchangeable reagents; they are distinct tools for different strategic goals in chemical synthesis. The former is a cornerstone of peptide chain elongation, relying on the classic reactivity of a carboxylic acid to build the peptide backbone. The latter, born from the reduction of the acid, is a powerful agent for C-terminal modification, enabling the creation of peptidomimetics and conjugates with potentially superior pharmacological profiles. A thorough understanding of the fundamental chemical difference between the carboxylic acid and the alcohol functional groups empowers researchers and drug developers to make informed decisions, rationally designing molecules with purpose-built properties for advanced therapeutic applications.

References

  • Benchchem. (2025). An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
  • Chemsrc. (2025). Boc-Dap(Z)-OH | CAS#:65710-57-8.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups.
  • PubChem. (n.d.). Boc-Dap-OH.
  • Google Patents. (2002). US20020042536A1 - Preparation of amino-protected lysine derivatives.
  • MedChemExpress. (n.d.). Boc-Dap(Boc)-OH.
  • ChemPep. (n.d.). Boc Solid Phase Peptide Synthesis.
  • Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0.
  • Sigma-Aldrich. (n.d.). Boc-Dap(Z)-OH ≥98.0% HPLC 65710-58-9.
  • ChemicalBook. (n.d.). This compound synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Boc-Orn(Z)-OH in Advanced Peptide Synthesis Techniques.
  • BOC Sciences Amino Acid. (n.d.). BOC-amino acids.
  • BLD Pharm. (n.d.). 65710-57-8|Boc-Dap(Z)-OH.
  • Ragnarsson, U., & Grehn, L. (2013). Dual protection of amino functions involving Boc. RSC Publishing.
  • Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Unknown. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group.

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A Senior Scientist's Guide to the Spectroscopic Characterization of Boc-D-Dap(Z)-OL

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of modern drug discovery and peptide synthesis, the structural integrity of chiral building blocks is paramount. Boc-D-Dap(Z)-OL, a protected form of D-2,3-diaminopropan-1-ol, is a versatile intermediate. Its orthogonal Boc (acid-labile) and Z (hydrogenolysis-labile) protecting groups, combined with a primary alcohol for further functionalization, make it a valuable component in the synthesis of complex peptides, peptidomimetics, and other therapeutic agents.[1]

As a Senior Application Scientist, my experience has consistently shown that rigorous, multi-faceted analytical characterization is not merely a quality control checkpoint but a foundational element of successful research and development. An impurity or a misidentified structure can compromise weeks of synthetic effort and lead to erroneous biological data. This guide provides an in-depth, experience-driven walkthrough of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to unequivocally confirm the identity, purity, and structure of Boc-D-Dap(Z)-OL. We will move beyond simple data reporting to explain why specific analytical choices are made and how to interpret the results to form a self-validating analytical system.

Molecular Structure and Spectroscopic Overview

To effectively interpret spectroscopic data, we must first understand the molecule's key structural features.

Chemical Structure: (R)-tert-butyl (1-(((benzyloxy)carbonyl)amino)-3-hydroxypropan-2-yl)carbamate Molecular Formula: C₁₆H₂₄N₂O₅ Molecular Weight: 324.37 g/mol

Chemical Structure of Boc-D-Dap(Z)-OL

Key Functional Groups for Analysis:

  • Boc Group: Provides a characteristic tert-butyl singlet in ¹H NMR and two signals in ¹³C NMR. Its carbamate carbonyl will have a distinct IR stretch.

  • Z (Cbz) Group: Features aromatic and benzylic protons in ¹H NMR and a second carbamate carbonyl in IR.

  • Primary Alcohol (-CH₂OH): The hydroxyl proton is often broad in ¹H NMR, and the O-H bond gives a strong, broad signal in IR.

  • Chiral Backbone: The three-carbon chain (propanol) contains diastereotopic protons, leading to more complex splitting patterns in ¹H NMR, which are crucial for confirming the structure.

  • Amide N-H: Two distinct N-H protons from the carbamate groups will be visible in ¹H NMR and IR.

The following sections will detail the expected spectroscopic signature of each of these features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map

NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of every proton and carbon atom.

Expertise in Action: Choosing the Right Experiment For a molecule like Boc-D-Dap(Z)-OL, a standard ¹H NMR is the first step. However, due to signal overlap in the aliphatic region, a 2D experiment like COSY (Correlation Spectroscopy) is highly recommended to definitively establish proton-proton coupling networks. A ¹³C NMR spectrum is essential to confirm the presence of all 16 carbon atoms, including the crucial quaternary and carbonyl carbons. All spectra should be acquired in a deuterated solvent such as Chloroform-d (CDCl₃) or DMSO-d₆; CDCl₃ is often preferred for its ability to solubilize protected amino acids and minimize the obscuring of signals by the solvent peak.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve ~5-10 mg of the dried compound in ~0.6 mL of CDCl₃. Ensure the sample is free of particulate matter.

  • Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer. A higher field strength is critical for resolving the complex multiplets in the aliphatic region.

  • ¹H NMR Acquisition: Acquire data with a standard pulse program. A spectral width of 12-15 ppm is sufficient.

  • ¹³C NMR Acquisition: Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain a spectrum where each unique carbon appears as a singlet. An extended acquisition time may be necessary to observe the carbonyl carbons adequately.

  • Data Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (CDCl₃ at 7.26 ppm) or TMS (0.00 ppm). Calibrate the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.

Workflow for NMR Structural Elucidation

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_proc Data Processing cluster_interp Interpretation prep Dissolve ~10 mg in 0.6 mL CDCl3 acq_h1 ¹H NMR prep->acq_h1 acq_c13 ¹³C NMR proc FT, Phasing, Baseline Correction acq_h1->proc acq_2d 2D COSY (Optional) acq_c13->proc acq_2d->proc calib Calibrate to Solvent Peak proc->calib assign_h1 Assign ¹H Signals (Integration, Multiplicity) calib->assign_h1 assign_c13 Assign ¹³C Signals calib->assign_c13 confirm Confirm Connectivity (using COSY) assign_h1->confirm final Final Structure Confirmation assign_c13->final confirm->final

Caption: Workflow for NMR data acquisition and structural confirmation.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Signal AssignmentChemical Shift (δ, ppm)MultiplicityIntegrationRationale
Boc: C(CH ₃)₃~1.45s9HCharacteristic singlet for the nine equivalent protons of the tert-butyl group.
Backbone: CH ₂OH~3.60 - 3.75m2HThese diastereotopic protons are coupled to the chiral center (C2-H) and each other, resulting in a complex multiplet.
Backbone: C2-H ~3.85 - 4.00m1HThis methine proton is coupled to the protons on C1 and C3, appearing as a multiplet.
Backbone: C1-H~3.25 - 3.40m2HCoupled to the C2-H proton, these also appear as a complex multiplet.
Z: Ph-CH~5.12s2HBenzylic protons adjacent to an electronegative oxygen appear as a sharp singlet.
Z: Ph-H ~7.30 - 7.40m5HAromatic protons of the benzyl group typically appear as a complex multiplet in this region.
NH Protons~5.30, ~5.60br s2HCarbamate N-H protons. Their shifts can be variable and they may appear as two distinct broad signals.
OH ProtonVariablebr s1HThe alcohol proton's chemical shift is highly dependent on concentration and solvent purity; it often exchanges and appears as a broad singlet.
Predicted ¹³C NMR Data (101 MHz, CDCl₃)
Signal AssignmentChemical Shift (δ, ppm)Rationale
Boc: C (CH₃)₃~28.5Aliphatic methyl carbons of the Boc group.
Backbone: C H₂OH~64.0Carbon of the primary alcohol, shifted downfield by the oxygen.
Backbone: C H-NHBoc~51.0Chiral center carbon.
Backbone: C H₂-NHZ~44.0Methylene carbon adjacent to the Z-protected amine.
Boc: C (CH₃)₃~80.0Quaternary carbon of the Boc group.
Z: Ph-C H₂~67.2Benzylic carbon, shifted downfield by oxygen.
Z: Aromatic C ~127.9, 128.2, 128.7, 136.5Four signals expected for the six aromatic carbons due to symmetry.
Carbonyl: Boc C =O~156.0Carbamate carbonyl of the Boc group.
Carbonyl: Z C =O~156.8Carbamate carbonyl of the Z group.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and indispensable tool for confirming the presence of key functional groups. The "causality" here is simple: specific chemical bonds absorb infrared radiation at characteristic frequencies. For Boc-D-Dap(Z)-OL, IR confirms the successful installation of the protecting groups and the presence of the hydroxyl moiety.

Experimental Protocol: ATR-IR

Attenuated Total Reflectance (ATR) is the preferred technique as it requires minimal sample preparation.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Acquisition: Record the spectrum, typically from 4000 to 400 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal before running the sample to subtract atmospheric H₂O and CO₂ signals.

Expected IR Absorption Bands
Frequency Range (cm⁻¹)Vibration TypeFunctional GroupSignificance
3500 - 3200 (broad)O-H StretchAlcoholConfirms the presence of the primary alcohol. Its broadness is due to hydrogen bonding.
~3350 (sharp/medium)N-H StretchCarbamatesConfirms the N-H bonds of the Boc and Z groups. May overlap with the O-H band.
3000 - 2850C-H StretchAliphatic (CH, CH₂, CH₃)Confirms the alkane backbone and protecting groups.
~1715 and ~1690C=O StretchCarbamate CarbonylsCrucial signals. The presence of two distinct peaks in this region strongly supports the existence of both the Boc and Z carbamate groups.
1250 - 1000C-O StretchAlcohol, Ethers, EstersA complex region confirming the C-O single bonds within the molecule.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry provides the exact molecular weight of the compound, serving as the ultimate confirmation of the molecular formula. Furthermore, fragmentation patterns can offer additional structural proof.

Expertise in Action: Choosing the Right Ionization For non-volatile, polar molecules like this, Electrospray Ionization (ESI) is the gold standard. It is a "soft" ionization technique that typically yields the intact protonated molecule ([M+H]⁺) or other adducts ([M+Na]⁺) with high efficiency and minimal in-source fragmentation. This provides a clear readout of the molecular weight.

Experimental Protocol: ESI-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Acquisition: Acquire data in positive ion mode. Scan a mass range that comfortably includes the expected molecular ion (e.g., m/z 100-500).

Expected Mass Spectrometry Data (ESI+)
IonCalculated m/zObserved m/zInterpretation
[M+H]⁺325.1758~325.2Protonated molecular ion. The primary confirmation of molecular weight.
[M+Na]⁺347.1577~347.2Sodium adduct. Commonly observed and provides secondary confirmation.
[M-Boc+H]⁺225.1234~225.1Loss of the tert-butoxy group (100 Da). A common and diagnostic fragmentation pathway.
Proposed ESI-MS Fragmentation Pathway

This diagram illustrates the most likely fragmentation event for Boc-D-Dap(Z)-OL under ESI conditions—the characteristic loss of the Boc group.

G mol [M+H]⁺ m/z = 325.2 frag [M - C₅H₈O₂ + H]⁺ m/z = 225.1 mol->frag Fragmentation loss - (Boc group) - 100 Da

Caption: Primary fragmentation pathway of Boc-D-Dap(Z)-OL in ESI-MS.

Integrated Analysis: A Self-Validating System

No single technique should be used in isolation. The true power of spectroscopic characterization lies in integrating the data from NMR, IR, and MS to build an unshakeable structural proof.

G cluster_data Acquired Spectroscopic Data cluster_interp Interpretation & Validation ms MS Data (m/z = 325.2) ms_i Confirms Molecular Formula C₁₆H₂₄N₂O₅ ms->ms_i ir IR Data (C=O, OH, NH) ir_i Confirms Key Functional Groups ir->ir_i nmr NMR Data (¹H and ¹³C) nmr_i Confirms Atomic Connectivity & Skeleton nmr->nmr_i final Structurally Confirmed Boc-D-Dap(Z)-OL ms_i->final ir_i->final nmr_i->final

Caption: Integrated workflow for validating chemical structure.

  • Start with MS: Does the observed mass for [M+H]⁺ match the calculated mass for C₁₆H₂₄N₂O₅? If yes, you have the correct elemental composition.

  • Proceed to IR: Does the IR spectrum show characteristic absorptions for an alcohol (O-H), two different carbamates (C=O, N-H)? If yes, the key functional groups are present.

  • Finish with NMR: Does the ¹H NMR show the correct number of protons with appropriate integrations (e.g., 9H Boc singlet, 5H aromatic multiplet)? Does the ¹³C NMR show all 16 carbons? Does the coupling pattern in ¹H NMR match the proposed backbone connectivity? If yes, you have definitively confirmed the precise atomic arrangement and, therefore, the structure.

When the answers to all these questions are "yes," the data sets cross-validate each other, providing the highest degree of confidence in the material's identity and quality.

Conclusion

The spectroscopic characterization of a synthetic building block like Boc-D-Dap(Z)-OL is a systematic process that relies on the synergistic use of NMR, IR, and MS. Each technique provides a unique and essential piece of the structural puzzle. By understanding the principles behind each method and how to interpret the resulting data in an integrated fashion, researchers can ensure the quality of their materials, the reliability of their experimental outcomes, and the accelerated progress of their drug development programs.

References

  • PubChem. Boc-Dap-OH | C8H16N2O4. National Center for Biotechnology Information. Available at: [Link]

  • Chemsrc. Boc-Dap(Z)-OH | CAS#:65710-57-8. Available at: [Link]

  • Google Patents.CN102020589B - Tert-butyl carbamate derivative and preparation method and application thereof.
  • Pace, V., et al. (2019). 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 24(15), 2799. Available at: [Link]

  • Silverman, R. B., & Holladay, M. W. (2014). The Organic Chemistry of Drug Design and Drug Action. Academic Press.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

Technical Guide on the Safe Handling of Boc-Dap(Z)-OL for Research and Development

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the safety and handling precautions for Nα-tert-butyloxycarbonyl-Nβ-benzyloxycarbonyl-L-2,3-diaminopropan-1-ol, commonly referred to as Boc-Dap(Z)-OL. As a specialized, doubly protected amino alcohol, this compound is increasingly utilized in the synthesis of complex peptides, peptidomimetics, and other advanced pharmaceutical intermediates. Due to the absence of a standardized Safety Data Sheet (SDS), this document synthesizes critical safety information based on the known reactivity and toxicology of its constituent functional groups: a Boc-protected amine, a Z-protected amine, and a primary alcohol. This guide is intended for researchers, chemists, and drug development professionals to establish safe laboratory practices when handling this and structurally related compounds.

Chemical Identity and Physicochemical Profile

This compound is a chiral building block featuring two distinct, orthogonally protected amine functionalities and a primary alcohol. Understanding its structural components is fundamental to anticipating its chemical behavior and potential hazards.

  • IUPAC Name: tert-butyl ((2S)-3-((((benzyloxy)carbonyl)amino)-1-hydroxypropan-2-yl)carbamate

  • Abbreviation: this compound

  • CAS Number: 721927-81-7

  • Molecular Formula: C₁₆H₂₄N₂O₅

  • Molecular Weight: 324.37 g/mol

The diagram below illustrates the key functional groups that dictate the compound's reactivity and handling requirements.

Caption: Structure of this compound with key functional groups highlighted.

Physicochemical Data Summary
PropertyEstimated Value / ObservationRationale / Analog Compound
Appearance White to off-white crystalline solid.Typical for protected amino acids and peptides.[1]
Melting Point 70 - 90 °CSimilar protected amino alcohols like Benzyl N-(3-hydroxypropyl)carbamate melt in the 50-53 °C range. The larger size of this compound suggests a higher melting point.[2]
Boiling Point > 300 °C (decomposes)High molecular weight and multiple hydrogen bonding sites suggest a high boiling point, likely with decomposition. The related Boc-Dap(Z)-OH has a calculated boiling point of 546.2 °C.[3]
Solubility Soluble in methanol, ethanol, dichloromethane, ethyl acetate. Sparingly soluble in water.The Boc and Z groups confer significant organic character. Protected amino acids are generally soluble in polar organic solvents.[4]
Stability Stable under neutral conditions. Sensitive to strong acids and reducing conditions.The Boc group is acid-labile, and the Z group is susceptible to hydrogenolysis.

Hazard Assessment: A Functional Group Approach

The primary hazards associated with this compound are derived from its carbamate structures and the potential for decomposition under certain conditions. While the intact molecule is not expected to be acutely toxic, it should be handled as a potential irritant.

Boc (tert-butyloxycarbonyl) Group Hazards

The Boc group is notoriously labile to acid. Inadvertent exposure to acidic conditions (e.g., acidic cleaning agents, residual acid in glassware) can lead to its cleavage, generating gaseous isobutylene and the reactive tert-butyl cation.

  • Gas Evolution: The formation of isobutylene can cause pressure buildup in closed containers.

  • Alkylation Risk: The tert-butyl cation is an alkylating agent that can react with nucleophiles in the sample or workup, leading to potentially hazardous byproducts.[5]

Z (Benzyloxycarbonyl) Group Hazards

The Z (or Cbz) group is stable to acidic and basic conditions but is commonly removed by catalytic hydrogenolysis.

  • Catalyst Hazards: The most common catalyst, palladium on carbon (Pd/C), is pyrophoric, especially when dry and containing adsorbed hydrogen. It can ignite flammable solvents upon exposure to air.[6] Extreme care must be taken when handling spent or dry Pd/C catalyst.

Amino Alcohol and Carbamate Backbone

The core structure is an amino alcohol with two carbamate linkages.

  • Irritation: Amino alcohols and related compounds are often classified as skin and eye irritants.[7][8] Direct contact should be avoided.

  • Inhalation: As a fine powder, inhalation of dust may cause respiratory tract irritation.[2]

  • General Carbamate Toxicity: While the specific toxicity of this compound is unknown, the broader class of carbamates includes compounds with a wide range of biological activities, from therapeutic agents to pesticides.[9] As a precaution, systemic absorption should be minimized.

Standard Operating Procedures for Safe Handling

A systematic approach to handling minimizes exposure and mitigates risks. The following workflow should be adopted for all procedures involving this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Review SDS of all reagents prep2 Don Personal Protective Equipment (PPE) prep1->prep2 prep3 Ensure fume hood is operational prep2->prep3 handle1 Weigh compound in fume hood or ventilated balance enclosure prep3->handle1 handle2 Use compatible tools (antistatic spatulas) handle1->handle2 handle3 Keep container tightly closed when not in use handle2->handle3 clean1 Wipe down surfaces with appropriate solvent handle3->clean1 clean2 Segregate waste into 'Non-halogenated' or 'Halogenated' containers clean1->clean2 clean3 Remove and dispose of PPE correctly clean2->clean3

Caption: A generalized workflow for the safe handling of this compound.

Personal Protective Equipment (PPE)

Appropriate PPE is the primary barrier against exposure. The following should be considered mandatory when handling this compound in solid or solution form.

PPE ItemSpecificationRationale
Eye Protection ANSI Z87.1-rated safety glasses with side shields or chemical splash goggles.Protects against dust particles and splashes.[9]
Hand Protection Nitrile gloves (minimum 4 mil thickness).Provides a barrier against skin contact. Check for breakthrough times if prolonged solvent contact is expected.
Body Protection Flame-retardant laboratory coat.Protects skin and clothing from spills.
Respiratory Not required for small quantities in a fume hood. For large quantities or outside of a fume hood, a NIOSH-approved N95 respirator is recommended.Prevents inhalation of fine powder.[2]
Storage and Incompatibility

Proper storage is crucial to maintain the compound's integrity and prevent hazardous situations.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area at 2-8°C.[3] Protect from light and moisture.

  • Incompatible Materials:

    • Strong Acids: (e.g., HCl, TFA) Will cause decomposition and evolution of isobutylene gas.

    • Strong Oxidizing Agents: May react exothermically.

    • Reducing Agents / Catalysts: Incompatible with conditions for Z-group removal (e.g., H₂, Pd/C) unless deprotection is intended.

Reactivity and Decomposition Pathways

Understanding the compound's stability limitations is key to preventing unintended reactions. The primary pathways for decomposition involve the cleavage of the two protecting groups.

Decomposition_Pathways cluster_acid Acid-Mediated Decomposition cluster_reductive Reductive Decomposition Compound This compound Acid Strong Acid (e.g., TFA, HCl) Compound->Acid Boc Cleavage Reduction Hydrogenolysis (H₂, Pd/C) Compound->Reduction Z Cleavage Product_Acid H-Dap(Z)-OL (Deprotected Amine) Acid->Product_Acid Byproduct_Acid Isobutylene (gas) + CO₂ (gas) + t-Butyl Cation Acid->Byproduct_Acid Product_Red Boc-Dap-OL (Deprotected Amine) Reduction->Product_Red Byproduct_Red Toluene + CO₂ (gas) Reduction->Byproduct_Red

Caption: Major decomposition pathways for this compound.

Emergency Procedures

Spills and Leaks
  • Small Spill (Solid): Gently sweep up the material, avoiding dust generation. Place into a sealed container for chemical waste disposal. Clean the area with a damp cloth.

  • Small Spill (Solution): Absorb with an inert material (e.g., vermiculite, sand). Place in a sealed container for disposal.

  • Large Spill: Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill and follow procedures for a small spill. Ensure adequate ventilation.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek immediate medical attention.[7]

  • Skin Contact: Remove contaminated clothing. Wash the affected area with soap and water for at least 15 minutes. Seek medical attention if irritation develops or persists.[7]

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

All waste containing this compound should be treated as chemical waste.

  • Solid Waste: Collect in a clearly labeled, sealed container.

  • Liquid Waste: Collect in a labeled waste container, segregated into "Halogenated" or "Non-halogenated" solvents as appropriate for your institution's guidelines.

  • Contaminated Materials: Used gloves, weigh paper, and cleaning materials should be placed in a sealed bag and disposed of as solid chemical waste.

Disposal must be carried out in accordance with all local, state, and federal regulations.

Conclusion

This compound is a valuable synthetic intermediate with a manageable hazard profile when handled with appropriate care. The principal risks are associated with its potential as a skin and eye irritant, and the specific chemical liabilities of the Boc and Z protecting groups. Adherence to the protocols outlined in this guide, including consistent use of personal protective equipment, proper storage, and a thorough understanding of its chemical incompatibilities, will ensure its safe application in a research and development setting.

References

  • CHEMOS GmbH & Co. KG. (2021). Safety Data Sheet: 2-(2-aminoethylamino)ethanol.
  • BuyersGuideChem. (n.d.). Boc-L-Dap(Z)-OH.DCHA.
  • ChemicalBook. (2023). This compound.
  • Chemsrc. (2023). Boc-Dap(Z)-OH.
  • Wikipedia. (2023). tert-Butyloxycarbonyl protecting group.
  • ACS Green Chemistry Institute. (n.d.). BOC Deprotection.
  • University of California. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups.
  • PubChem. (n.d.). tert-butyl N-(1-hydroxypropan-2-yl)carbamate.
  • Fisher Scientific. (2023). Safety Data Sheet: (+)-2-Aminopropan-1-ol.
  • PubChem. (n.d.). Boc-Dap-OH.
  • Apollo Scientific. (n.d.). Safety Data Sheet: Benzyl carbamate.
  • Ghasemi, M., et al. (2024). Carbamate compounds induced toxic effects by affecting Nrf2 signaling pathways. [Journal Name].
  • Sigma-Aldrich. (2023). Safety Data Sheet: N-BOC-O-Benzyl-L-Serine.
  • ACS Publications. (2021). Influence of Solvents and Additives on the Pyrophoricity of Palladium on Carbon Catalyst after Hydrogenation. Organic Process Research & Development.

Sources

A Senior Application Scientist's Guide to Boc-Dap(Z)-OH in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides an in-depth exploration of Nα-tert-butyloxycarbonyl-Nβ-benzyloxycarbonyl-L-2,3-diaminopropionic acid, commonly abbreviated as Boc-Dap(Z)-OH. This strategically protected, non-proteinogenic amino acid serves as a cornerstone building block in synthetic medicinal chemistry. We will dissect its core physicochemical properties, delineate its established role in solid-phase peptide synthesis (SPPS), and, most critically, extrapolate its potential for creating novel therapeutic agents. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this versatile molecule.

Foundational Concepts: The Molecular Architecture of Boc-Dap(Z)-OH

At its core, Boc-Dap(Z)-OH is a derivative of the non-proteinogenic amino acid, L-2,3-diaminopropionic acid (Dap). The strategic value of this compound lies in its orthogonal protection scheme, which allows for selective chemical manipulation at its two distinct amino groups and its carboxylic acid moiety.

  • The α-Amino Group: Protected by a tert-butyloxycarbonyl (Boc) group. This group is famously acid-labile, typically removed under moderate acidic conditions (e.g., trifluoroacetic acid [TFA]), a cornerstone of the Boc/Bzl protection strategy in peptide synthesis.[1][2]

  • The β-Amino Group: Protected by a benzyloxycarbonyl (Z or Cbz) group. This group is stable to the acidic conditions used for Boc removal but is readily cleaved by hydrogenolysis (e.g., H₂ gas with a palladium catalyst). This differential stability is the essence of its utility.

  • The Carboxylic Acid: Provides a reactive handle for amide bond formation, esterification, or reduction to the corresponding alcohol, Boc-Dap(Z)-OL.

This trifecta of functionalities makes Boc-Dap(Z)-OH a powerful tool for introducing a constrained, bifunctional linker into peptides and small molecules, enabling the creation of branched, cyclic, and otherwise topographically complex structures.[1]

Physicochemical Properties

A comprehensive understanding of a building block's properties is paramount for its effective use in synthesis and purification.

PropertyValueSource
CAS Number 65710-57-8[3][4][5][6]
Molecular Formula C₁₆H₂₂N₂O₆[3][4][5]
Molecular Weight 338.36 g/mol [3][4][5]
Appearance White solid / powder[5][7]
Boiling Point ~546.2 °C at 760 mmHg[3][5]
Storage Conditions 2-8°C, Sealed in dry conditions[3][4]

Established Application: A Workhorse in Solid-Phase Peptide Synthesis (SPPS)

The most well-documented application of Boc-Dap(Z)-OH is in solid-phase peptide synthesis (SPPS), specifically following the Boc/Bzl protection strategy. Its role is to introduce a site for side-chain modification after the main peptide backbone has been assembled.

The Causality of Orthogonal Protection in SPPS

In SPPS, the process involves sequential addition of amino acids to a growing chain anchored to a solid support. To prevent unwanted side reactions, the α-amino group of the incoming amino acid is temporarily protected (with Boc), and reactive side chains are "permanently" protected (often with benzyl-based groups). Boc-Dap(Z)-OH fits perfectly into this workflow. The Boc group is removed at each cycle to allow chain elongation, while the Z-protected side chain remains intact. Once the full peptide is synthesized, the Z group can be selectively removed on-resin to attach other moieties like fluorescent labels, biotin, or even another peptide to create branched structures.

Workflow: Incorporation of Boc-Dap(Z)-OH into a Peptide Sequence

The following diagram and protocol outline the standard workflow for incorporating Boc-Dap(Z)-OH into a peptide sequence using manual Boc-SPPS.

spss_workflow Resin Resin-NH₂ Deprotect1 Step 1: Boc Deprotection (TFA in DCM) Resin->Deprotect1 Start Neutralize1 Step 2: Neutralization (DIEA in DCM) Deprotect1->Neutralize1 Couple_Dap Step 3: Couple Boc-Dap(Z)-OH Neutralize1->Couple_Dap Deprotect2 Step 4: Boc Deprotection (TFA in DCM) Couple_Dap->Deprotect2 Repeat for next AA Couple_AA Step 5: Couple Next Boc-AA-OH Deprotect2->Couple_AA Cleavage Final Step: Global Deprotection & Cleavage (e.g., HF) Couple_AA->Cleavage After final AA

Caption: Boc-SPPS cycle for incorporating Boc-Dap(Z)-OH.

Detailed Experimental Protocol: Single Coupling Cycle

This protocol assumes a starting aminomethyl-functionalized resin.

Materials:

  • Boc-Dap(Z)-OH

  • HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • DIEA (N,N-Diisopropylethylamine)

  • TFA (Trifluoroacetic acid)

  • DCM (Dichloromethane)

  • DMF (Dimethylformamide)

  • Aminomethyl resin

Procedure:

  • Resin Swelling: Swell the resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM.

    • Add a solution of 50% TFA in DCM to the resin.

    • Agitate for 2 minutes (pre-wash).

    • Drain and add fresh 50% TFA/DCM solution. Agitate for 20 minutes.[8]

    • Drain and wash the resin sequentially with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.

  • Neutralization:

    • Add a solution of 10% DIEA in DCM to the resin.

    • Agitate for 5 minutes.

    • Drain and repeat the neutralization step.

    • Wash the resin with DCM (5x).

  • Amino Acid Activation & Coupling:

    • In a separate vessel, dissolve Boc-Dap(Z)-OH (3 eq.), HBTU (2.9 eq.), and DIEA (6 eq.) in a minimal amount of DMF.

    • Allow the activation mixture to pre-activate for 5 minutes.

    • Add the activated amino acid solution to the drained, neutralized resin.

    • Agitate for 1-2 hours.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Confirmation of Coupling: Perform a qualitative ninhydrin test. A negative result (yellow beads) indicates a complete reaction. If positive (blue beads), recouple starting from step 4.

This cycle is repeated for each subsequent amino acid. The Z-group on the Dap side chain remains, ready for selective deprotection and functionalization if desired.

The Frontier: Potential Applications in Medicinal Chemistry

While its role in peptide synthesis is well-established, the true potential of Boc-Dap(Z)-OH lies in its application as a scaffold for novel therapeutics. The underlying 2,3-diaminopropionic acid structure is a precursor to antibiotics and has been explored for various biological activities.[9]

Inhibitors of Advanced Glycation End-products (AGEs)

Mechanistic Insight: Advanced glycation end-products (AGEs) are formed through the non-enzymatic reaction of sugars with proteins or lipids. Their accumulation is strongly implicated in the pathogenesis of diabetes, atherosclerosis, and neurodegenerative diseases like Alzheimer's.[10] Protected Dap derivatives have been identified as potent inhibitors of AGE formation.[10] The diamino functionality is believed to act as a scavenger for reactive dicarbonyl species, which are key intermediates in the AGE formation cascade.[9]

Application Strategy: Boc-Dap(Z)-OH can be used as a starting point to synthesize more complex AGE inhibitors. The carboxylic acid can be coupled to targeting moieties, while the β-amino group (after Z-deprotection) can be functionalized to enhance scavenging activity or modulate pharmacokinetic properties.

Caption: Mechanism of AGE inhibition by Dap derivatives.

Scaffolds for Proteolysis-Targeting Chimeras (PROTACs)

Mechanistic Insight: PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's ubiquitination and subsequent degradation by the proteasome. They typically consist of a ligand for the target protein, a ligand for an E3 ligase, and a linker connecting them.

Application Strategy: The trifunctional nature of Boc-Dap(Z)-OH makes it an ideal candidate for a PROTAC linker scaffold.

  • The carboxylic acid can be coupled to the E3 ligase ligand.

  • After peptide elongation or other modifications, the α-amino group (from Boc deprotection) can be capped.

  • The β-amino group (from Z deprotection) can be coupled to the target protein ligand.

This approach allows for precise spatial orientation of the two ligands, a critical factor in PROTAC efficacy. The constrained nature of the Dap backbone can reduce the conformational flexibility of the linker, potentially improving binding affinity and cell permeability.

Constrained Peptidomimetics and Stapled Peptides

Mechanistic Insight: Many bioactive peptides suffer from poor metabolic stability and low cell permeability. "Stapling" or cyclizing peptides can lock them into their bioactive conformation, increasing resistance to proteolysis and enhancing target engagement.

Application Strategy: Boc-Dap(Z)-OH can be incorporated into a peptide sequence. After assembly, the Z-group on the Dap side chain can be removed, and the now-free β-amino group can be cyclized with the C-terminus or another side chain within the peptide, forming a lactam bridge. This creates a constrained, cyclic peptide with potentially enhanced therapeutic properties.

Conclusion and Future Outlook

Boc-Dap(Z)-OH is far more than a simple protected amino acid. It is a sophisticated chemical tool that provides medicinal chemists with a reliable and versatile platform for molecular innovation. Its established utility in SPPS is a testament to the robustness of its orthogonal protection scheme. However, the true excitement lies in its potential applications. As research into complex modalities like AGE inhibitors and PROTACs intensifies, the demand for versatile, trifunctional scaffolds will only grow. Boc-Dap(Z)-OH is perfectly positioned to meet this demand, enabling the synthesis of the next generation of precisely engineered therapeutic agents. It is incumbent upon the innovative scientist to look beyond its catalog description and see it for what it is: a key to unlocking novel chemical space and addressing unmet medical needs.

References

  • Benchchem. An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications.
  • Chemsrc. Boc-Dap(Z)-OH | CAS#:65710-57-8.
  • BuyersGuideChem. Boc-L-Dap(Z)-OH.DCHA | C28H45N3O6.
  • PubChem - NIH. Boc-Dap-OH | C8H16N2O4 | CID 2755946.
  • BLD Pharm. 65710-57-8|Boc-Dap(Z)-OH.
  • MedChemExpress. 2,3-Diaminopropionic acid | Endogenous Metabolite.
  • Sigma-Aldrich. Boc-Dap-OH = 98.0 TLC 73259-81-1.
  • Sigma-Aldrich. Boc-Dap(Z)-OH =98.0 HPLC 65710-58-9.
  • Home Sunshine Pharma. BOC-DAP(Z)-OH CAS 65710-57-8.
  • ChemicalBook. This compound synthesis.
  • MDPI. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters.
  • aapptec. Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • ResearchGate. An Efficient Synthesis of a Probe for Protein Function: 2,3-Diaminopropionic Acid with Orthogonal Protecting Groups.
  • PubChem. 2,3-Diaminopropionic acid | C3H8N2O2 | CID 364.
  • YouTube. Peptide Synthesis with the Boc Protecting Group.
  • Tokyo Chemical Industry Co., Ltd. DAP (2,3-Diaminopropionic Acid) [Unnatural Amino Acid Derivatives].
  • ChemPep. Boc Solid Phase Peptide Synthesis.
  • BOC Sciences. Building Block / BOC Sciences: Advanced Building Blocks & Fine Reagents.
  • JR MediChem LLC. BOC-DAP(Z)-OH.

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Methodological & Application

Application Notes & Protocols: Strategic Use of Boc-Dap(Z)-OL in Solution-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Unique Role of Diaminopropionic Acid in Peptide Scaffolds

In the landscape of drug discovery and peptide chemistry, the incorporation of non-canonical amino acids is a cornerstone strategy for developing novel therapeutics with enhanced stability, conformational rigidity, and biological activity. L-2,3-diaminopropionic acid (Dap) is a particularly valuable building block. Its bifunctional nature, featuring both an α-amino group and a side-chain β-amino group, allows for the creation of branched peptides, cyclic structures, and peptide-drug conjugates.

This guide focuses on Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid alcohol (Boc-Dap(Z)-OL) , a strategically protected derivative designed for precise control in solution-phase peptide synthesis (SPPS). The orthogonal protection scheme, employing the acid-labile tert-butyloxycarbonyl (Boc) group for the α-amine and the hydrogenolysis-labile benzyloxycarbonyl (Z) group for the β-amine, grants chemists selective deprotection capabilities. This control is paramount for directing peptide chain elongation or for side-chain modifications, making this compound an indispensable tool for constructing complex and potent peptide architectures. This document provides a comprehensive overview of its properties, a detailed protocol for its application, and expert insights into its strategic deployment.

Physicochemical Properties of Boc-Dap(Z)-OH

The alcohol form (this compound) is typically generated in situ or used in specific esterification contexts. The more commonly handled precursor for coupling is the carboxylic acid, Boc-Dap(Z)-OH. For practical laboratory use, it is often supplied as a dicyclohexylammonium (DCHA) salt to improve stability and handling. The properties of the free acid are summarized below.

PropertyValueSource
Chemical Name (S)-2-((tert-butoxycarbonyl)amino)-3-(((benzyloxy)carbonyl)amino)propanoic acid[1]
Synonyms Boc-Dap(Z)-OH, Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid
CAS Number 65710-57-8[1]
Molecular Formula C₁₆H₂₂N₂O₆[1]
Molecular Weight 338.36 g/mol [1]
Appearance White to off-white powder[2]
Storage Conditions 2-8 °C, protect from moisture[1]
Boiling Point 546.2 ± 50.0 °C at 760 mmHg[1]

The Cornerstone of Strategy: The Boc/Z Quasi-Orthogonal Protection Scheme

The utility of this compound is rooted in its "quasi-orthogonal" protection scheme.[3] In peptide synthesis, an ideal protection strategy allows for the removal of one type of protecting group under conditions that leave all others intact.[4][5] The Boc/Z combination approaches this ideal, as the two groups are removed by distinct, non-interfering chemical pathways.

  • Boc (tert-butyloxycarbonyl) Group: Protects the α-amino group. It is labile to moderate acidic conditions, typically Trifluoroacetic Acid (TFA) in a solvent like Dichloromethane (DCM).[6] This allows for the iterative elongation of the peptide backbone from the N-terminus.[7]

  • Z (Benzyloxycarbonyl) Group: Protects the side-chain β-amino group. It is stable to the acidic conditions used for Boc removal but is readily cleaved by catalytic hydrogenolysis (e.g., H₂ over Palladium on carbon) or strong acids like HBr in acetic acid.[8]

This differential stability is the key to its strategic use. A researcher can build a linear peptide chain by repeatedly cleaving the Boc group, and then, at a desired stage, selectively remove the Z group to expose the β-amino group for cyclization, branching, or conjugation.

Start Boc-Dap(Z)-Peptide Boc_Cleavage Treat with TFA/DCM Start->Boc_Cleavage Pathway A Z_Cleavage Treat with H₂/Pd-C Start->Z_Cleavage Pathway B Product_A H₂N(α)-Dap(Z)-Peptide (Ready for N-terminal elongation) Boc_Cleavage->Product_A Product_B Boc-Dap(β-NH₂)-Peptide (Ready for side-chain modification) Z_Cleavage->Product_B

Caption: Orthogonal deprotection pathways for Boc-Dap(Z).

Experimental Protocol: Solution-Phase Synthesis of a Dipeptide

This protocol details a representative procedure for coupling Boc-Dap(Z)-OH with an amino acid ester, such as L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl), to form the dipeptide Boc-Dap(Z)-Ala-OMe.

Materials and Reagents
  • Boc-Dap(Z)-OH (or its DCHA salt)

  • L-Alanine methyl ester hydrochloride (H-Ala-OMe·HCl)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl)[9]

  • 1-Hydroxybenzotriazole (HOBt)[10]

  • N,N-Diisopropylethylamine (DIPEA) or N-Methylmorpholine (NMM)[11]

  • Anhydrous Dichloromethane (DCM) and/or Dimethylformamide (DMF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate, Hexanes)

  • TLC plates (silica gel 60 F₂₅₄) and visualization reagents (e.g., ninhydrin, KMnO₄ stain)

Step-by-Step Methodology
  • Preparation of the Amine Component:

    • Dissolve H-Ala-OMe·HCl (1.1 equivalents) in anhydrous DCM.

    • Cool the solution to 0 °C in an ice bath.

    • Add DIPEA (1.1 equivalents) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15-20 minutes at 0 °C. The formation of the free amine is critical for the subsequent nucleophilic attack.[3]

  • Activation of the Carboxylic Acid:

    • In a separate flask, dissolve Boc-Dap(Z)-OH (1.0 equivalent) and HOBt (1.0 equivalent) in anhydrous DCM or DMF.

    • Cool the solution to 0 °C.

    • Add EDC·HCl (1.1 equivalents) in one portion.

    • Stir the mixture at 0 °C for 30 minutes. During this step, the carbodiimide activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then rapidly converted by HOBt into a more stable and less racemization-prone active ester.[9]

  • Coupling Reaction:

    • To the activated Boc-Dap(Z)-OH solution, add the previously prepared free amine solution (from step 1) dropwise at 0 °C.

    • Allow the reaction mixture to slowly warm to room temperature and stir overnight (typically 12-18 hours).

    • Reaction Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC). A typical mobile phase is 30-50% Ethyl Acetate in Hexanes. The disappearance of the starting amino acid (visualized with ninhydrin stain) indicates reaction completion.

  • Work-up and Extraction:

    • Filter the reaction mixture to remove the urea byproduct formed from EDC.

    • Transfer the filtrate to a separatory funnel and dilute with additional DCM or Ethyl Acetate.

    • Wash the organic layer sequentially with:

      • 1 M HCl (2 times) to remove any unreacted amine and excess base.

      • Saturated NaHCO₃ solution (2 times) to remove unreacted carboxylic acid and HOBt.

      • Brine (1 time) to reduce the amount of dissolved water.

    • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude protected dipeptide.

  • Purification and Characterization:

    • Purify the crude product by flash column chromatography on silica gel, using a gradient of Ethyl Acetate in Hexanes as the eluent.

    • Combine the pure fractions (as determined by TLC) and evaporate the solvent.

    • Characterize the final product (Boc-Dap(Z)-Ala-OMe) using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS) to confirm its structure and purity.

Caption: Workflow for dipeptide synthesis using Boc-Dap(Z)-OH.

Applications in Research and Drug Development

The unique structure of Dap makes it a powerful component in medicinal chemistry and chemical biology.

  • Antimicrobial Peptides: The additional primary amine on the Dap side chain can be protonated at physiological pH, increasing the overall positive charge of a peptide. This is a key feature in many cationic antimicrobial peptides that function by disrupting bacterial cell membranes.

  • pH-Sensitive Drug Delivery: Peptides incorporating Dap have been shown to create pH-sensitive vectors for gene delivery.[12] The pKa of the side-chain amine allows for differential charge states within endosomal compartments, facilitating endosomal escape.

  • Peptide Stapling and Cyclization: The β-amino group is an ideal handle for on-resin or solution-phase cyclization, creating conformationally constrained peptides with improved receptor binding affinity and resistance to enzymatic degradation.

  • Synthesis of Natural Products: Protected Dap derivatives are critical intermediates in the total synthesis of complex natural products like Bleomycins, a class of glycopeptide antibiotics used as anticancer agents.[13]

  • Chelating Agents: The two amino groups and the carboxyl group make Dap an effective metal-chelating moiety, useful for developing diagnostic imaging agents or therapeutics that sequester metal ions.[13]

Troubleshooting Common Issues

ProblemPossible Cause(s)Recommended Solution(s)
Low Coupling Yield 1. Incomplete activation of the carboxylic acid. 2. Deactivated coupling reagents (EDC/HOBt are moisture-sensitive). 3. Insufficient neutralization of the amine salt.1. Ensure a 1:1:1.1 molar ratio of Acid:HOBt:EDC. 2. Use fresh, anhydrous reagents and solvents. 3. Use a slight excess (1.1 eq.) of base (DIPEA/NMM) and confirm neutralization.
Racemization of the Amino Acid 1. Over-activation or prolonged activation time. 2. Use of a strong base during coupling.1. Add the amine component immediately after the pre-activation period (30 min). 2. Use a weaker base like NMM instead of DIPEA, or consider using collidine for particularly sensitive couplings.[11]
Side Product Formation 1. Formation of N-acylurea from the EDC intermediate. 2. Guanidinylation if using uronium-based reagents (e.g., HBTU, HATU) instead of carbodiimides.[14]1. The use of HOBt minimizes N-acylurea formation. Ensure it is added before EDC. 2. For solution-phase, carbodiimides like EDC are often preferred to avoid this side reaction.
Difficult Purification 1. Urea byproduct is soluble in the reaction solvent. 2. Product has similar polarity to starting materials.1. If urea precipitates, filter it off. If it is soluble, it should be removed during the aqueous work-up. 2. Optimize the TLC mobile phase to achieve better separation before attempting column chromatography.

References

  • Boc-L-Dap(Z)-OH.DCHA | C28H45N3O6. BuyersGuideChem. Available at: [Link]

  • Boc-Dap(Z)-OH | CAS#:65710-57-8. Chemsrc. Available at: [Link]

  • Peptide Synthesis with the Boc Protecting Group. jOeCHEM via YouTube. Available at: [Link]

  • Coupling Reagents. Aapptec Peptides. Available at: [Link]

  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. Aapptec. Available at: [Link]

  • Peptide synthesis using unprotected peptides through orthogonal coupling methods. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Boc-Dap-OH | C8H16N2O4. PubChem, National Institutes of Health. Available at: [Link]

  • Synthesis of Peptides by Solution Methods. ResearchGate. Available at: [Link]

  • Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

  • Boc / Bzl Solid Phase Synthesis. Sunresin. Available at: [Link]

  • Protecting Groups in Peptide Synthesis. ResearchGate. Available at: [Link]

  • Peptide synthesis. Wikipedia. Available at: [Link]

  • Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society. Available at: [Link]

  • Synthesis of a diaminopropanoic acid-based nucleoamino acid and assembly of cationic nucleopeptides for biomedical applications. ResearchGate. Available at: [Link]

  • 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. MDPI. Available at: [Link]

  • Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central, National Institutes of Health. Available at: [Link]

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deprotection of Boc group from Boc-Dap(Z)-OL containing peptides.

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Selective Deprotection of Nα-Boc in Peptides Containing Nβ-Z-Protected Diaminopropionic Alcohol

Authored by: A Senior Application Scientist

Abstract

In the intricate field of peptide synthesis, the strategic use of protecting groups is paramount to achieving desired sequences with high fidelity. The tert-butyloxycarbonyl (Boc) group for Nα-amino protection and the benzyloxycarbonyl (Z or Cbz) group for side-chain protection represent a classic "quasi-orthogonal" pairing.[1] This application note provides a comprehensive guide for the selective acidic cleavage of the Nα-Boc group from peptides that incorporate an Nβ-Z-protected 2,3-diaminopropionic alcohol [Boc-Dap(Z)-OL] residue. We will delve into the underlying chemical mechanisms, present detailed, field-proven protocols for both solution-phase and solid-phase applications, and offer expert insights into reaction monitoring, characterization, and troubleshooting.

Introduction: The Principle of Orthogonal Protection

The synthesis of complex peptides requires a protection strategy where one type of protecting group can be removed under conditions that do not affect another. The Boc/Z combination is a cornerstone of this approach. The Boc group is highly labile to moderately strong acids, such as trifluoroacetic acid (TFA), whereas the Z group is stable under these conditions but is readily cleaved by catalytic hydrogenolysis.[1][2] This differential lability allows for the precise deprotection of the N-terminus for subsequent chain elongation, while the side-chain functionality of the Dap residue remains securely protected by the Z group.

The substrate in focus, a peptide containing a Dap(Z)-OL residue, presents two key features:

  • Nβ-Z-diaminopropionic acid (Dap(Z)) : A non-standard amino acid where the side-chain amine is protected by a Z group.

  • C-terminal alcohol (-OL) : The C-terminal carboxylate has been reduced to a primary alcohol, a common modification in peptidomimetics and drug development.

This guide provides robust methodologies to ensure the selective removal of the Boc group without compromising the integrity of the Z group or other acid-sensitive moieties within the peptide structure.

Mechanism of Acid-Catalyzed Boc Deprotection

The cleavage of the Boc group is an acid-catalyzed process that proceeds via a specific, well-understood mechanism.[3] Understanding this mechanism is crucial for optimizing reaction conditions and preventing unwanted side reactions.

  • Protonation : The reaction initiates with the protonation of the carbonyl oxygen of the Boc group by a strong acid like TFA.

  • Carbocation Formation : The protonated intermediate fragments, leading to the formation of a highly stable tert-butyl cation and a transient carbamic acid.[3]

  • Decarboxylation : The carbamic acid is unstable and rapidly decomposes, releasing carbon dioxide and the free Nα-amine of the peptide.[3]

  • Amine Protonation : Under the acidic reaction conditions, the newly liberated amine is protonated, typically yielding its corresponding TFA salt.

The generation of the electrophilic tert-butyl cation is a critical event.[4] If not properly managed, this cation can alkylate nucleophilic residues within the peptide, such as tryptophan, methionine, or cysteine, leading to undesired byproducts. This necessitates the use of "scavengers" in the deprotection cocktail.[4][5]

Boc_Deprotection_Mechanism Mechanism of Acidolytic Boc Cleavage sub Boc-Peptide protonated Protonated Intermediate sub->protonated 1. Protonation h_plus + H⁺ (TFA) carbamic_acid Carbamic Acid Intermediate protonated->carbamic_acid 2. Fragmentation tbu_cation tert-Butyl Cation (CH₃)₃C⁺ protonated->tbu_cation amine Free Amine Peptide H₂N-Peptide carbamic_acid->amine 3. Decarboxylation co2 CO₂ carbamic_acid->co2 scavenger Scavenger (e.g., TIS, H₂O) tbu_cation->scavenger Alkylation Risk final_product Protonated Peptide [H₃N⁺-Peptide]TFA⁻ amine->final_product 4. Protonation trapped_cation Trapped Cation scavenger->trapped_cation Quenching

Diagram 1: Mechanism of Acidolytic Boc Cleavage.

Experimental Protocols

This section details the necessary materials and provides step-by-step procedures for both solution-phase and solid-phase Boc deprotection.

Materials and Reagents
  • This compound containing peptide

  • Trifluoroacetic acid (TFA), reagent grade (≥99%)

  • Dichloromethane (DCM), anhydrous

  • Diisopropyl ether (IPE), cold

  • Triisopropylsilane (TIS)

  • Thioanisole

  • Water, deionized

  • 1,2-Ethanedithiol (EDT)

  • Dipeptide Isopropylethylamine (DIEA)

  • Isopropyl alcohol (IPA)

  • Methanol (MeOH)

  • Standard laboratory glassware

  • Magnetic stirrer and stir bars

  • Rotary evaporator

  • Solid-phase peptide synthesis (SPPS) vessel

  • HPLC system for analysis

  • Mass spectrometer for analysis

Deprotection Reagent Cocktails

The choice of scavenger is critical and depends on the peptide sequence.

Cocktail Composition (v/v/v) Primary Use & Rationale
Reagent K TFA / Water / Phenol / Thioanisole / EDT (82.5:5:5:5:2.5)A powerful, general-purpose cleavage cocktail for peptides containing multiple sensitive residues.
Standard TFA / DCM (50:50)Used for routine deprotection steps in Boc-SPPS where scavengers are not strictly necessary.[5]
TFA/TIS/H₂O TFA / TIS / Water (95:2.5:2.5)Excellent general-purpose cocktail. TIS is a highly effective scavenger for the tert-butyl cation. Water helps with solvation.
TFA/Thioanisole TFA / Thioanisole (95:5)Specifically recommended for peptides containing methionine to prevent S-alkylation.
Protocol 1: Solution-Phase Deprotection

This protocol is suitable for a fully synthesized and purified peptide in solution.

  • Preparation : Dissolve the Boc-protected peptide in anhydrous DCM (approx. 10-20 mg/mL) in a round-bottom flask equipped with a magnetic stir bar.

  • Cooling : Place the flask in an ice bath and cool the solution to 0 °C.

  • Addition of Deprotection Cocktail : Slowly add the chosen deprotection cocktail (e.g., TFA/TIS/Water, 95:2.5:2.5). A common ratio is 10 mL of cocktail per gram of peptide. For smaller scales, a 10-20 fold excess of TFA over the peptide is sufficient.[6]

  • Reaction : Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.[6][7]

  • Monitoring : Monitor the reaction progress by TLC or HPLC-MS. A successful reaction will show the disappearance of the starting material and the appearance of a more polar product spot (TLC) or a peak with an earlier retention time and a mass decrease of 100.11 Da (HPLC-MS).

  • TFA Removal : Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue two to three times with toluene or DCM.

  • Product Precipitation : Dissolve the oily residue in a minimal amount of DCM or MeOH and precipitate the deprotected peptide salt by adding it dropwise to a flask of cold diisopropyl ether (IPE) with vigorous stirring.

  • Isolation : Collect the precipitated solid by centrifugation or filtration. Wash the solid with cold IPE two to three times to remove scavengers and organic byproducts.

  • Drying : Dry the resulting peptide TFA salt under high vacuum. The product can be used directly for the next step or purified by chromatography.

Protocol 2: On-Resin Deprotection (Boc-SPPS)

This protocol describes a standard deprotection cycle during Boc-based solid-phase peptide synthesis.

  • Resin Swelling : Swell the peptide-resin in DCM for 20-30 minutes in an SPPS reaction vessel.

  • Pre-wash : Drain the DCM and add the deprotection solution (typically 50% TFA in DCM). Agitate for 2-5 minutes and drain.[5]

  • Deprotection : Add a fresh portion of the deprotection solution and agitate for 20-30 minutes.[5]

  • Washing : Drain the TFA solution and wash the resin thoroughly to remove all traces of acid and byproducts. A typical wash cycle is:

    • DCM (3x)

    • IPA (2x)

    • DCM (3x)

  • Neutralization : To prepare the N-terminal amine for the next coupling step, neutralize the TFA salt. Add a solution of 10% DIEA in DCM and agitate for 5-10 minutes.

  • Final Washes : Drain the neutralization solution and wash the resin with DCM (5-6x) to remove excess base.

  • Confirmation : Perform a qualitative test (e.g., Kaiser test) to confirm the presence of a free primary amine, indicating successful deprotection.

Deprotection_Workflow General Deprotection Workflow start Start: Boc-Peptide dissolve Dissolve in Solvent (e.g., DCM) start->dissolve cool Cool to 0 °C dissolve->cool add_tfa Add Deprotection Cocktail (TFA + Scavengers) cool->add_tfa react Stir at RT (1-2 hours) add_tfa->react monitor Monitor Reaction (HPLC / TLC) react->monitor monitor->react Incomplete workup Workup: Remove TFA monitor->workup Complete precipitate Precipitate with Cold Ether workup->precipitate isolate Isolate & Wash Solid precipitate->isolate dry Dry Under Vacuum isolate->dry end End: Deprotected Peptide Salt dry->end

Diagram 2: General Solution-Phase Deprotection Workflow.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Incomplete Deprotection 1. Insufficient reaction time or temperature. 2. Degradation of TFA (absorbed water). 3. Steric hindrance around the Boc group.1. Extend reaction time to 3-4 hours or let stir at RT overnight. 2. Use a fresh bottle of TFA. 3. Consider a slightly higher concentration of TFA.
Partial Z-Group Cleavage The Z group is generally stable to TFA, but prolonged exposure (>24h) or elevated temperatures can cause some cleavage.Reduce reaction time. Ensure the reaction is performed at or below room temperature. Confirm Z-group integrity via mass spectrometry.
Side Product Formation (Mass +56 Da) Alkylation of nucleophilic side chains (Trp, Met) by the tert-butyl cation.Ensure the correct scavenger is used in sufficient quantity (e.g., TIS, thioanisole).[4]
Poor Product Recovery The peptide TFA salt may have some solubility in the precipitation solvent (ether).1. Ensure the ether is ice-cold. 2. Use a larger volume of ether. 3. Try a different non-polar solvent for precipitation, such as hexane.

Conclusion

The selective deprotection of the Nα-Boc group in the presence of an acid-stable Nβ-Z group is a reliable and fundamental transformation in modern peptide chemistry. By employing strong acidic conditions with carefully chosen scavengers, researchers can efficiently liberate the N-terminus for further modification while preserving crucial side-chain protection. The protocols outlined in this guide, grounded in a clear understanding of the underlying chemical principles, provide a robust framework for scientists in research and drug development to successfully handle peptides containing the this compound motif.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • George, N., Ofori, S., Parkin, S., & Awuah, S. G. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23833–23839. Available at: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection Reagent Guide. Retrieved from [Link]

  • Awuah, S. G., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. Published by The Royal Society of Chemistry. Available at: [Link]

  • Kourist, R., et al. (2005). Enzymatic Removal of Carboxyl Protecting Groups. 1. Cleavage of the tert-Butyl Moiety. The Journal of Organic Chemistry, 70(23), 9423–9429. Available at: [Link]

  • Li, Y., et al. (2024). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI. Available at: [Link]

  • Donnelly, L. E., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development, 28(5), 1946–1963. Available at: [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

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Boc-Dap(Z)-OL applications in creating peptide libraries

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Guide to the Application of Nα-Boc-Nβ-Z-L-diaminopropionic Acid in the Synthesis of Peptide Libraries

Introduction: The Unique Versatility of Boc-Dap(Z)-OH

In the landscape of drug discovery and chemical biology, peptide libraries represent a powerful tool for identifying novel ligands, enzyme inhibitors, and therapeutic leads. The chemical diversity of these libraries is paramount to their success, often requiring the incorporation of non-proteinogenic amino acids to explore novel structural and functional space. Among these specialized building blocks, Nα-tert-butyloxycarbonyl-Nβ-benzyloxycarbonyl-L-2,3-diaminopropionic acid, commonly referred to as Boc-Dap(Z)-OH, stands out as a uniquely versatile reagent.

This technical guide provides a comprehensive overview of Boc-Dap(Z)-OH, detailing its strategic importance and practical application in constructing diverse peptide libraries. It is a derivative of the non-proteinogenic amino acid L-2,3-diaminopropionic acid (Dap), featuring two distinct amine groups.[1] The strategic placement of two different, orthogonally removable protecting groups—the acid-labile Boc group on the α-amine and the hydrogenolysis-labile Z-group on the β-amine (side-chain)—is the cornerstone of its utility. This arrangement allows for the selective functionalization of the side chain after its incorporation into a peptide backbone, providing a single point of diversification for creating vast libraries of structurally related peptides.[1] We will explore the underlying chemical principles, provide detailed protocols for its use in Solid-Phase Peptide Synthesis (SPPS), and offer insights into leveraging its unique properties for library generation.

Note: While the abbreviation "Boc-Dap(Z)-OL" refers to the amino alcohol derivative, the standard building block for incorporation into a peptide chain via amide bond formation is the carboxylic acid, Boc-Dap(Z)-OH . This guide will focus on the application of the acid form, which is the relevant reagent for peptide library synthesis.

Physicochemical Properties of Boc-Dap(Z)-OH

A clear understanding of the reagent's properties is critical for its successful application. The table below summarizes the key physicochemical data for Boc-L-Dap(Z)-OH.

PropertyValueReference
Molecular Formula C₁₆H₂₂N₂O₆[2]
Molecular Weight 338.36 g/mol [2]
Appearance White to off-white powder/solid[1]
Storage Condition 2-8 °C[2]
Primary Application Boc Solid-Phase Peptide Synthesis (SPPS)
Synonyms Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid, Boc-3-(Z-amino)-L-alanine

Note: The compound is often supplied as a dicyclohexylammonium (DCHA) salt (C₂₈H₄₅N₃O₆, MW: 519.67 g/mol ) to improve stability and handling. The free acid must be generated from the salt prior to the coupling reaction, typically by partitioning between an organic solvent and an aqueous acid solution.[3]

The Strategic Advantage: The Boc/Z Orthogonal Protection Scheme

The power of Boc-Dap(Z)-OH lies in its semi-orthogonal protecting group strategy, which is fundamental to its use in library synthesis.[4] In the context of peptide chemistry, an orthogonal protection scheme allows for the removal of one class of protecting group under specific conditions without affecting another.[4]

The Boc/Bzl (or Boc/Z) strategy is a classic approach in SPPS.[5]

  • Nα-Boc Group (Temporary Protection): The tert-butyloxycarbonyl (Boc) group protects the α-amine, the site of peptide chain elongation. It is reliably cleaved under moderately acidic conditions, typically using trifluoroacetic acid (TFA), without affecting the more robust Z-group.[5] This allows for the stepwise addition of amino acids to the N-terminus.[4]

  • Nβ-Z Group (Permanent/Side-Chain Protection): The benzyloxycarbonyl (Z) group protects the side-chain β-amine. It is stable to the repetitive TFA treatments required for Boc group removal.[5] The Z-group can be selectively removed later using distinct chemical conditions, most commonly catalytic hydrogenolysis (e.g., H₂/Pd-C) or strong acids like liquid hydrogen fluoride (HF), which are not used during the main chain assembly.[6]

This differential stability is the key that unlocks the potential for library diversification. Once the main peptide sequence is assembled, the Z-group on the Dap residue can be unmasked, revealing a free primary amine on the solid support, ready for further chemical modification.

Application in Solid-Phase Peptide Synthesis (SPPS) for Library Creation

The Boc-SPPS methodology is a robust technique, particularly well-suited for synthesizing complex or hydrophobic peptides where Fmoc chemistry might be challenging.[] The incorporation of Boc-Dap(Z)-OH follows the standard Boc-SPPS cycle.

Workflow for Library Synthesis using Boc-Dap(Z)-OH

The overall process can be visualized as a two-stage workflow: first, the synthesis of a common peptide scaffold containing the protected Dap residue, and second, the diversification of this scaffold at the Dap side chain.

Diagram 1: Boc-SPPS Cycle for Boc-Dap(Z)-OH Incorporation

start Resin-Bound Peptide (Free N-terminus) deprotection 1. Boc Deprotection (50% TFA in DCM) start->deprotection wash1 Wash (DCM, IPA) deprotection->wash1 neutralization 2. Neutralization (10% DIEA in DCM) wash1->neutralization wash2 Wash (DCM) neutralization->wash2 coupling 3. Coupling Boc-Dap(Z)-OH + HBTU/HOBt wash2->coupling end Resin-Bound Peptide + Boc-Dap(Z) Unit coupling->end

Caption: General workflow for a single cycle of Boc-SPPS to incorporate a Boc-Dap(Z)-OH residue.

Diagram 2: Side-Chain Diversification Workflow

start Resin-Peptide-Dap(Z) (Full-length, Nα-Boc) deprotection Selective Z-Group Removal (e.g., Catalytic Hydrogenolysis) start->deprotection intermediate Resin-Peptide-Dap(NH₂) (Free Side-Chain Amine) deprotection->intermediate diversification Parallel Acylation (Coupling with R₁, R₂, R₃...-COOH) intermediate->diversification library Resin-Bound Peptide Library (Diverse Side-Chains) diversification->library cleavage Final Cleavage & Deprotection (e.g., HF/Anisole) library->cleavage final_product Purified Peptide Library Members cleavage->final_product

Caption: Workflow for creating a peptide library via side-chain modification of an incorporated Dap residue.

Detailed Experimental Protocols

The following protocols are designed for manual SPPS and provide a framework for the reliable use of Boc-Dap(Z)-OH. All manipulations should be performed in a fume hood with appropriate personal protective equipment.

Protocol 1: Incorporation of Boc-L-Dap(Z)-OH into a Peptide Chain

This protocol details a single coupling cycle for adding Boc-L-Dap(Z)-OH to a resin-bound peptide with a free N-terminal amine.

Materials:

  • Peptide-resin (e.g., Merrifield or PAM resin with the growing peptide chain).[6]

  • Boc-L-Dap(Z)-OH (or its DCHA salt).

  • Deprotection Solution: 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) (v/v).[6]

  • Neutralization Solution: 10% Diisopropylethylamine (DIEA) in DCM (v/v).[4]

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and HOBt (1-Hydroxybenzotriazole).

  • Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), DCM, Isopropanol (IPA).

Procedure:

  • Resin Swelling: Swell the peptide-resin in DCM for 30 minutes in a reaction vessel.

  • Boc Deprotection:

    • Drain the DCM. Add the 50% TFA/DCM solution and agitate for 2-3 minutes. Drain.

    • Add a fresh portion of 50% TFA/DCM and agitate for 20-30 minutes.[6]

    • Drain the solution and wash the resin thoroughly with DCM (3x), IPA (2x), and DCM (3x) to remove residual acid.[6]

  • Neutralization:

    • Add the 10% DIEA/DCM solution and agitate for 5 minutes. Drain.

    • Repeat the neutralization step one more time.

    • Wash the resin thoroughly with DCM (5x) to remove excess base.[4]

    • Self-Validation: Perform a Kaiser test. A positive result (blue beads) confirms the presence of a free primary amine.

  • Coupling Reaction:

    • In a separate vial, dissolve Boc-L-Dap(Z)-OH (3 equivalents relative to resin loading), HBTU (3 eq.), and HOBt (3 eq.) in a minimal amount of DMF.

    • Add DIEA (6 eq.) to the vial to activate the carboxylic acid. The solution will typically turn yellow.

    • Immediately add the activated amino acid solution to the washed, neutralized resin.

    • Agitate the reaction mixture for 1-2 hours at room temperature.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

    • Self-Validation: Perform a Kaiser test. A negative result (colorless/yellow beads) indicates complete coupling. If the test is positive, recouple as described in step 4.

  • Cycle Completion: The resin is now ready for the deprotection and coupling of the next amino acid in the sequence.

Protocol 2: Selective Side-Chain (Nβ-Z) Deprotection

This protocol is performed after the full-length peptide has been synthesized on the resin.

Materials:

  • Resin-bound peptide containing the Boc-Dap(Z) residue.

  • Palladium on carbon (Pd/C, 10%).

  • Hydrogen source (H₂ balloon or Parr hydrogenator).

  • Solvent: DMF or a mixture of DMF/DCM.

Procedure:

  • Swell the resin in DMF in a suitable reaction vessel.

  • Add Pd/C catalyst (approx. 0.1 to 0.2 equivalents by weight relative to the peptide-resin).

  • Purge the vessel with nitrogen, then introduce hydrogen gas (via balloon or by pressurizing the vessel).

  • Agitate the slurry vigorously for 12-24 hours at room temperature.

  • Caution: Palladium catalysts are pyrophoric when dry and exposed to air. Handle with care.

  • Filter the reaction mixture to remove the catalyst, washing thoroughly with DMF and DCM.

  • Self-Validation: The presence of a free side-chain amine can be confirmed with a Kaiser test.

Protocol 3: Side-Chain Amine Functionalization for Library Diversification

This protocol describes the acylation of the newly exposed side-chain amine with a library of carboxylic acids.

Materials:

  • Resin from Protocol 2 with a free Dap side-chain amine.

  • A library of carboxylic acids (R₁-COOH, R₂-COOH, etc.).

  • Coupling reagents (HBTU/HOBt/DIEA or similar).

  • Solvent: DMF.

Procedure:

  • Library Setup: Aliquot the resin into multiple reaction vessels (e.g., in a multi-well synthesis block).

  • Parallel Coupling:

    • To each vessel, add a solution of a unique carboxylic acid (3 eq.), HBTU (3 eq.), HOBt (3 eq.), and DIEA (6 eq.) in DMF.

    • Agitate the reactions for 2-4 hours at room temperature.

  • Washing: Wash all resins thoroughly with DMF (3x) and DCM (3x).

  • Cleavage and Purification:

    • The diversified peptides are now ready for final cleavage from the resin and removal of all remaining side-chain protecting groups. For Boc/Bzl chemistry, this is typically achieved with strong acids like anhydrous HF or TFMSA.[4][6]

    • Following cleavage, the crude peptides are precipitated with cold diethyl ether, collected, and purified, typically by reverse-phase HPLC.

Conclusion

Boc-Dap(Z)-OH is more than just another amino acid derivative; it is a strategic tool for introducing controlled diversity into peptide scaffolds. By leveraging the semi-orthogonal nature of the Boc and Z protecting groups, researchers can efficiently synthesize a core peptide sequence and then, in a subsequent step, create a library of analogues with diverse functionalities at a specific position. This approach is invaluable for structure-activity relationship (SAR) studies, epitope mapping, and the discovery of peptide-based therapeutics with enhanced potency, selectivity, and stability. The robust protocols detailed herein provide a reliable pathway for harnessing the full potential of this versatile building block in the creation of high-quality peptide libraries.

References

  • Chemsrc. Boc-Dap(Z)-OH | CAS#:65710-57-8. [Link]

  • Nowick, J. Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). [Link]

  • AAPPTec. Practical Synthesis Guide to Solid Phase Peptide Chemistry. [Link]

  • Sunresin. Boc / Bzl Solid Phase Synthesis. [Link]

  • Mason, A. J., et al. Manipulating the pH response of 2,3-diaminopropionic acid rich peptides to mediate highly effective gene silencing with low-toxicity. Scientific Reports, 2017. [Link]

  • Leggio, A., et al. 2,3-Diaminopropanols Obtained from d-Serine as Intermediates in the Synthesis of Protected 2,3-l-Diaminopropanoic Acid (l-Dap) Methyl Esters. Molecules, 2020. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 2755946, Boc-Dap-OH. [Link]

  • Sunresin Life Sciences. Peptide Synthesis by Boc Strategy. [Link]

  • Haney, E. F., et al. Branched tetrameric lactoferricin peptides modified with diaminopropionic acid exhibit potent antimicrobial and wound-healing activities. Frontiers in Microbiology, 2024. [Link]

  • Lättig-Tünnemann, G., et al. Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. Journal of Controlled Release, 2011. [Link]

  • Canavelli, P., et al. Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid Peptide Nitriles in Water. Journal of the American Chemical Society, 2022. [Link]

  • BuyersGuideChem. Boc-L-Dap(Z)-OH.DCHA. [Link]

Sources

Application Note: A Strategic Approach to the HPLC Purification of Peptides Containing Boc-Dap(Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The incorporation of non-canonical amino acids, such as Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid (Boc-Dap(Z)-OH), is a critical strategy in modern peptide drug development to enhance structural diversity and therapeutic properties. However, the presence of bulky, hydrophobic protecting groups like tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) introduces significant challenges to the purification of the final peptide product. This application note provides a comprehensive, in-depth guide to developing a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the purification of peptides containing Boc-Dap(Z)-OH. We will explore the underlying principles of method development, from crude sample preparation to fine-tuning of chromatographic parameters, and present a detailed, field-proven protocol. This guide is intended for researchers, scientists, and drug development professionals seeking to optimize the purity and yield of these complex synthetic peptides.

Introduction: The Purification Challenge of Doubly Protected Peptides

Synthetic peptides are integral to pharmaceutical research, often produced via solid-phase peptide synthesis (SPPS).[1] The crude product from SPPS is a heterogeneous mixture containing the desired peptide along with deletion sequences, truncated fragments, and byproducts from side reactions.[2] RP-HPLC is the gold standard for peptide purification due to its high resolving power and compatibility with volatile mobile phases.[3]

The presence of the Boc-Dap(Z)-OH residue introduces specific hurdles. Both the Boc and Z groups are highly hydrophobic, significantly increasing the overall hydrophobicity of the peptide. This can lead to:

  • Poor Solubility: The crude peptide may be difficult to dissolve in the aqueous mobile phases typically used at the start of an RP-HPLC gradient.[4][5]

  • Strong Retention: The increased hydrophobicity can cause the peptide to bind very strongly to the C18 stationary phase, requiring high concentrations of organic modifier for elution.

  • Aggregation: Hydrophobic peptides have a tendency to aggregate, which can result in peak broadening, poor resolution, and even column clogging.[4]

  • Protecting Group Stability: The acidic conditions of many RP-HPLC mobile phases (e.g., containing trifluoroacetic acid) can potentially lead to premature cleavage of the acid-labile Boc group, while the Z group is generally more stable under these conditions.[6][7][8]

This guide will systematically address these challenges, providing a logical framework for method development.

Pre-Purification Strategy: Setting the Stage for Success

A successful purification begins before the sample is ever injected. Careful preparation and characterization of the crude peptide are paramount.

Crude Peptide Characterization

Before attempting purification, it is essential to analyze a small aliquot of the crude material to understand the impurity profile.

  • Analytical RP-HPLC: Run a fast gradient (e.g., 5-95% Acetonitrile in 15-20 minutes) on an analytical C18 column. This will provide a "fingerprint" of the crude mixture, showing the main product peak and the relative abundance of impurities.

  • LC-MS Analysis: Couple the analytical HPLC to a mass spectrometer to confirm the molecular weight of the target peptide and identify major impurities. This is crucial for distinguishing deletion sequences from other byproducts.

Solubility Testing and Sample Preparation

Overcoming solubility issues is often the most critical step for hydrophobic peptides.[5]

Protocol: Strategic Solubilization of Crude Peptide

  • Initial Solvent Screening: Begin with the intended HPLC mobile phase A (e.g., 0.1% TFA in water). If the peptide does not dissolve, incrementally add small amounts of organic solvents. Test solvents in order of increasing strength, such as acetonitrile, isopropanol, or even dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for extremely difficult cases.[5]

  • Systematic Approach: A structured approach is recommended. First, attempt to dissolve the peptide in the pure organic modifier (e.g., acetonitrile). If successful, slowly add the aqueous mobile phase A until the peptide is fully dissolved and the final organic concentration is as low as possible to ensure binding to the column upon injection.[5]

  • Filtration: Once dissolved, filter the sample through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.

HPLC Method Development: A Step-by-Step Guide

The core of the purification lies in the meticulous development of the HPLC method. Reversed-phase chromatography is the most effective technique for this application.[2]

Column Selection: The Foundation of Separation
  • Stationary Phase: A C18 stationary phase is the most common and generally a good starting point for peptide purification. For highly hydrophobic peptides, a C8 or even a C4 column might provide better peak shape and recovery by reducing strong hydrophobic interactions.

  • Pore Size: Use a wide-pore (300 Å) stationary phase. The larger pores allow for better diffusion of the peptide molecules to the stationary phase, which is critical for achieving good peak shape and resolution.[9]

  • Column Dimensions: The choice of column diameter and length will depend on the amount of peptide to be purified (the load). For method development, an analytical column (e.g., 4.6 mm ID) is used, and the method is then scaled up to a preparative column (e.g., 21.2 mm, 30 mm, or 50 mm ID).

Mobile Phase Optimization: Driving the Separation

The mobile phase composition is the most powerful tool for optimizing selectivity and resolution.

  • Mobile Phase A (Aqueous): Typically consists of HPLC-grade water with an acidic additive.

  • Mobile Phase B (Organic): Acetonitrile is the most common organic modifier due to its low viscosity and UV transparency. For very hydrophobic peptides, stronger organic modifiers like isopropanol can be added to the acetonitrile to improve solubility and aid in elution.[10]

  • Acidic Additives (Ion-Pairing Agents): The use of an ion-pairing agent is essential for achieving sharp, symmetrical peaks in peptide chromatography.[1][10]

    • Trifluoroacetic Acid (TFA): The most common choice, used at a concentration of 0.1% (v/v). TFA forms ion pairs with positively charged residues on the peptide, masking their interaction with residual silanols on the silica backbone of the stationary phase and increasing the overall hydrophobicity.[1][11] This leads to improved retention and peak shape.

    • Formic Acid (FA): Used at 0.1% (v/v), FA is a good alternative when the purified peptide is intended for mass spectrometry, as TFA can cause ion suppression.[11] However, peak shapes may be broader compared to TFA.

AdditiveTypical ConcentrationAdvantagesDisadvantages
Trifluoroacetic Acid (TFA) 0.1% (v/v)Excellent peak shape, good resolving power.[11]Can cause ion suppression in mass spectrometry.[11]
Formic Acid (FA) 0.1% (v/v)Compatible with mass spectrometry.May result in broader peaks compared to TFA.[11]
Gradient Elution: The Key to Resolution

A linear gradient of increasing organic modifier concentration is used to elute the bound peptides.[10]

  • Scouting Gradient: Start with a broad gradient (e.g., 5-95% B over 30-60 minutes) on an analytical column to determine the approximate elution concentration of the target peptide.

  • Optimizing the Gradient: Once the elution point is known, a shallower gradient around that point will maximize the resolution between the target peptide and closely eluting impurities.[2] For example, if the peptide elutes at 60% B in the scouting run, an optimized gradient might be 45-75% B over 60 minutes.

HPLC_Method_Development cluster_prep Pre-Purification cluster_hplc HPLC Method Development cluster_post Post-Purification Crude Crude Peptide Synthesis Product Solubility Solubility Testing & Sample Prep Crude->Solubility Dissolve in appropriate solvent Scouting Analytical Scouting Run (Broad Gradient) Solubility->Scouting Inject small aliquot Optimization Gradient Optimization (Shallow Gradient) Scouting->Optimization Identify elution %B ScaleUp Scale-Up to Preparative Column Optimization->ScaleUp Adjust flow rate & gradient Fraction Fraction Collection ScaleUp->Fraction Analysis Purity Analysis (Analytical HPLC/MS) Fraction->Analysis Check purity Pooling Pool Pure Fractions Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization

Caption: Workflow for HPLC purification of peptides.

Detailed Purification Protocol

This protocol outlines a typical purification workflow for a peptide containing Boc-Dap(Z)-OH on a preparative RP-HPLC system.

Equipment and Reagents:

  • Preparative HPLC system with a gradient pump, UV detector, and fraction collector.

  • Preparative C18 column (e.g., 21.2 x 250 mm, 5 µm, 300 Å).

  • Analytical HPLC-MS system.

  • Lyophilizer (freeze-dryer).

  • HPLC-grade water, acetonitrile, and trifluoroacetic acid.

  • Crude peptide containing Boc-Dap(Z)-OH.

Protocol Steps:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in HPLC-grade water.

    • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

    • Filter and degas both mobile phases before use.

  • Sample Preparation:

    • Dissolve the crude peptide in the minimum amount of a suitable solvent (determined during solubility testing) to a concentration appropriate for the column load.

    • Filter the sample through a 0.45 µm filter.

  • Column Equilibration:

    • Equilibrate the preparative column with the starting mobile phase composition (e.g., 95% A / 5% B) for at least 5 column volumes or until the baseline is stable.

  • Injection and Gradient Elution:

    • Inject the prepared sample onto the column.

    • Run the optimized shallow gradient determined during method development.

    • Monitor the elution profile at 220 nm and 280 nm (if the peptide contains Trp or Tyr).

  • Fraction Collection:

    • Collect fractions throughout the elution of the main peak. The size of the fractions will depend on the peak width.

  • Fraction Analysis:

    • Analyze each collected fraction using analytical RP-HPLC and/or LC-MS to determine its purity.

  • Pooling and Lyophilization:

    • Combine the fractions that meet the desired purity level.

    • Freeze the pooled fractions and lyophilize to obtain the purified peptide as a fluffy white powder.

Protocol_Workflow A Prepare Mobile Phases (A: 0.1% TFA in H2O) (B: 0.1% TFA in ACN) C Equilibrate Preparative C18 Column A->C B Dissolve & Filter Crude Peptide D Inject Sample & Run Optimized Gradient B->D C->D E Collect Fractions Across Main Peak D->E F Analyze Fraction Purity (Analytical HPLC/MS) E->F F->E Re-inject if needed G Pool High-Purity Fractions F->G Purity > 95% H Lyophilize to Obtain Pure Peptide Powder G->H

Caption: Step-by-step purification protocol workflow.

Troubleshooting Common Issues

IssuePotential Cause(s)Recommended Solution(s)
Poor Peak Shape (Broadening/Tailing) - Peptide aggregation- Secondary interactions with column- Column overload- Add organic modifier (e.g., isopropanol) to mobile phase.- Ensure 0.1% TFA is in both mobile phases.- Reduce sample load.
No/Poor Retention - Sample dissolved in too strong a solvent- Peptide is more hydrophilic than expected- Re-dissolve sample in a weaker solvent or dilute with Mobile Phase A.- Use a more retentive stationary phase (e.g., different C18 chemistry).- For very hydrophilic peptides, consider HILIC chromatography.[12]
Low Recovery - Irreversible adsorption to the column- Peptide precipitation on the column- Use a different stationary phase (e.g., C4 or Phenyl).- Add isopropanol to Mobile Phase B to improve solubility during elution.[10]- Ensure sample is fully dissolved before injection.
Partial Loss of Boc Group - Prolonged exposure to acidic mobile phase at room temperature- Work quickly and keep samples cool.- Consider using a less acidic modifier if compatible with the separation.

Conclusion

The successful purification of peptides containing the hydrophobic, doubly-protected Boc-Dap(Z)-OH residue is a challenging yet achievable task. A systematic and logical approach to method development is critical. By focusing on pre-purification steps like solubility testing, followed by methodical optimization of the stationary phase, mobile phase, and gradient, researchers can achieve high purity and yield. The protocols and troubleshooting guide provided in this application note serve as a robust framework for navigating the complexities of purifying these advanced peptide molecules, ultimately accelerating the path to drug discovery and development.

References

  • Mant, C. T., & Hodges, R. S. (2007). HPLC Analysis and Purification of Peptides. Methods in Molecular Biology, 386, 3–35. [Link]

  • Nowick, J. S. (n.d.). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Yates, J. R., et al. (2022). Synthesizing Cylic Peptides with Antioxidant Properties using Solid Phase Peptide Synthesis as an Alternative to Natural Product. KnE Engineering, 7(5), 629-640. [Link]

  • Agilent Technologies. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Agilent. [Link]

  • Isidro-Llobet, A., Alvarez, M., & Albericio, F. (2009). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Chemical Reviews, 109(6), 2455–2504. [Link]

  • Wang, L. (2018). Peptide analysis using reverse phase liquid chromatography. Separation Science. [Link]

  • ChemSrc. (n.d.). Boc-Dap(Z)-OH | CAS#:65710-57-8. ChemSrc. [Link]

  • Barden, A. O., et al. (2013). Synthesis and Purification of Highly Hydrophobic Peptides Derived from the C-Terminus of Amyloid β-Protein. Journal of Visualized Experiments, (79), e50699. [Link]

  • ResearchGate. (2012). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? ResearchGate. [Link]

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • Agilent Technologies. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Mant, C. T., et al. (2007). Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.). Journal of Chromatography A, 1157(1-2), 116–125. [Link]

  • Nest Group. (n.d.). Application Note #9802 Designing Purification Methods for Hydrophobic Peptides. Nest Group. [Link]

Sources

Application Notes and Protocols: Strategic Coupling of Boc-D-2,3-diaminopropionic acid(Z)-OL with Sterically Hindered Amino Acids

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of peptides incorporating sterically demanding amino acids presents a significant challenge in medicinal chemistry and drug development. The inherent steric hindrance can impede the efficiency of amide bond formation, leading to low yields, racemization, and the generation of deletion sequences. This technical guide provides a comprehensive overview of the reaction conditions and strategic considerations for the successful coupling of N-α-Boc-N-β-Z-D-2,3-diaminopropionic acid (Boc-Dap(Z)-OL) with hindered amino acid residues. We delve into the mechanistic underpinnings of modern coupling reagents, offer detailed experimental protocols, and present a comparative analysis of reaction parameters to empower researchers in overcoming these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance in Peptide Synthesis

The formation of a peptide bond is a condensation reaction between a carboxylic acid and an amine.[1] In peptide synthesis, the reactivity of this process is governed by both the electronic nature and the steric environment of the reacting partners. Sterically hindered amino acids, such as those with bulky side chains (e.g., Valine, Isoleucine), α,α-disubstituted amino acids, or N-methylated amino acids, present a formidable obstacle to efficient peptide bond formation.[2] The bulky substituents on either the α-carbon or the amine impede the approach of the activated carboxylic acid, slowing down the reaction rate and often requiring more forceful coupling conditions.[2]

The coupling of this compound introduces its own set of steric challenges. The bulky tert-butoxycarbonyl (Boc) protecting group on the α-amino group, combined with the benzyloxycarbonyl (Z) protected side chain, creates a sterically crowded environment around the carboxylic acid. When this is coupled with a hindered amino acid, the cumulative steric hindrance can render standard coupling protocols ineffective.

Overcoming these challenges necessitates a carefully considered approach, leveraging potent activating reagents and optimized reaction conditions to drive the reaction to completion while minimizing side reactions.[3] This guide will focus on the practical application of key coupling methodologies for the successful synthesis of dipeptides containing this compound and a hindered amino acid.

The Engine Room: Understanding Modern Coupling Reagents

The success of a difficult coupling reaction hinges on the choice of the activating reagent.[1] These reagents react with the carboxylic acid of the N-protected amino acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amino group of the coupling partner.[4] For sterically hindered couplings, uronium/aminium salts and phosphonium salts are generally superior to carbodiimides alone due to the formation of more reactive activated species.[5]

Uronium/Aminium Reagents: The Power of HATU

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective coupling reagent, particularly for hindered systems.[5] It reacts with the carboxylic acid to form a highly reactive OAt-ester. The nitrogen atom in the triazole ring of the HOAt leaving group provides anchimeric assistance, further accelerating the coupling reaction.[6]

HATU_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocDap This compound (Carboxylic Acid) ActiveEster OAt-Active Ester BocDap->ActiveEster + HATU, Base HATU HATU Base Base (e.g., DIPEA) Dipeptide Dipeptide ActiveEster->Dipeptide + Hindered Amino Acid Byproducts Byproducts ActiveEster->Byproducts

Caption: Mechanism of HATU-mediated coupling.

Phosphonium Reagents: The Versatility of PyBOP

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) is another powerful phosphonium-based coupling reagent.[7] It activates the carboxylic acid to form a OBt-active ester. A key advantage of phosphonium reagents like PyBOP is that they are less likely to cause guanidinylation of the free N-terminus, a side reaction that can occur with uronium reagents, especially when used in excess.[6]

PyBOP_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products BocDap This compound (Carboxylic Acid) ActiveEster OBt-Active Ester BocDap->ActiveEster + PyBOP, Base PyBOP PyBOP Base Base (e.g., DIPEA) Dipeptide Dipeptide ActiveEster->Dipeptide + Hindered Amino Acid Byproducts Byproducts ActiveEster->Byproducts experimental_workflow start Start dissolve_reactants Dissolve this compound and Hindered Amino Acid in Solvent start->dissolve_reactants cool_reaction Cool Reaction Mixture to 0 °C dissolve_reactants->cool_reaction add_base Add Base (e.g., DIPEA) cool_reaction->add_base add_reagent Add Coupling Reagent (HATU, PyBOP, or EDC/HOBt) add_base->add_reagent reaction_progress Allow to Warm to RT and Stir for 2-48 h add_reagent->reaction_progress monitor_reaction Monitor by TLC/LC-MS reaction_progress->monitor_reaction monitor_reaction->reaction_progress Incomplete workup Aqueous Workup monitor_reaction->workup Reaction Complete purification Purification (e.g., Column Chromatography) workup->purification characterization Characterization (NMR, MS) purification->characterization end End characterization->end

Caption: General workflow for solution-phase peptide coupling.

Protocol 1: HATU-Mediated Coupling
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the hindered amino acid ester hydrochloride (1.1 equiv.) in anhydrous DMF (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere (N₂ or Ar).

  • Base Addition: Add DIPEA (2.5 equiv.) dropwise to the stirred solution.

  • Activation and Coupling: Add HATU (1.1 equiv.) in one portion.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash successively with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Protocol 2: PyBOP-Mediated Coupling
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.) and the hindered amino acid ester hydrochloride (1.1 equiv.) in anhydrous DCM or DMF (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Base Addition: Add DIPEA (2.5 equiv.) dropwise to the stirred solution.

  • Activation and Coupling: Add PyBOP (1.1 equiv.) in one portion.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-18 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Follow the workup procedure described in Protocol 4.2.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 3: EDC/HOBt-Mediated Coupling
  • Reactant Preparation: In a round-bottom flask, dissolve this compound (1.0 equiv.), the hindered amino acid ester hydrochloride (1.1 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF (0.1-0.5 M).

  • Cooling: Cool the solution to 0 °C in an ice bath under an inert atmosphere.

  • Base Addition: Add NMM or DIPEA (1.2 equiv.) dropwise.

  • Activation and Coupling: Add EDC·HCl (1.2 equiv.) in one portion.

  • Reaction: Keep the reaction at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for 4-24 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Follow the workup procedure described in Protocol 4.2. The aqueous washes will also help to remove the urea byproduct from EDC.

  • Purification: Purify the crude product by flash column chromatography.

Troubleshooting and Optimization

  • Low Yield: If the coupling is sluggish, consider increasing the reaction time or temperature (up to 40-50 °C). [8]Using a more polar solvent like NMP can also improve solvation and reaction rates. [7]A double coupling (repeating the coupling procedure with fresh reagents) may be necessary for extremely difficult cases.

  • Racemization: The use of additives like HOBt or HOAt (inherent in HATU) is crucial for minimizing racemization. [1]Using a weaker base such as N-methylmorpholine (NMM) or collidine in place of DIPEA can also reduce the risk of epimerization. Performing the reaction at lower temperatures for a longer duration is another effective strategy.

  • Side Reactions: With uronium reagents like HATU, using a slight excess of the carboxylic acid component relative to the coupling reagent can help to minimize guanidinylation of the free amine. [6]

Conclusion

The successful coupling of this compound with hindered amino acids is an achievable yet challenging synthetic task that requires a departure from standard peptide coupling protocols. A thorough understanding of the steric and electronic factors at play, combined with the judicious selection of potent coupling reagents such as HATU or PyBOP and the careful optimization of reaction conditions, is paramount. The protocols and guidelines presented in this technical note serve as a robust starting point for researchers to navigate the complexities of hindered peptide bond formation and to advance the synthesis of complex and novel peptide-based therapeutics.

References

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Albericio, F., & El-Faham, A. (2011). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 15(5), 1075-1083.
  • Fields, G. B., & Noble, R. L. (1990). Procedures to Improve Difficult Couplings. In Solid Phase Peptide Synthesis (pp. 97-113). Academic Press.
  • Katritzky, A. R., & Narindoshvili, T. (2009). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. The Journal of Organic Chemistry, 74(15), 5589-5592.
  • Al-Warhi, T. I., Al-Hazimi, H. M. A., & El-Faham, A. (2012). Recent development in peptide coupling reagents. Journal of Saudi Chemical Society, 16(2), 97-116.
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • S. Chandrasekhar, et al. (2018). A general method for preparation of N-Boc-protected or N-Fmoc-protected α,β-didehydropeptide building blocks and their use in the solid-phase peptide synthesis. Amino Acids, 50(6), 727-738.
  • Wenschuh, H., et al. (1995). Comparative study of methods to couple hindered peptides. International journal of peptide and protein research, 45(5), 442-448.
  • Ge, Y., et al. (2021). Site-specific α-N-terminal methylation on peptides through chemical and enzymatic methods. STAR protocols, 2(4), 100898.
  • Isidro-Llobet, A., et al. (2009). Amino acid-protecting groups. Chemical reviews, 109(6), 2455-2504.

Sources

The Strategic Application of Boc-Dap(Z)-OL in Peptidomimetic Design and Synthesis: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Enhanced Peptidic Therapeutics

In the landscape of modern drug discovery, peptidomimetics represent a pivotal class of molecules designed to replicate the biological activity of natural peptides while overcoming their inherent limitations, such as poor metabolic stability and low bioavailability.[1] The rational design of these synthetic analogues often involves the incorporation of non-proteinogenic amino acids to introduce specific structural constraints or novel functionalities. Among these valuable building blocks, N-α-tert-butyloxycarbonyl-N-β-benzyloxycarbonyl-L-2,3-diaminopropionic acid alcohol, commonly referred to as Boc-Dap(Z)-OL, has emerged as a versatile and powerful tool for the construction of sophisticated peptidomimetic structures.

This comprehensive technical guide provides researchers, scientists, and drug development professionals with a detailed exploration of this compound as a strategic building block. We will delve into its unique chemical architecture, outline detailed protocols for its incorporation into peptide chains, and discuss its applications in creating molecules with enhanced therapeutic potential. The causality behind experimental choices will be elucidated, ensuring a deep understanding of the underlying chemical principles.

The Architectural Advantage of this compound

This compound is a derivative of L-2,3-diaminopropionic acid where the α-amino group is protected by an acid-labile tert-butyloxycarbonyl (Boc) group, and the β-amino group is protected by a benzyloxycarbonyl (Z) group, which is removable by hydrogenolysis. The carboxylic acid is reduced to a primary alcohol (-OL). This orthogonal protection scheme is the cornerstone of its utility, allowing for the selective deprotection and functionalization of either amino group at different stages of the synthesis.[2][3]

The presence of two differentially protected amino groups on a three-carbon backbone provides a unique scaffold for introducing branching, cyclization, or the attachment of various functionalities such as pharmacokinetic modifiers, imaging agents, or cytotoxic payloads. The primary alcohol offers an additional site for modification or can be a crucial element of the final peptidomimetic structure.

Physicochemical Properties of Key Diaminopropionic Acid Derivatives

A clear understanding of the physicochemical properties of the building blocks is paramount for successful synthesis and purification. The table below summarizes key data for related and commercially available diaminopropionic acid derivatives.

PropertyBoc-Dap(Z)-OHBoc-L-Dap(Z)-OH·DCHABoc-Dap-OHThis compound
Molecular Formula C₁₆H₂₂N₂O₆C₂₈H₄₅N₃O₆C₈H₁₆N₂O₄C₁₆H₂₄N₂O₅
Molecular Weight 338.36 g/mol 519.67 g/mol 204.22 g/mol 324.37 g/mol
Appearance White to off-white solidWhite powderWhite to off-white solidNot specified
CAS Number 65710-57-865710-58-973259-81-1721927-81-7

Experimental Protocols: A Step-by-Step Guide to Application

The following protocols provide a detailed methodology for the incorporation of this compound into a growing peptide chain using Boc-based Solid-Phase Peptide Synthesis (SPPS) and the subsequent orthogonal deprotection of the Z group. These protocols are designed to be self-validating, with in-process checks to ensure successful reactions.

Protocol 1: Incorporation of this compound into a Peptide Sequence via Boc-SPPS

This protocol outlines the manual solid-phase synthesis cycle for coupling this compound to a resin-bound peptide with a free N-terminal amino group.

Materials and Reagents:

  • This compound

  • Peptide synthesis grade resin (e.g., Merrifield, PAM, or MBHA resin) with the initial amino acid attached

  • Dichloromethane (DCM), peptide synthesis grade

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Trifluoroacetic acid (TFA)

  • Diisopropylethylamine (DIEA)

  • Coupling reagent (e.g., HBTU, HATU, or DCC/HOBt)

  • Kaiser Test kit (for monitoring coupling completion)

Experimental Workflow:

SPPS_Cycle Resin Resin-Bound Peptide (Free N-terminus) Deprotection Boc Deprotection (50% TFA in DCM) Resin->Deprotection 1. Swell in DCM Washing_DCM DCM Wash Deprotection->Washing_DCM 2. Treat & Wash Neutralization Neutralization (10% DIEA in DCM) Washing_DMF DMF Wash Neutralization->Washing_DMF 3. Treat & Wash Coupling Coupling: This compound, Activator, DIEA in DMF Kaiser_Test Kaiser Test Washing_DCM->Neutralization Washing_DMF->Coupling Next_Cycle Proceed to Next Cycle Kaiser_Test->Next_Cycle Negative (Complete)

Caption: Boc-SPPS cycle for incorporating this compound.

Detailed Steps:

  • Resin Swelling: Swell the resin-bound peptide (with a free N-terminus) in DCM for 30 minutes in a peptide synthesis vessel.

  • Boc Deprotection: Drain the DCM and add a solution of 50% TFA in DCM. Agitate for 30 minutes. Drain and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).[4] The deprotection reaction leaves the amino group as a trifluoroacetate salt.[4]

  • Neutralization: Neutralize the TFA salt by washing the resin with a 10% solution of DIEA in DCM (2 x 5 minutes). Wash the resin with DCM (3x) and then DMF (3x) to prepare for the coupling step.

  • Activation and Coupling: In a separate vessel, pre-activate this compound (3 equivalents relative to the resin loading) with a suitable coupling reagent such as HBTU (2.9 equivalents) and HOBt (3 equivalents) in DMF. Add DIEA (6 equivalents) to the activation mixture. Add the activated amino acid solution to the resin and agitate for 2-4 hours at room temperature.

  • Monitoring the Coupling Reaction: Perform a Kaiser test on a small sample of the resin beads to check for the presence of free primary amines.[5] A blue color indicates a complete reaction, while a yellow/orange color suggests an incomplete coupling, requiring a second coupling step.

  • Washing: Once the coupling is complete (negative Kaiser test), wash the resin thoroughly with DMF (3x) and DCM (3x). The resin is now ready for the next coupling cycle or for side-chain modification.

Protocol 2: Orthogonal Deprotection of the Z-Group via Catalytic Transfer Hydrogenation on Solid Support

This protocol describes a mild and efficient method for the selective removal of the Z (benzyloxycarbonyl) group from the β-amino group of the Dap residue while the peptide is still attached to the solid support. This method avoids the use of harsh acids or high-pressure hydrogenation.[6]

Materials and Reagents:

  • Peptide-resin containing the this compound moiety

  • N,N-Dimethylformamide (DMF) or Methanol (MeOH)

  • Ammonium formate (HCOONH₄)

  • 10% Palladium on carbon (Pd/C)

  • Inert gas (Argon or Nitrogen)

Experimental Workflow:

Z_Deprotection_Workflow Start Resin-Bound Peptide with this compound Swell Swell Resin (DMF or MeOH) Start->Swell Reagents Add Ammonium Formate & 10% Pd/C Swell->Reagents Reaction Stir at RT under Inert Atmosphere Reagents->Reaction Monitor Monitor by TLC/LC-MS of Cleaved Sample Reaction->Monitor Filter Filter to Remove Catalyst Monitor->Filter Reaction Complete Wash Wash Resin (DMF, MeOH, DCM) Filter->Wash End Resin-Bound Peptide with Free β-Amino Group Wash->End

Caption: Workflow for Z-group deprotection on solid support.

Detailed Steps:

  • Resin Preparation: Swell the peptide-resin in DMF or methanol in a round-bottom flask equipped with a stirrer bar.

  • Reagent Addition: Add ammonium formate (4 equivalents relative to the resin loading) to the resin suspension. Carefully add 10% Palladium on carbon (approximately 1/10th the weight of the peptide-resin).

  • Reaction: Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen). The reaction progress can be monitored by cleaving a small amount of peptide from the resin and analyzing it by TLC or LC-MS. The reaction is typically complete within 1-4 hours.

  • Catalyst Removal: Once the reaction is complete, carefully filter the resin to remove the Pd/C catalyst. It is crucial to ensure all the catalyst is removed to avoid contamination in subsequent steps.

  • Washing: Wash the resin extensively with DMF, methanol, and DCM to remove any residual reagents and byproducts. The resin now contains a free β-amino group on the Dap residue, which is available for further functionalization.

Applications in Peptidomimetic and Drug Discovery

The unique structural features of this compound open up a myriad of possibilities in the design and synthesis of advanced peptidomimetics.

  • Branched Peptides: The orthogonally protected amino groups allow for the synthesis of branched peptides where a second peptide chain can be grown from the β-amino group of the Dap residue. This is particularly useful for creating multivalent ligands or mimics of complex protein structures.

  • Cyclic Peptidomimetics: The β-amino group can be used as a point for cyclization with the N-terminus or a side chain of another amino acid, leading to the formation of conformationally constrained cyclic peptides with improved receptor affinity and selectivity.

  • Conjugation: The free β-amino group, after Z-deprotection, serves as a convenient handle for conjugating various molecules, including polyethylene glycol (PEG) to improve pharmacokinetic properties, fluorescent dyes for imaging applications, or cytotoxic drugs for targeted cancer therapy.

  • Scaffold for Combinatorial Libraries: this compound can be used as a central scaffold in the solid-phase synthesis of combinatorial libraries of small molecules, facilitating the rapid exploration of chemical space in the hit-to-lead optimization phase of drug discovery.[7]

Characterization of Dap-Containing Peptidomimetics

The successful synthesis of peptidomimetics incorporating this compound must be confirmed by rigorous analytical characterization.

  • Mass Spectrometry (MS): Electrospray ionization mass spectrometry (ESI-MS) is the primary tool for confirming the molecular weight of the synthesized peptide. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.[8]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D and 2D NMR spectroscopy are invaluable for the structural elucidation of the final peptidomimetic.[9][10][11] Specific NMR signals can confirm the incorporation of the Dap residue and provide insights into the three-dimensional conformation of the molecule in solution.[9][10][11]

  • High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is used to purify the final product and to assess its purity.

Conclusion and Future Perspectives

This compound is a highly valuable and versatile building block for the synthesis of complex peptidomimetics. Its orthogonal protecting group strategy provides chemists with the flexibility to create novel molecular architectures with enhanced therapeutic properties. The detailed protocols provided in this guide are intended to empower researchers to confidently utilize this powerful tool in their drug discovery endeavors. As the demand for more sophisticated and effective therapeutics continues to grow, the strategic application of unique building blocks like this compound will undoubtedly play a crucial role in shaping the future of medicine.

References

  • Anantharamaiah, G. M., & Royer, G. P. (n.d.). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry. Retrieved from [Link]

  • Bray, A. M., Chiefari, D. S., Valerio, R. M., & Maeji, N. J. (1995). Multipin solid-phase synthesis of acyl 2, 3-diaminopropionic acid oligomers. Tetrahedron Letters, 36(28), 5081-5084.
  • Boc-Dap-OH | C8H16N2O4 | CID 2755946. (n.d.). PubChem. Retrieved from [Link]

  • Gowda, D. C. (1998). Ammonium formate catalytic transfer hydrogenation: A convenient method for removal of halogenated benzyloxycarbonyl and benzyl protecting groups in peptide synthesis. Indian Journal of Chemistry - Section B, 37B(5), 504-507.
  • Kaiser, E., Colescott, R. L., Bossinger, C. D., & Cook, P. I. (1970). Color test for detection of free terminal amino groups in the solid-phase synthesis of peptides. Analytical Biochemistry, 34(2), 595-598.
  • King, G. F., & Mobli, M. (2010). Determination of peptide and protein structures using NMR Spectroscopy. In Comprehensive Natural Products II: Chemistry and Biology (pp. 280-325). Elsevier.
  • Porcelli, F., Buck-Koehntop, B. A., & Veglia, G. (2011). On the role of NMR spectroscopy for characterization of antimicrobial peptides. Methods in Molecular Biology, 759, 239-261.
  • Vagner, J., Qu, H., & Hruby, V. J. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-299.
  • Fields, G. B. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Journal of Peptide Research, 55(3), 161-214.
  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Fiveable. (n.d.). Orthogonal Protection Definition. Retrieved from [Link]

  • Bieg, T., & Szeja, W. (1985).
  • A Dataset of Simple 1-D and 2-D NMR Spectra of Peptides, Including all Encoded Amino Acids, for Introductory Instruction in Protein Biomolecular NMR Spectroscopy. (2024, March 11). ChemRxiv. Retrieved from [Link]

  • The Solid Phase Synthesis Approach to Making Peptides. (n.d.). Scholarship @ UWindsor. Retrieved from [Link]

  • Liu, S., et al. (2020). tert-Butyloxycarbonyl-protected amino acid ionic liquids and their application to dipeptide synthesis. Beilstein Journal of Organic Chemistry, 16, 269-277.
  • Albericio, F., & Kruger, H. G. (2012). Peptides, solid-phase synthesis and characterization. Electronic Journal of Biotechnology, 15(4).
  • A solid-phase approach for the synthesis of α-aminoboronic acid peptides. (n.d.). RSC Publishing. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Incorporation of Boc-Dap(Z)-OL for the Synthesis of Novel Cyclic Peptides

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The engineering of cyclic peptides as therapeutic agents and research tools represents a frontier in medicinal chemistry, offering enhanced stability, target affinity, and bioavailability over their linear counterparts. The non-proteinogenic amino alcohol, N-α-(tert-butyloxycarbonyl)-N-β-(benzyloxycarbonyl)-L-2,3-diamino-1-propanol (Boc-Dap(Z)-OL), is a uniquely versatile building block for this purpose. Its distinct trifunctional nature—an acid-labile Boc-protected α-amine, a hydrogenolysis-labile Z-protected β-amine, and a reactive primary alcohol—enables a suite of orthogonal synthetic strategies for creating diverse cyclic peptide architectures, including head-to-tail cyclization, side-chain lactamization, and the formation of cyclic depsipeptides through ester linkages. This guide provides an in-depth analysis of the strategic considerations and detailed, field-proven protocols for incorporating this compound into peptide sequences and directing subsequent cyclization pathways.

Introduction: The Strategic Advantage of this compound

This compound is a derivative of L-2,3-diaminopropionic acid (Dap) where the carboxylic acid has been reduced to a primary alcohol. This modification, combined with its orthogonal protecting group scheme, provides chemists with precise control over peptide assembly and macrocyclization.

  • α-Amino Protection (Boc): The tert-butyloxycarbonyl (Boc) group is the cornerstone of Boc-based Solid-Phase Peptide Synthesis (SPPS).[1][2] It is stable to the basic conditions used for Fmoc removal but is cleanly cleaved with moderate acid, typically trifluoroacetic acid (TFA), allowing for sequential N-terminal elongation of the peptide chain.[3][4]

  • β-Amino Protection (Z): The benzyloxycarbonyl (Cbz or Z) group is stable to the acidic conditions used for Boc deprotection.[5] Its selective removal is most commonly achieved via catalytic hydrogenolysis, which does not affect most other protecting groups, making it an ideal orthogonal partner to Boc.[5][6]

  • Primary Alcohol (-OL): The hydroxyl group introduces the capability to form ester bonds, leading to the synthesis of cyclic depsipeptides. These structures, which contain both amide and ester linkages in the macrocycle, often exhibit unique conformational properties and resistance to enzymatic degradation.[7]

This trifecta of functionalities allows for multiple, pre-planned cyclization strategies from a single linear precursor, making this compound a powerful tool for generating structural diversity in peptide libraries.

Diagram 1: Structure of this compound

Caption: Chemical structure of this compound with key functional groups highlighted.

Physicochemical & Handling Data

Proper planning requires accurate data. The table below summarizes key properties for this compound, which is often supplied as the dicyclohexylammonium (DCHA) salt to improve stability and handling. The free acid form is used for coupling reactions.

PropertyValueSource(s)
Chemical Name Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid
Synonyms Boc-Dap(Z)-OH, Boc-3-(Z-amino)-L-alanine
Molecular Formula C₁₆H₂₂N₂O₆[8]
Molecular Weight 338.36 g/mol [8]
Appearance White to off-white powder[1]
Storage 2-8 °C, desiccate[8]
Solubility Soluble in DMF, DCM, Methanol-
Purity (Typical) ≥98.0% (HPLC)

Note: Data presented is for the free acid form unless otherwise specified.

Core Methodology: Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain follows standard Boc-SPPS protocols. The primary choice is the resin, which dictates the C-terminal functionality (acid or amide) and the final cleavage conditions.

Diagram 2: Boc-SPPS Workflow for this compound Incorporation

spss_workflow A 1. Resin Swelling (e.g., DCM or DMF) B 2. N-Terminal Boc Deprotection (50% TFA in DCM) A->B 30 min C 3. Neutralization (10% DIPEA in DCM) B->C 2 x 10 min D 4. Coupling: this compound (HBTU/HOBt/DIPEA in DMF) C->D 2-4 hours E 5. Washing (DMF, DCM, IPA) D->E Monitor w/ Kaiser Test F Repeat Cycle for Next Amino Acid E->F G Continue to Cyclization Strategy E->G After final residue F->B For subsequent residues

Caption: Standard cycle for incorporating this compound using Boc-SPPS chemistry.

Protocol 3.1: SPPS Incorporation of this compound

Causality: This protocol utilizes HBTU/HOBt as the coupling activators. This combination is highly efficient and minimizes the risk of racemization, which can be a concern with carbodiimide reagents like DCC, especially when used with DMAP.[3]

  • Resin Preparation: Swell the chosen resin (e.g., Merrifield for C-terminal acid, MBHA for amide) in Dichloromethane (DCM) for 30 minutes. Perform this in a suitable SPPS reaction vessel.

  • Boc Deprotection: Remove the N-terminal Boc group from the resin-bound peptide by treating with 50% Trifluoroacetic Acid (TFA) in DCM for 25 minutes.[3][4] A 5-minute pre-wash with the TFA solution is recommended.

  • Washing: Wash the resin thoroughly to remove residual TFA. A typical sequence is DCM (3x), Isopropanol (IPA) (2x), and DCM (3x).

  • Neutralization: Neutralize the resulting trifluoroacetate salt by treating the resin with 10% N,N-Diisopropylethylamine (DIPEA) in DCM for 2 x 10 minutes.[3] Wash again with DCM (3x) and then DMF (3x).

  • Coupling Activation: In a separate vial, dissolve this compound (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in N,N-Dimethylformamide (DMF). Add DIPEA (6 eq.) and allow the solution to pre-activate for 5 minutes.

  • Coupling Reaction: Add the activated amino acid solution to the resin. Agitate the mixture at room temperature for 2-4 hours.

  • Monitoring & Washing: Monitor the coupling completion using a qualitative ninhydrin (Kaiser) test. Once complete, wash the resin thoroughly with DMF (3x), DCM (3x), and IPA (3x). The resin is now ready for the next coupling cycle or for proceeding to cyclization.

Orthogonal Deprotection & Cyclization Strategies

The true utility of this compound is realized after the linear peptide is assembled. By selectively removing either the terminal Boc group, the side-chain Z group, or cleaving the peptide from the resin, different intramolecular cyclization pathways can be initiated.

Diagram 3: Cyclization Pathways from a this compound Containing Peptide

cyclization_strategies cluster_head_tail Strategy A: Head-to-Tail Lactam cluster_side_chain Strategy B: Head-to-Side-Chain Lactam cluster_depsipeptide Strategy C: Depsipeptide (Ester Bond) Start Linear Peptide on Resin (N-Boc...-Dap(Z)-OL-...-C-Resin) A1 1. Cleave from Resin (e.g., HF or TFMSA) Retains Side-Chain Protection Start->A1 B1 1. Deprotect Side-Chain Z (Catalytic Hydrogenolysis, H₂/Pd-C) Start->B1 C1 1. Cleave from Resin (HF/TFMSA) Retains N-Boc & Side-Chain Z Start->C1 A2 2. Deprotect N-terminal Boc (TFA) A1->A2 A3 3. Cyclize in Solution (High Dilution) A2->A3 A4 Result: Amide Bond (N-terminus to C-terminus) A3->A4 B2 2. Cleave from Resin (HF/TFMSA) Retains N-Boc B1->B2 B3 3. Cyclize in Solution (Activate C-terminus) B2->B3 B4 Result: Amide Bond (C-terminus to Dap β-Amine) B3->B4 C2 2. Cyclize in Solution (Esterification Conditions, e.g., Yamaguchi) C1->C2 C3 Result: Ester Bond (C-terminus to Dap Alcohol) C2->C3

Caption: Decision workflow for three distinct cyclization strategies enabled by the orthogonal protecting groups of this compound.

Protocol 4.1: Strategy A - Head-to-Tail Cyclization

Causality: This is the most common cyclization method.[9] It requires the deprotection of both the N- and C-termini. The reaction is performed under high dilution (typically 1-5 mM) to favor intramolecular cyclization over intermolecular polymerization.[9]

  • Peptide Cleavage: After assembling the full linear peptide, cleave it from the resin. For a C-terminal acid from Merrifield resin, anhydrous Hydrogen Fluoride (HF) is the standard reagent.[3][10] This hazardous procedure requires specialized equipment. All acid-labile side-chain protecting groups will be removed simultaneously, but the Z group on Dap will remain.

  • Purification: Purify the linear, Z-protected peptide using reverse-phase HPLC. Lyophilize the pure fractions.

  • Z-Group Deprotection: Dissolve the peptide in methanol. Add 10% Palladium on carbon (Pd/C) catalyst (5-10 mol%).[6] Stir the mixture under a hydrogen atmosphere (balloon) until the reaction is complete (monitor by LC-MS). Filter through Celite to remove the catalyst.[6]

  • Cyclization: Dissolve the fully deprotected linear peptide in DMF to a final concentration of 1-2 mM. Add a coupling agent (e.g., HATU, 1.5 eq.) and a base (e.g., DIPEA, 3 eq.). Stir at room temperature for 12-24 hours.

  • Final Purification: Quench the reaction, remove the solvent under vacuum, and purify the final cyclic peptide by RP-HPLC.

Protocol 4.2: Strategy C - Depsipeptide (Ester Bond) Formation

Causality: This strategy leverages the free hydroxyl group of the Dap(Z)-OL residue to form a macrocyclic ester. This requires activation of the C-terminal carboxylic acid and subsequent attack by the alcohol. The Z-group must remain in place to prevent the β-amine from competing in the cyclization.

  • Peptide Cleavage: Cleave the N-Boc and side-chain protected peptide from the resin using a method that preserves the C-terminal carboxylic acid (e.g., HF cleavage from Merrifield resin).

  • Purification: Purify the linear peptide precursor containing the N-terminal Boc group and the Dap(Z)-OL residue using RP-HPLC.

  • N-Boc Deprotection: Treat the purified peptide with 50% TFA in DCM for 30 minutes to expose the N-terminal amine. Remove TFA by co-evaporation with toluene.

  • Macrolactonization (Ester Formation): This is the critical step.

    • Dissolve the peptide in a suitable aprotic solvent (e.g., THF/DCM) under high dilution (1-2 mM).

    • Add an esterification agent. A common choice for sterically hindered couplings is the Yamaguchi reagent (2,4,6-trichlorobenzoyl chloride) followed by DMAP.

    • Stir at room temperature and monitor the reaction by LC-MS.

  • Deprotection and Purification: Once cyclization is complete, remove the Z-group via hydrogenolysis as described in Protocol 4.1, step 3. Purify the final cyclic depsipeptide by RP-HPLC.

Characterization of the Final Product

Confirming the structure and purity of the final cyclic peptide is essential. The lack of termini and the potential presence of non-natural amino acids can pose analytical challenges.[11][12]

  • Mass Spectrometry (MS): ESI-MS is used to confirm the molecular weight of the final product. The observed mass should match the theoretical mass of the cyclic structure. Tandem MS (MS/MS) can be used to obtain sequence information, although fragmentation patterns of cyclic peptides can be complex.[7][12]

  • Nuclear Magnetic Resonance (NMR): 1H and 2D-NMR techniques (COSY, TOCSY, NOESY) are powerful tools for confirming the amino acid sequence connectivity and providing insights into the three-dimensional solution structure of the peptide.[7][12]

  • High-Performance Liquid Chromatography (HPLC): Analytical RP-HPLC is used to assess the purity of the final compound. A single sharp peak is indicative of a pure product.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex cyclic peptides and depsipeptides. Its orthogonal protecting group strategy provides researchers with unparalleled control over the cyclization process, enabling the creation of diverse molecular scaffolds from a common linear precursor. By carefully selecting the deprotection and cyclization conditions, as detailed in these protocols, scientists can efficiently generate novel cyclic structures for applications in drug discovery and chemical biology. The causality-driven approach outlined in this guide ensures that experimental choices are informed, leading to higher success rates and robust, reproducible outcomes.

References

  • Varghese, S., et al. (2024). Natural Cyclic Peptides: Synthetic Strategies and Biomedical Applications. Biomedicines. Retrieved from [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Current protocols in protein science. Retrieved from [Link]

  • Chemsrc. (n.d.). Boc-Dap(Z)-OH | CAS#:65710-57-8. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Joe Chem. (2020). Peptide Synthesis with the Boc Protecting Group. YouTube. Retrieved from [Link]

  • Amayreh, M., et al. (2023). Native Peptide Cyclization, Sequential Chemoselective Amidation in Water. Journal of the American Chemical Society. Retrieved from [Link]

  • Leclère, V., et al. (2021). Origin and characterization of cyclodepsipeptides: Comprehensive structural approaches with focus on mass spectrometry analysis of alkali-cationized molecular species. Mass spectrometry reviews. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). The Synthesis of Cyclic Peptides. Retrieved from [Link]

  • Protein Metrics. (2024). Cyclic Peptide Analysis. Retrieved from [Link]

  • Google Patents. (n.d.). Methods for the synthesis of cyclic peptides.
  • Ashenhurst, J. (2018). Protecting Groups for Amines: Carbamates. Master Organic Chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]

  • Houben-Weyl. (n.d.). Synthesis of Cyclic Peptides. Science of Synthesis.
  • ResearchGate. (n.d.). Design of antimicrobial peptides containing non-proteinogenic amino acids using multi-objective Bayesian optimisation. Retrieved from [Link]

  • Ciriminna, R., & Pagliaro, M. (2010). Protection (and Deprotection) of Functional Groups in Organic Synthesis by Heterogeneous Catalysis. Chemical Reviews. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Mass Spectrometric Analysis of Cyclic Peptides. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Coupling Efficiency of Boc-Dap(Z)-OL in SPPS

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the incorporation of Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid (Boc-Dap(Z)-OL) in Solid-Phase Peptide Synthesis (SPPS). Here, we will dissect the common issues, provide in-depth troubleshooting strategies, and offer optimized protocols to enhance your synthetic success.

Introduction: The Challenge of this compound

This compound is a valuable building block for introducing a selectively protected primary amine into a peptide sequence. However, its successful incorporation is often hampered by significant steric hindrance. The bulky tert-butyloxycarbonyl (Boc) group on the α-amine and the benzyloxycarbonyl (Z) group on the β-amine create a sterically crowded environment around the carboxylic acid, impeding its approach to the N-terminal amine of the growing peptide chain. This frequently leads to incomplete coupling reactions, resulting in deletion sequences and challenging purifications.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Q1: My Kaiser test is still positive (blue/purple beads) after a standard coupling protocol for this compound. What are my next steps?

A positive Kaiser test indicates the presence of unreacted primary amines on the resin, confirming an incomplete coupling reaction.[1] Due to the steric hindrance of this compound, a standard coupling protocol is often insufficient.

Immediate Actions:

  • Recouple Immediately: Do not proceed to the next deprotection step. Perform a second coupling (a "double coupling") using a fresh solution of activated this compound.[2] Often, this is enough to drive the reaction to completion.

  • Verify Reagent Integrity: Ensure your amino acid and coupling reagents are fresh and anhydrous. Old or improperly stored reagents can lead to ambiguous results.[3]

If Recoupling Fails:

  • Switch to a More Potent Coupling Reagent: If a second coupling with a standard reagent like HBTU fails, switching to a more powerful activating agent is the next logical step.[4] HATU, which forms a more reactive OAt-ester, is often the gold standard for difficult couplings due to its ability to overcome steric barriers more effectively.[5] COMU is another excellent, highly reactive alternative.[6]

  • Increase Reaction Time and/or Temperature: Sterically hindered reactions are inherently slower.[4] Extending the coupling time from the standard 1-2 hours to 4 hours, or even overnight, can significantly improve yields.[4] For very difficult cases, microwave-assisted SPPS can be highly effective at driving the reaction to completion quickly.[4]

Q2: I have a negative Kaiser test, but my final LC-MS analysis shows a significant deletion sequence at the this compound position. What happened?

This scenario points to a "false negative" Kaiser test. The sterically hindered environment around the unreacted N-terminal amine on the resin can sometimes prevent the ninhydrin reagent from accessing it, leading to a yellow or colorless result even when coupling is incomplete.[7]

Causality and Prevention:

  • Steric Shielding: The bulky nature of the preceding amino acid side chains, combined with potential peptide aggregation on the resin, can create a microenvironment that physically blocks the ninhydrin molecule.

  • Prophylactic Double Coupling: For known sterically hindered amino acids like this compound, it is often best practice to perform a routine double coupling, regardless of the initial Kaiser test result.[4] This proactive measure can save significant time and resources by preventing the synthesis of a failed sequence.

  • Alternative Monitoring Tests: While less common in routine synthesis, other tests like the chloranil test can be used to confirm the presence of amines, though they may have their own limitations.[7]

Q3: What are the optimal coupling reagents and conditions for this compound?

There is no single "best" condition for all sequences, but a systematic approach to increasing activation potency is recommended.

Recommended Hierarchy of Coupling Reagents:

Coupling ReagentActivation LevelBaseKey Considerations
HBTU/DIPEA StandardDIPEAA good starting point for many couplings, but may be insufficient for this compound.
HATU/DIPEA High PotencyDIPEAOften considered the "gold standard" for hindered couplings due to the formation of highly reactive OAt esters.[5][8]
COMU/DIPEA High PotencyDIPEAA highly effective uronium salt-based reagent with reactivity often comparable or superior to HATU.[6]

Table 1: Comparison of Common Coupling Reagents for Hindered Amino Acids.

Solvent Choice:

The choice of solvent is critical for solvating the peptide-resin complex and preventing aggregation, which can exacerbate coupling issues.[4]

  • N-Methylpyrrolidone (NMP): Often preferred over Dimethylformamide (DMF) for its superior solvating properties, especially for hydrophobic or aggregation-prone sequences.[4][9]

  • Solvent Mixtures: In particularly difficult cases, a mixture of solvents such as DCM/DMF/NMP (1:1:1) can be beneficial.[4]

Q4: Can side reactions occur with the Z-protecting group during SPPS?

The Z (benzyloxycarbonyl) group is generally stable to the conditions of Boc-SPPS. It is removed during the final cleavage step with strong acids like HF or TFMSA.[10] However, it's important to be aware of potential issues:

  • Premature Cleavage: While rare, repeated exposure to the 50% TFA in DCM used for Boc deprotection can lead to minor, cumulative loss of the Z group over a long synthesis, especially if the deprotection steps are extended.[10]

  • Hydrogenolysis: The Z group is highly susceptible to cleavage by catalytic hydrogenation. If your synthetic scheme involves any steps that use hydrogen and a metal catalyst (e.g., Pd/C), the Z group will be removed.

Visualizing the Challenge and Solution

Molecular Structure and Steric Hindrance

The diagram below highlights the bulky protecting groups on this compound that are the primary source of coupling difficulty.

G cluster_advanced Advanced Strategies start Positive Kaiser Test (Incomplete Coupling) recouple Perform Double Coupling with Same Reagent start->recouple kaiser2 Perform Kaiser Test Again recouple->kaiser2 success Coupling Complete (Proceed to Deprotection) kaiser2->success Negative failure Coupling Still Incomplete kaiser2->failure Positive change_reagent Switch to Potent Reagent (e.g., HATU, COMU) failure->change_reagent extend_time Increase Reaction Time (e.g., 4h to overnight) change_reagent->extend_time change_solvent Change Solvent (e.g., to NMP) extend_time->change_solvent

Caption: Troubleshooting workflow for incomplete coupling.

Optimized Experimental Protocols

Protocol 1: Standard Double Coupling with HBTU

This protocol should be considered the starting point for incorporating this compound.

  • Resin Preparation: Swell the peptide-resin in DMF for 30 minutes. Perform the N-terminal Boc deprotection using 50% TFA in DCM, followed by neutralization with 10% DIPEA in DCM. [10]Wash thoroughly with DCM and DMF.

  • First Coupling Solution: In a separate vessel, pre-activate this compound (3.0 eq) with HBTU (2.9 eq) and HOBt (3.0 eq) in DMF for 5-10 minutes. Add DIPEA (6.0 eq).

  • First Coupling Reaction: Add the activated amino acid solution to the resin. Agitate for 2 hours at room temperature.

  • Monitoring (Optional but Recommended): Remove a small sample of resin beads, wash thoroughly, and perform a Kaiser test. [11]

  • Wash: Wash the resin thoroughly with DMF (3x) to remove all unreacted reagents.

  • Second Coupling: Repeat steps 2 and 3 with a fresh solution of activated this compound.

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x) and proceed to the next cycle.

Protocol 2: High-Potency Coupling with HATU

Use this protocol when Protocol 1 fails or for sequences known to be particularly difficult.

  • Resin Preparation: Prepare the resin as described in Protocol 1, Step 1.

  • Coupling Solution: In a separate vessel, dissolve this compound (3.0 eq) and HATU (2.9 eq) in DMF.

  • Activation and Coupling: Add DIPEA (6.0 eq) to the amino acid solution and immediately add it to the resin. Agitate for 2-4 hours at room temperature.

  • Monitoring: Perform a Kaiser test. If still positive, consider extending the reaction time or proceeding to a second coupling with fresh HATU solution.

  • Final Wash: Wash the resin with DMF (3x) and DCM (3x).

References

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]

  • What are the possible reasons for false positive results in Kaiser test? (2018). ResearchGate. Retrieved from [Link]

  • Procedures to Improve Difficult Couplings. (2025). ResearchGate. Retrieved from [Link]

  • Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. (2025). ResearchGate. Retrieved from [Link]

  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020). Frontiers in Bioengineering and Biotechnology, 8, 169. [Link]

  • Coupling Reagents. (n.d.). AAPPTec. Retrieved from [Link]

  • Side reactions in the SPPS of Cys-containing peptides. (2013). ResearchGate. Retrieved from [Link]

  • Advances in Fmoc solid-phase peptide synthesis. (2012). Journal of Peptide Science, 18(7), 411-428. [Link]

  • Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. (2025). Molecules, 30(8), 1735. [Link]

  • Unveiling and tackling guanidinium peptide coupling reagent side reactions towards the development of peptide-drug conjugates. (2017). RSC Advances, 7(78), 49366-49372. [Link]

  • What do you do when your peptide synthesis fails? (2023). Biotage. Retrieved from [Link]

  • Coupling efficiencies of amino acids in the solid phase synthesis of peptides. (n.d.). Semantic Scholar. Retrieved from [Link]

Sources

troubleshooting incomplete coupling of Boc-Dap(Z)-OL

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for advanced peptide synthesis. This guide is designed for researchers, chemists, and drug development professionals who are encountering challenges with the incorporation of N-α-Boc-N-β-Z-L-2,3-diaminopropionic acid (Boc-Dap(Z)-OL) into their peptide sequences. Incomplete coupling of this residue is a common yet surmountable obstacle. This document provides in-depth, field-proven troubleshooting strategies rooted in the fundamental principles of peptide chemistry.

The unique structure of this compound, featuring bulky tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Z) protecting groups, presents significant steric challenges that can impede standard coupling protocols.[][2] This guide will walk you through diagnosing the issue, optimizing your reaction conditions, and implementing advanced strategies to ensure complete and efficient coupling.

Troubleshooting Guide: Incomplete Coupling

This section is structured as a logical progression of questions you should ask when a coupling reaction with this compound fails to go to completion.

Q1: How do I confirm my coupling is incomplete and what's the first step?

A1: The first and most critical step is to verify the presence of unreacted free primary amines on your solid-phase support. The standard method for this is the qualitative Kaiser (ninhydrin) test.[3][4]

  • Positive Kaiser Test (Blue/Purple Beads): This result confirms the presence of unreacted N-terminal amines on the resin, indicating an incomplete coupling reaction. You must proceed with the troubleshooting steps below.

  • Negative Kaiser Test (Yellow/Colorless Beads): This indicates that few to no free primary amines are present. Your coupling was likely successful. You may proceed to the N-α-Boc deprotection step for the next cycle.

Experimental Protocol: Qualitative Kaiser Test

  • Sample Collection: Carefully remove a small sample of the peptide-resin (approx. 1-2 mg) after the coupling and washing steps.

  • Reagent Addition: Place the resin beads in a small glass test tube and add:

    • 2-3 drops of 5% ninhydrin in ethanol.

    • 2-3 drops of 80% phenol in ethanol.

    • 2-3 drops of 0.001 M KCN in pyridine.

  • Incubation: Heat the test tube at 100°C for 3-5 minutes.

  • Observation: Observe the color of the resin beads. A deep blue or purple color signifies an incomplete reaction.[4]

Q2: My Kaiser test is positive. Is my coupling reagent potent enough for this sterically hindered residue?

A2: Very likely not. The significant steric hindrance from the Boc and Z groups on this compound often renders standard carbodiimide reagents like Dicyclohexylcarbodiimide (DCC) or Diisopropylcarbodiimide (DIC) inefficient. [5] These reagents, while effective for many amino acids, may not generate a sufficiently reactive activated ester to overcome the physical obstruction around the carboxylic acid of this compound.[2][6]

The Causality: The success of a coupling reaction depends on the reactivity of the activated carboxyl group.[4] For sterically demanding couplings, a more potent in-situ activating reagent is required to form a highly reactive intermediate that can rapidly acylate the N-terminal amine.

Solution: Upgrade Your Coupling Reagent

Switch to a more powerful aminium/uronium or phosphonium salt-based reagent. These reagents are known to be highly effective for difficult couplings.[5][7]

Reagent ClassExample ReagentAcronymKey Considerations
Aminium/Uronium O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHATU Generally considered one of the most reactive and efficient reagents. Forms a highly reactive OAt-ester.[7][8]
Aminium/Uronium O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateHBTU A highly effective and common reagent, slightly less reactive than HATU but a robust choice for most difficult couplings.[7][9]
Phosphonium (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePyBOP Excellent reactivity, comparable to HBTU. A key advantage is that phosphonium reagents do not pose the risk of guanidinylation, a side reaction that can cap the peptide chain and occur with excess uronium reagents.[7][9]

Experimental Protocol: Coupling with HATU

  • Reagent Preparation: In a separate vessel, prepare the activated amino acid solution. For a 1 mmol scale reaction, use the following molar ratios:

    • This compound: 3 equivalents (3 mmol)

    • HATU: 2.9 equivalents (2.9 mmol)

    • Base (DIEA or NMM): 6 equivalents (6 mmol)

  • Pre-activation: Dissolve the this compound and HATU in your chosen solvent (NMP is recommended, see Q4). Add the base and allow the solution to pre-activate for 1-5 minutes.[5]

  • Coupling: Add the activated amino acid solution to your deprotected peptide-resin.

  • Reaction: Allow the coupling to proceed for a minimum of 2 hours at room temperature.

  • Monitoring: After the reaction, wash the resin thoroughly with your solvent and perform a Kaiser test to confirm completion.

Q3: I've upgraded my reagent, but the coupling is still sluggish. Are my reaction conditions aggressive enough?

A3: Standard reaction times and temperatures may be insufficient. Steric hindrance dramatically slows down the reaction kinetics.[5] Even with a potent coupling reagent, you may need to adjust conditions to drive the reaction to completion.

Solution 1: Implement a "Double Coupling" Protocol

This is often the most effective and straightforward strategy. You simply perform the coupling step a second time with a fresh solution of activated amino acid.[10]

Experimental Protocol: Double Coupling

  • First Coupling: Perform the coupling as described in the A2 protocol for 2 hours.

  • Wash: After the first coupling, thoroughly wash the resin with the reaction solvent (e.g., 3x with DMF or NMP) to remove byproducts and unreacted reagents.

  • Second Coupling: Immediately add a freshly prepared and pre-activated solution of this compound (using the same equivalents as the first coupling) to the resin.

  • Reaction: Allow the second coupling to proceed for another 2 hours.

  • Monitoring: Wash the resin and perform a Kaiser test. This two-fold approach significantly increases the probability of achieving complete coupling.

Solution 2: Increase Reaction Time and Temperature

  • Extended Time: For particularly stubborn couplings, extend the reaction time to 4 hours or even overnight.[5]

  • Elevated Temperature: Gentle heating can increase the kinetic energy of the reactants and overcome the activation barrier.

    • Caution: Increasing temperature also increases the risk of racemization, especially with sensitive amino acids.[11] This should be used judiciously.

    • Protocol: Maintain the reaction temperature between 35-50°C.[4] Microwave-assisted peptide synthesis (MA-SPPS) is an excellent alternative, as it uses microwave energy to rapidly heat the reaction and can drive difficult couplings to completion in minutes.[5]

Q4: Could solvent choice or peptide aggregation be hindering the reaction?

A4: Yes. Poor solvation of the growing peptide chain can lead to inter- or intra-chain hydrogen bonding, causing the peptide to aggregate and collapse onto itself. [12] This aggregation physically blocks the N-terminal amine, preventing the incoming activated amino acid from reaching its target, regardless of the coupling reagent's potency.

The Causality: The solvent must effectively solvate the peptide-resin complex to keep the reactive sites accessible. While Dimethylformamide (DMF) is a common solvent, it is not always the most effective at disrupting aggregation.

Solution: Optimize Your Solvent System

  • Switch to NMP: N-methylpyrrolidone (NMP) has superior solvating properties compared to DMF and is often more effective at preventing aggregation.[5][12] For difficult sequences, it is highly recommended to use NMP as the primary solvent.

  • Use "Magic Mixtures": For severe aggregation, the addition of chaotropic salts or co-solvents can disrupt the hydrogen bonding network. Adding ethylene carbonate or using solvent mixtures like DCM/DMF/NMP (1:1:1) can be beneficial.[5][12]

Q5: I've tried all the above, and my Kaiser test is still positive. What is my final option?

A5: If a small fraction of N-terminal amines remains unreacted after aggressive optimization, the best course of action is to permanently terminate, or "cap," these chains. This prevents the formation of deletion sequences (peptides missing the this compound residue), which can be extremely difficult to separate from the target peptide during purification.[13]

The Causality: Capping involves acetylating the unreacted free amines with a highly reactive, non-sterically hindered reagent like acetic anhydride. This renders them inert for all subsequent coupling steps.

Experimental Protocol: Acetic Anhydride Capping

  • Confirmation: Ensure a positive Kaiser test confirms the presence of unreacted amines.

  • Washing: Wash the peptide-resin thoroughly with your primary synthesis solvent (e.g., NMP or DMF).

  • Capping Solution: Prepare a capping solution. A common mixture is Acetic Anhydride/DIEA/DMF in a 1:1:8 ratio.

  • Reaction: Add the capping solution to the resin and agitate for 30-60 minutes at room temperature.

  • Verification: Wash the resin extensively and perform a final Kaiser test. The result should now be negative (yellow), confirming that all unreacted chains have been successfully capped.[4] You can now safely proceed with the deprotection and the next coupling cycle.

Visual Troubleshooting Workflow

The following diagram outlines the logical decision-making process for troubleshooting the incomplete coupling of this compound.

Troubleshooting_Workflow cluster_0 Initial Coupling & Diagnosis cluster_1 Troubleshooting & Optimization cluster_2 Final Actions Start Couple this compound Kaiser_Test Perform Kaiser Test Start->Kaiser_Test Upgrade_Reagent Upgrade Coupling Reagent (e.g., to HATU, PyBOP) Kaiser_Test->Upgrade_Reagent Positive (Blue) Success Proceed to Next Cycle Kaiser_Test->Success Negative (Yellow) Double_Couple Perform Double Coupling &/or Extend Time/Temp Upgrade_Reagent->Double_Couple Change_Solvent Switch Solvent (e.g., DMF to NMP) Double_Couple->Change_Solvent Kaiser_Test_2 Perform Kaiser Test Change_Solvent->Kaiser_Test_2 Capping Cap Unreacted Amines (Acetic Anhydride) Kaiser_Test_2->Capping Still Positive (Blue) Kaiser_Test_2->Success Negative (Yellow) Capping->Success

Caption: Logical workflow for troubleshooting incomplete coupling.

Frequently Asked Questions (FAQs)
  • Q: What specifically makes this compound a "difficult" or "hindered" amino acid?

    • A: The difficulty arises from steric hindrance. The molecule has two large protecting groups: the Boc group on the alpha-amine and the Z group on the beta-amine side chain. These bulky groups physically obstruct the carboxylic acid, making it difficult for the N-terminal amine of the growing peptide chain to attack, thus slowing down the reaction rate.[2]

  • Q: How can I improve the solubility of this compound in my reaction solvent?

    • A: this compound generally has good solubility in common peptide synthesis solvents like DMF and NMP. If you experience issues, gentle warming or sonication of the solution before the pre-activation step can help. Ensure your solvents are anhydrous and of high purity, as water content can affect both solubility and reagent stability.

  • Q: What is the purpose of the Z (benzyloxycarbonyl) protecting group on the side chain?

    • A: The Z group protects the beta-amino group on the diaminopropionic acid side chain.[14] This is crucial to prevent this amine from reacting during the peptide bond formation, which would lead to undesired side-chain branching and oligomerization. The Z group is an orthogonal protecting group to the N-α-Boc group, meaning the Boc group can be selectively removed with acid (like TFA) while the Z group remains intact.[13][14]

  • Q: Is it safe to use an excess of uronium reagents like HBTU or HATU?

    • A: It is generally not recommended to use a large excess of uronium/aminium reagents. Excess HBTU or HATU can react with the unprotected N-terminal of the peptide to form a stable guanidinium cap, which terminates the peptide chain.[7][9] It is better to use phosphonium reagents like PyBOP if a significant excess of coupling reagent is deemed necessary.[7]

References
  • Vertex AI Search. (n.d.). BOC-Amino Acids. Retrieved January 24, 2026.
  • Benchchem. (n.d.). Technical Support Center: Peptide Synthesis with Sterically Hindered D-Amino Acids. Retrieved January 24, 2026.
  • APITech. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 24, 2026.
  • Benchchem. (n.d.). Navigating the Solubility of Boc-Dap-OH: A Technical Guide for Researchers. Retrieved January 24, 2026.
  • Benchchem. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 24, 2026.
  • Benchchem. (n.d.). Technical Support Center: Optimizing Coupling Reactions for Sterically Hindered Amino Acids. Retrieved January 24, 2026.
  • Chemsrc. (2025). Boc-Dap(Z)-OH | CAS#:65710-57-8. Retrieved January 24, 2026, from [Link]

  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails? Retrieved January 24, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 24, 2026, from [Link]

  • Benchchem. (n.d.).
  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 24, 2026, from [Link]

  • Ashenhurst, J. (2019, February 15). Introduction to Peptide Synthesis. Master Organic Chemistry. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 10). (PDF) Procedures to Improve Difficult Couplings. Retrieved January 24, 2026, from [Link]

  • ResearchGate. (2025, August 6). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids | Request PDF. Retrieved January 24, 2026, from [Link]

  • Dilun Biotechnology. (2025, August 28). Commonly Used Coupling Reagents in Peptide Synthesis. Retrieved January 24, 2026, from [Link]

Sources

cleavage cocktail optimization for peptides with Boc-Dap(Z)-OL.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cleavage & Deprotection of Peptides Containing Boc-Dap(Z)-OL For: Researchers, Scientists, and Drug Development Professionals From: Gemini Senior Application Scientist Team

Introduction: The Challenge of Orthogonal Deprotection

Synthesizing peptides with specialized residues like this compound presents a unique deprotection challenge that standard cleavage protocols cannot address in a single step. The core issue lies in the protecting groups used: the N-terminal Boc (tert-butyloxycarbonyl) group and the Dap side-chain Z (or Cbz, benzyloxycarbonyl) group. These two groups belong to different classes of chemical stability and require fundamentally different reaction conditions for their removal. This is known as an orthogonal protection strategy .[1][2]

While the Boc group is labile to moderately strong acids like trifluoroacetic acid (TFA), the Z group is completely stable under these conditions.[3] Attempting to remove the Z group with stronger acids like liquid Hydrogen Fluoride (HF) is possible but requires specialized equipment and risks significant side reactions.[4] A more elegant and common strategy involves a two-step cleavage process: first, acidolysis to remove the Boc group, followed by catalytic hydrogenolysis to remove the Z group.[5]

This guide provides a comprehensive framework for troubleshooting and optimizing this two-step cleavage process, ensuring high yield and purity for your final peptide alcohol product.

Frequently Asked Questions (FAQs)

Q1: Why can't I use a standard TFA cocktail to remove both the Boc and Z groups? A: The chemical bonds holding these groups are different. The Boc group is designed to be cleaved by acid (acidolysis).[6] The Z group, however, is stable to TFA and most common acids used in peptide synthesis. It is typically removed by catalytic hydrogenation, which cleaves the benzyl-oxygen bond.[3][5] Using a single, harsh reagent would likely damage the peptide before successfully removing both groups.

Q2: What is "orthogonal" deprotection? A: It's a strategy using protecting groups that can be removed under distinct, non-interfering chemical conditions.[2][5] In your case, the Boc group is acid-labile, and the Z group is hydrogenolysis-labile. This allows you to selectively remove one without affecting the other, giving you precise control over the deprotection sequence.

Q3: What are scavengers and why are they critical for the first (TFA) step? A: During TFA cleavage of the Boc group and other acid-labile side-chain protecting groups (like tBu), highly reactive carbocations (e.g., the t-butyl cation) are generated.[7] These cations can permanently and undesirably modify sensitive amino acid residues like Tryptophan (Trp), Tyrosine (Tyr), Methionine (Met), and Cysteine (Cys) through alkylation.[7][8] Scavengers are nucleophilic reagents added to the TFA "cocktail" to trap these cations before they can cause side reactions, thus protecting the integrity of your peptide.[9]

Q4: Will the catalytic hydrogenation step affect other residues in my peptide? A: Potentially, yes. Catalytic hydrogenation is a reduction reaction. If your peptide contains Met(O) (methionine sulfoxide), it will likely be reduced back to Methionine. This is often a beneficial outcome. However, it is generally not compatible with peptides containing Cysteine unless disulfide bridging is desired and controlled post-cleavage. The conditions for Z-group removal are typically mild and will not affect the peptide backbone or the C-terminal alcohol (-OL) functionality.

Q5: Is the C-terminal alcohol (-OL) stable during this two-step cleavage? A: Yes. The C-terminal alcohol is stable to both standard TFA/scavenger cocktails and the neutral, mild conditions of catalytic transfer hydrogenation. C-terminal modifications are crucial for peptide stability and function.[10]

Visual Workflow: Two-Step Orthogonal Cleavage Strategy

The following diagram outlines the mandatory two-step workflow for deprotecting peptides containing both Boc and Z protecting groups.

G cluster_0 Step 1: Acidolysis (Boc Removal) cluster_1 Step 2: Hydrogenolysis (Z Removal) Resin Peptide-Resin This compound-... TFA_Cocktail Treat with TFA + Scavengers (e.g., TFA/TIS/H2O 95:2.5:2.5) ~2-3 hours, RT Resin->TFA_Cocktail Global Deprotection of Acid-Labile Groups Wash Precipitate with Cold Ether Wash & Dry TFA_Cocktail->Wash Intermediate Intermediate Peptide H2N-Dap(Z)-OL-... Wash->Intermediate Dissolve Dissolve Intermediate Peptide in appropriate solvent (e.g., Acetic Acid, MeOH, DMF) Intermediate->Dissolve Proceed to Z-Group Removal Hydrogenolysis Add Pd/C Catalyst & Hydrogen Donor (e.g., 1,4-cyclohexadiene) Dissolve->Hydrogenolysis Reaction Stir under Inert Atmosphere (N2 or Ar) until complete Monitor by HPLC/MS Hydrogenolysis->Reaction Filter Filter to remove Pd/C Catalyst Lyophilize Reaction->Filter Final_Product Final Deprotected Peptide H2N-Dap-OL-... Filter->Final_Product

Caption: Workflow for the orthogonal deprotection of this compound peptides.

Troubleshooting Guide
Problem 1: Incomplete Boc Group Removal
  • Symptoms: Mass spectrometry (MS) analysis shows a persistent mass of +100 Da on the N-terminus of your peptide. HPLC analysis may show a new, more hydrophobic peak alongside your desired product peak.

  • Root Cause Analysis:

    • Insufficient Reaction Time: The standard 2-3 hour cleavage may not be sufficient for sterically hindered N-terminal residues or long peptide sequences.

    • Degraded TFA: Trifluoroacetic acid is hygroscopic. Old or improperly stored TFA can have reduced acidity and efficacy.

    • Insufficient Reagent Volume: Using too little cleavage cocktail relative to the amount of resin can lead to an incomplete reaction.

  • Solutions:

    • Validate: Perform a small-scale trial cleavage and monitor the reaction at 2, 4, and 6 hours to determine the optimal time.[8]

    • Remedy: Always use fresh, high-purity TFA. For a 0.1 mmol synthesis, use at least 2-3 mL of cleavage cocktail.

    • Protocol Check: Ensure the resin is adequately swollen in a solvent like DCM before adding the TFA cocktail to maximize surface area exposure.[9]

Problem 2: Incomplete Z Group Removal
  • Symptoms: MS analysis shows a persistent mass of +134 Da (C₈H₇O₂) on the Dap side chain. The peptide retains significant hydrophobic character in HPLC.

  • Root Cause Analysis:

    • Catalyst Poisoning/Inactivity: The Palladium on Carbon (Pd/C) catalyst is the most common point of failure. It can be poisoned by sulfur-containing compounds (e.g., residual scavengers like EDT or thioanisole from Step 1) or oxidized if not handled under an inert atmosphere. Old catalysts also lose activity.

    • Inefficient Hydrogen Donor: The "transfer" agent (e.g., 1,4-cyclohexadiene, formic acid) must be fresh and used in sufficient molar excess.[11][12]

    • Poor Solubility: The protected peptide must be fully dissolved for the reaction to proceed. Some peptides may precipitate out of solution during the reaction.

  • Solutions:

    • Catalyst Best Practices:

      • Ensure the peptide intermediate is thoroughly washed and dried after Step 1 to remove all traces of sulfur-containing scavengers.

      • Always use a fresh, high-quality Pd/C catalyst. Handle it under an inert atmosphere (N₂ or Argon).

      • Use a sufficient amount of catalyst, typically 10-20% by weight relative to the peptide.

    • Reaction Conditions:

      • Use a significant excess of the hydrogen donor (e.g., 10-20 equivalents of 1,4-cyclohexadiene).

      • If solubility is an issue, try a different solvent system. Glacial acetic acid is an excellent solvent for many peptides and is highly compatible with transfer hydrogenation. Other options include DMF, NMP, or mixtures with Methanol.

Problem 3: Side-Product Formation (Alkylation of Sensitive Residues)
  • Symptoms: MS analysis shows unexpected mass additions, often +56 Da (t-butyl) on Trp or Tyr residues. The HPLC chromatogram shows multiple, difficult-to-separate peaks.

  • Root Cause Analysis: This issue occurs during the TFA cleavage (Step 1) and is almost always due to an inadequate or inappropriate scavenger cocktail for your specific peptide sequence.[7] Cations generated from protecting groups are reacting with nucleophilic side chains.[8]

  • Solutions:

    • Optimize Scavenger Cocktail: The choice of scavengers is sequence-dependent. A universal "one-size-fits-all" approach may not be optimal.[13] Refer to the table below for guidance.

    • Scavenger Purity: Use only high-purity, fresh scavengers. Thio-compounds, in particular, can oxidize over time.

Sensitive Residue(s) in Sequence Recommended Cocktail (v/v) Rationale & Causality
None, or only simple residuesTFA / H₂O / TIS (95:2.5:2.5) TIS (triisopropylsilane) is a clean, effective scavenger for t-butyl cations. Water helps suppress aspartimide formation.
Cysteine (Cys), Methionine (Met)TFA / H₂O / EDT / TIS (94:2.5:2.5:1) EDT (1,2-ethanedithiol) is a potent scavenger that protects the sulfur-containing side chains of Cys and Met from oxidation and alkylation.
Tryptophan (Trp)TFA / H₂O / EDT (95:2.5:2.5) Trp is highly susceptible to modification. EDT is particularly effective at protecting the indole side chain. TIS can sometimes form adducts with Trp and should be used with caution.
Arginine (Arg)TFA / H₂O / Thioanisole (90:5:5) During cleavage of Arg(Pbf/Pmc) protecting groups, sulfonyl species are generated that can modify other residues. Thioanisole is an effective scavenger for these species.[7]
"Universal" / High-Risk Cocktail Reagent K: TFA / Phenol / H₂O / Thioanisole / EDT (82.5:5:5:5:2.5) This is a robust, albeit malodorous, cocktail for peptides containing a complex mix of sensitive residues.[7]
Optimized Experimental Protocols

Safety Precaution: Always work in a certified fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and acid-resistant gloves. TFA is highly corrosive.

Protocol A: Step 1 - Boc Deprotection via Acidolysis
  • Resin Preparation: Place the dried peptide-resin (e.g., 0.1 mmol scale) in a 10 mL reaction vessel. Add 2 mL of Dichloromethane (DCM) and allow the resin to swell for 20 minutes.

  • Cocktail Preparation: In a separate glass vial, prepare 3 mL of the appropriate cleavage cocktail based on your sequence (see table above). For a standard peptide without sensitive residues, use Reagent B: 2.85 mL TFA, 75 µL Water, 75 µL TIS.[9] Mix well.

  • Cleavage Reaction: Drain the DCM from the resin. Immediately add the freshly prepared cleavage cocktail. Stopper the vessel and shake or agitate at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the cleavage mixture away from the resin into a 50 mL conical tube. Rinse the resin twice with 1 mL of fresh TFA and combine the filtrates. Add this combined solution dropwise into 40 mL of ice-cold methyl-tert-butyl ether (MTBE) or diethyl ether. A white precipitate (your peptide) should form.

  • Isolation: Let the peptide precipitate at -20°C for at least 30 minutes. Centrifuge the tube to pellet the peptide. Carefully decant the ether.

  • Washing: Wash the peptide pellet twice with 20 mL of cold ether to remove residual scavengers and cleaved protecting groups. After each wash, centrifuge and decant.

  • Drying: After the final wash, dry the white peptide powder under a stream of nitrogen, followed by drying under high vacuum for at least 4 hours. This product is the H₂N-Dap(Z)-OL-... intermediate.

  • Verification (Optional but Recommended): Dissolve a small amount of the intermediate in a suitable solvent and analyze by LC-MS to confirm the successful removal of the Boc group (+100 Da) and to check the purity before proceeding.

Protocol B: Step 2 - Z Deprotection via Catalytic Transfer Hydrogenation
  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the dried peptide intermediate from Step 1 (e.g., ~100 mg) in a suitable solvent (e.g., 5 mL of glacial acetic acid).

  • Inert Atmosphere: Flush the flask with an inert gas (Nitrogen or Argon) for 5 minutes.

  • Catalyst Addition: Under a positive flow of inert gas, carefully add the Pd/C catalyst (10% w/w, e.g., 10 mg).

  • Hydrogen Donor Addition: Add the hydrogen donor. A common choice is 1,4-cyclohexadiene (10-20 molar equivalents).[11][14] Alternatively, formic acid can be used.[12]

  • Reaction: Seal the flask and stir the suspension vigorously at room temperature. The reaction is typically complete within 2-6 hours.

  • Monitoring: Monitor the reaction by taking small aliquots, filtering them through a syringe filter to remove the Pd/C, and analyzing by LC-MS. The reaction is complete when the starting material peak (mass M) is fully converted to the product peak (mass M - 134 Da).

  • Catalyst Removal: Once complete, carefully filter the reaction mixture through a pad of Celite or a 0.22 µm syringe filter to completely remove the black Pd/C catalyst. Wash the filter pad with a small amount of the reaction solvent.

  • Final Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The remaining residue can be dissolved in a water/acetonitrile mixture and lyophilized to yield the final, pure peptide alcohol.

References
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols. Retrieved from [Link]

  • AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • DeLa Cruz, R., et al. (2018). Recent Advances in the Synthesis of C-Terminally Modified Peptides. Molecules, 23(9), 2243. Retrieved from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Cornejo, J. A., et al. (2017). Effect of Diaminopropionic acid (Dap) on the Biophysical Properties of a Modified Synthetic Channel-Forming Peptide. International Journal of Molecular Sciences, 18(11), 2443. Retrieved from [Link]

  • Isidro-Llobet, A., et al. (2020). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development, 24(9), 1736–1742. Retrieved from [Link]

  • Zhang, H., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. Bioconjugate Chemistry. Retrieved from [Link]

  • Fields, G. B., et al. (1995). Correlation of cleavage techniques with side-reactions following solid-phase peptide synthesis. Methods in Enzymology, 289, 46-68. Retrieved from [Link]

  • AnaSpec, Inc. (n.d.). Cleavage, Deprotection, and Isolation of Peptides After Fmoc Synthesis. Retrieved from [Link]

  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • AnaSpec, Inc. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. ResearchGate. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Orthogonal Protection in Peptide Synthesis: The Strategic Advantage of Z(2-Cl)-OSu. Retrieved from [Link]

  • Felix, A. M., et al. (1978). Rapid removal of protecting groups from peptides by catalytic transfer hydrogenation with 1,4-cyclohexadiene. The Journal of Organic Chemistry, 43(21), 4194–4196. Retrieved from [Link]

  • Al-Zoubi, R. M., et al. (2023). Exploring Hydrogen Sources in Catalytic Transfer Hydrogenation: A Review of Unsaturated Compound Reduction. Catalysts, 13(11), 1445. Retrieved from [Link]

  • Elamin, M. Z., et al. (1982). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 47(20), 3979–3981. Retrieved from [Link]

  • Jackson, A. E., & Johnstone, R. A. W. (1976). Transfer hydrogenation; a convenient method for removal of some commonly used protecting groups in peptide synthesis. Journal of the Chemical Society, Perkin Transactions 1, (18), 1961-1965. Retrieved from [Link]

  • Anwer, M. K., & Spatola, A. F. (1985). Catalytic Transfer Hydrogenolysis of Protected Peptides using Hydrazine. Synthesis, 1985(10), 929-932. Retrieved from [Link]

Sources

Technical Support Center: Addressing Solubility Issues of Peptides Containing Boc-Dap(Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting strategies and foundational knowledge for overcoming solubility challenges associated with peptides incorporating the Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid, or Boc-Dap(Z)-OH, residue. As a doubly protected, non-proteinogenic amino acid, its unique physicochemical properties can significantly impact the solubility of the final peptide product. This guide is structured to provide a logical, step-by-step approach to achieving successful solubilization for your downstream applications.

Section 1: The Root Cause of Solubility Challenges

Q1: Why are peptides containing Boc-Dap(Z)-OH often difficult to dissolve, especially in aqueous solutions?

The solubility of any peptide is dictated by the collective properties of its constituent amino acids.[1][2] Peptides incorporating Boc-Dap(Z)-OH present a specific challenge due to the presence of two large, nonpolar (hydrophobic) protecting groups: the tert-Butyloxycarbonyl (Boc) group and the Benzyloxycarbonyl (Z, or Cbz) group.

  • Hydrophobic Dominance: These protecting groups significantly increase the hydrophobicity of the peptide.[1] In aqueous environments, these nonpolar regions tend to self-associate to minimize contact with water, a phenomenon that can lead to aggregation and precipitation.[2][3]

  • Intermolecular Forces: While the peptide backbone can form hydrogen bonds, the bulky Boc and Z groups promote weaker van der Waals interactions, which can favor peptide-peptide aggregation over peptide-solvent interaction in polar solvents.

  • Suppressed Polarity: The Z group protects the side-chain amine of the diaminopropionic acid, preventing it from being protonated and acquiring a positive charge that would otherwise enhance aqueous solubility. The only primary ionizable group is the C-terminal carboxylic acid.

This combination of factors means that standard aqueous buffers are often poor initial solvents. The peptide's character is dominated by its organic-soluble protecting groups, making it sparingly soluble in water.[4]

Fig 1. Physicochemical drivers of Boc-Dap(Z)-OH peptide solubility.

Section 2: Systematic Troubleshooting Workflow

Q2: I have a lyophilized powder of my Boc-Dap(Z)-OH-containing peptide. What is the recommended workflow to dissolve it?

A systematic approach is crucial to avoid wasting valuable material. Always begin solubility tests with a small, representative aliquot of your peptide.[3][5] The following workflow is designed to move from the most likely successful solvents to more aggressive or specialized conditions.

G start Start: Small Aliquot of Lyophilized Peptide organic Step 1: Test Polar Aprotic Solvents Add minimal DMSO, DMF, or NMP start->organic check1 Is peptide fully dissolved to a clear solution? organic->check1 ph_mod Step 2: Attempt pH Modification (Aqueous Slurry) check1->ph_mod No cosolvent Step 3: Use Organic Co-Solvent (From Organic Stock) check1->cosolvent Yes add_base Add dilute base (0.1M NH4OH) dropwise with vortexing ph_mod->add_base check2 Does peptide dissolve? add_base->check2 last_resort Step 4: Last Resorts (Use with Caution) check2->last_resort No success Success: Proceed with Experiment check2->success Yes titrate Add organic stock dropwise into vortexing aqueous buffer cosolvent->titrate check3 Does it remain in solution at target concentration? titrate->check3 check3->last_resort No, precipitates check3->success Yes sonicate Brief Sonication (in ice bath) last_resort->sonicate warm Gentle Warming (30-40°C) sonicate->warm fail Consult further or consider peptide resynthesis/ purification warm->fail

Fig 2. Step-by-step workflow for solubilizing challenging peptides.

Step 1: Start with Strong Organic Solvents For highly hydrophobic peptides, the most effective starting point is a strong, polar aprotic solvent.[1][6][7]

  • Recommended Solvents: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP).

  • Rationale: These solvents excel at disrupting the intermolecular hydrogen bonds that can cause peptide aggregation. They effectively solvate both the hydrophobic protecting groups and the peptide backbone.

  • Procedure: Add a minimal amount of the chosen solvent (e.g., 50-100 µL) to your peptide aliquot to create a concentrated stock solution. Vortex or gently agitate until the solution is completely clear.

Step 2: Titration into Aqueous Buffers (Co-solvent Method) If your final application requires an aqueous buffer, you must carefully dilute your organic stock solution.

  • Procedure: While vigorously vortexing your target aqueous buffer, add the organic stock solution dropwise. This rapid mixing helps to disperse the peptide molecules before they have a chance to aggregate.

  • Caution: Adding the aqueous buffer to the organic stock is not recommended, as it can cause the peptide to crash out of solution immediately. Be mindful that many cell-based assays are sensitive to organic solvents; aim for a final DMSO concentration of <1%.[3]

Section 3: FAQs and Advanced Troubleshooting

Q3: Can I use pH to improve the solubility of my Boc-Dap(Z)-OH peptide?

Yes, this can be a very effective strategy. The peptide's net charge significantly influences its solubility, which is often lowest at its isoelectric point (pI).[2] Your peptide has a free C-terminal carboxylic acid (-COOH). By increasing the pH, you can deprotonate this group to a carboxylate (-COO⁻).

  • Mechanism: Introducing a negative charge increases the peptide's overall polarity and promotes favorable interactions with water molecules, thereby enhancing solubility.[8]

  • Recommended Protocol:

    • Create a slurry of the peptide in sterile water or your desired buffer.

    • While vortexing, add a dilute basic solution, such as 0.1M ammonium hydroxide (NH₄OH) or 10% ammonium bicarbonate, drop by drop.[3][5]

    • Continue adding the base until the peptide fully dissolves into a clear solution. Ensure the final pH is compatible with your experiment.

  • Important Caveat on Protecting Group Stability:

    • Boc Group: Stable to most bases but is labile to strong acids (e.g., trifluoroacetic acid, TFA).[9][10][11]

    • Z (Cbz) Group: Stable to mildly acidic and basic conditions but can be cleaved by catalytic hydrogenolysis or strong acids/bases.[9][12][13]

    • Therefore, using a mild, volatile base like ammonium hydroxide is generally safe for this manipulation. Avoid strong, non-volatile bases like NaOH if you need to recover the peptide.

Q4: My peptide is for a biological assay and I must minimize organic solvents. What are my options?

If the pH adjustment method is insufficient or incompatible with your assay, consider alternative co-solvents.

SolventPrimary UseAssay Compatibility Notes
DMSO Gold standard for hydrophobic peptides.Generally acceptable up to 0.5-1% in most cell assays, but always verify for your specific system.[3]
DMF / NMP Strong organic solvents, good for initial stock.More toxic than DMSO; generally not used directly in biological assays. Use only for stock preparation followed by significant dilution.[6]
Acetonitrile (ACN) Less polar than DMSO/DMF.Can be useful but may be more disruptive to protein structures in assays. Volatile and easily removed.[14]
Isopropanol / Ethanol Weaker co-solvents.Better tolerated in some biological systems but less effective at dissolving highly hydrophobic peptides.[3]
Q5: Can I use sonication or heat to help dissolve my peptide?

These physical methods can be used as a last resort but require caution.

  • Sonication: A brief period in an ultrasonic bath can help break up small aggregates and accelerate dissolution.[1][3] It is recommended to do this in an ice bath to prevent localized heating.[15]

  • Gentle Warming: Warming the solution to 30-40°C can sometimes increase solubility.[6] However, excessive heat should be avoided as it can cause peptide degradation or promote aggregation for some sequences.[1][3]

Q6: My peptide dissolves initially but then precipitates out of solution over time. What is happening and how can I prevent it?

This indicates that you have created a supersaturated, thermodynamically unstable solution. Over time, the peptide molecules find a lower energy state by aggregating and precipitating.

  • Causes: Often occurs when a highly concentrated organic stock is diluted into a buffer where the final solubility is low.

  • Solutions:

    • Work at a Lower Concentration: The simplest solution is to prepare a more dilute final solution.

    • Flash-Freeze Aliquots: Once dissolved, immediately aliquot the solution into single-use volumes and flash-freeze them in liquid nitrogen. Store at -80°C. This minimizes the time the peptide spends in the unstable solution state at warmer temperatures.

    • Re-evaluate Your Solvent System: The final buffer may not be suitable. You may need a higher percentage of organic co-solvent or a different pH to maintain stability.

Section 4: Key Experimental Protocols

Protocol 1: Preparation of a Concentrated Stock in an Organic Solvent
  • Preparation: Allow the lyophilized peptide vial to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Solvent Addition: Add a precise volume of high-purity DMSO or DMF to the vial to achieve a high concentration (e.g., 10-20 mg/mL).

  • Dissolution: Vortex the vial for 30-60 seconds. If particulates remain, briefly sonicate the vial in a cool water bath for 1-2 minutes.[15]

  • Inspection: Ensure the solution is completely clear and free of any visible particles.

  • Storage: Store the stock solution in tightly sealed vials at -20°C or -80°C.

Protocol 2: pH-Mediated Dissolution in an Aqueous Buffer
  • Preparation: Weigh a small amount of peptide into a sterile microcentrifuge tube.

  • Slurry Formation: Add a small volume of the target sterile buffer (e.g., PBS pH 7.4) to create a suspension or slurry.

  • Titration: While vigorously vortexing, add 0.1M ammonium hydroxide (NH₄OH) in 1-2 µL increments.

  • Observation: After each addition, vortex for 15-20 seconds and check for dissolution. Continue adding base until the solution becomes completely clear.

  • Final Steps: If required, check the final pH and adjust carefully. Use the solution immediately or flash-freeze for storage.

References

  • JPT Peptide Technologies. (n.d.). Peptide Solubilization. [Link]

  • Ontores. (n.d.). Guidelines for Peptide Dissolving. [Link]

  • Bio Basic. (n.d.). Peptide Solubility | Peptide Synthesis. [Link]

  • Ashenhurst, J. (2018, June 7). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • GenScript. (n.d.). Guidelines for Dissolving Peptides. [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. [Link]

  • SB-PEPTIDE. (n.d.). Peptide Solubility Guidelines - How to solubilize a peptide. [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. [Link]

  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. [Link]

  • Hojo, K., et al. (2011). Development of a method for environmentally friendly chemical peptide synthesis in water using water-dispersible amino acid nanoparticles. PubMed Central. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2755946, Boc-Dap-OH. [Link]

Sources

Technisches Support-Center: Synthese und Reinigung von Boc-Dap(Z)-OL

Author: BenchChem Technical Support Team. Date: February 2026

Absolut! Hier ist ein technisches Support-Center, das sich mit der Identifizierung und Entfernung von Nebenprodukten aus Boc-Dap(Z)-OL-Reaktionen befasst.

Verfasst von: Ihrem Senior Application Scientist Team

Einführung: N-α-Boc-N-β-Z-2,3-diaminopropan-1-ol (this compound) ist ein wertvoller Baustein in der medizinischen Chemie und der Peptidsynthese. Seine orthogonale Schutzgruppenstrategie ermöglicht eine präzise chemische Modifikation an beiden Aminogruppen. Die häufigste Syntheseroute ist die Reduktion der Carbonsäure von N-α-Boc-N-β-Z-2,3-diaminopropionsäure (Boc-Dap(Z)-OH).[1] Obwohl diese Reaktion scheinbar unkompliziert ist, kann sie zu einer Reihe von Nebenprodukten führen, die die Ausbeute und Reinheit des Endprodukts beeinträchtigen können.

Dieser Leitfaden bietet detaillierte Einblicke, Fehlerbehebungstipps und bewährte Verfahren zur Identifizierung und Entfernung dieser Verunreinigungen, um eine hohe Reinheit Ihres this compound-Produkts zu gewährleisten.

Häufig gestellte Fragen (FAQs)

F1: Was ist die empfohlene Methode zur Synthese von this compound?

Die gebräuchlichste und zuverlässigste Methode ist die Reduktion der Carbonsäure von Boc-Dap(Z)-OH. Während starke Reduktionsmittel wie Lithiumaluminiumhydrid (LiAlH4) Carbonsäuren effektiv zu Alkoholen reduzieren können[2][3], erfordert ihre hohe Reaktivität strenge wasserfreie Bedingungen und kann manchmal zur Spaltung empfindlicher Schutzgruppen führen. Eine mildere und oft bevorzugte Methode verwendet Natriumborhydrid in Gegenwart eines Additivs wie Lithiumbromid in einem gemischten Lösungsmittelsystem (z. B. THF/Ethanol).[1] Diese Methode ist im Allgemeinen selektiver und einfacher in der Handhabung.

F2: Was sind die wahrscheinlichsten Verunreinigungen in einer this compound-Reaktion?

Die häufigsten Verunreinigungen sind:

  • Nicht umgesetztes Ausgangsmaterial: Boc-Dap(Z)-OH.

  • Aldehyd-Zwischenprodukt: Boc-Dap(Z)-AL, das aus einer unvollständigen Reduktion resultiert.

  • Entschützte Nebenprodukte: Obwohl die Boc- und Z-Gruppen unter den Reduktionsbedingungen relativ stabil sind, können Spuren von Säure oder erhöhte Temperaturen zu einer teilweisen Entschützung führen.

  • Borat-Ester-Komplexe: Diese können sich während der Reaktion bilden und müssen während der Aufarbeitung hydrolysiert werden.

F3: Wie kann ich den Fortschritt der Reduktionsreaktion effektiv überwachen?

Die Dünnschichtchromatographie (DC) ist die Methode der Wahl zur Überwachung des Reaktionsfortschritts.

  • DC-System: Verwenden Sie eine geeignete mobile Phase (z. B. 30-50 % Ethylacetat in Hexan), um das Ausgangsmaterial (Boc-Dap(Z)-OH), das eine niedrigere Rf hat (polarer ist), vom Produkt (this compound), das eine höhere Rf hat (weniger polar ist), zu trennen.

  • Visualisierung: Die Flecken können mit einem Kaliumpermanganat-Fleck sichtbar gemacht werden, der mit Alkoholen reagiert (was zu einem gelben Fleck auf violettem Hintergrund führt), aber nicht so stark mit Carbonsäuren. Alternativ kann ein Ninhydrin-Fleck verwendet werden, wenn eine Entschützung vermutet wird.[4]

  • Abschluss: Die Reaktion gilt als abgeschlossen, wenn der Fleck des Ausgangsmaterials auf der DC-Platte nicht mehr nachweisbar ist.

F4: Was sind die besten Praktiken für die Aufarbeitung und Reinigung von rohem this compound?

Eine sorgfältige Aufarbeitung ist entscheidend, um Verunreinigungen zu minimieren und die nachfolgende Reinigung zu vereinfachen.

  • Quenchen: Kühlen Sie die Reaktion in einem Eisbad ab und quenchen Sie überschüssiges Reduktionsmittel vorsichtig durch langsame Zugabe einer sauren Lösung (z. B. 1 M HCl), bis die Gasentwicklung aufhört. Dieser Schritt hydrolysiert auch Borat-Komplexe.

  • Extraktion: Extrahieren Sie das Produkt in ein organisches Lösungsmittel wie Ethylacetat. Waschen Sie die organische Schicht anschließend mit Kochsalzlösung, um überschüssige Salze und Wasser zu entfernen.

  • Trocknung und Konzentration: Trocknen Sie die organische Schicht über einem Trockenmittel (z. B. Na2SO4 oder MgSO4), filtrieren Sie und konzentrieren Sie sie unter reduziertem Druck.

  • Reinigung: Die Flash-Säulenchromatographie auf Kieselgel ist die effektivste Methode zur Reinigung des Rohprodukts.

F5: Mein Endprodukt ist ein klebriges Öl anstelle eines Feststoffs. Was soll ich tun?

This compound kann als Öl oder niedrig schmelzender Feststoff vorliegen.[1] Wenn es als Öl anfällt, kann dies auf Restlösungsmittel oder Verunreinigungen zurückzuführen sein.

  • Trocknen unter Hochvakuum: Stellen Sie sicher, dass alle Lösungsmittel durch Trocknen unter Hochvakuum für mehrere Stunden entfernt wurden.

  • Reinheit prüfen: Analysieren Sie das Öl mittels ¹H-NMR oder LC-MS, um seine Reinheit zu bestätigen.[] Wenn Verunreinigungen vorhanden sind, kann eine erneute Reinigung durch Säulenchromatographie erforderlich sein.

  • Kristallisation versuchen: Versuchen Sie, das Öl in einer minimalen Menge eines heißen Lösungsmittels (z. B. Ethylacetat) aufzulösen und dann langsam ein Anti-Lösungsmittel (z. B. Hexan) bei Raumtemperatur oder im Kühlschrank hinzuzufügen, um die Kristallisation einzuleiten.

Leitfaden zur Fehlerbehebung
ProblemMögliche Ursache(n)Lösung/Empfehlung
DC/LC-MS zeigt signifikantes nicht umgesetztes Ausgangsmaterial (Boc-Dap(Z)-OH). 1. Unzureichende Menge an Reduktionsmittel.2. Deaktivierung des Reduktionsmittels durch Feuchtigkeit.3. Zu kurze Reaktionszeit oder zu niedrige Temperatur.1. Erhöhen Sie die Äquivalente des Reduktionsmittels (z. B. NaBH4) schrittweise.2. Stellen Sie sicher, dass alle Glasgeräte und Lösungsmittel trocken sind. Führen Sie die Reaktion unter einer inerten Atmosphäre (N₂ oder Ar) durch.3. Lassen Sie die Reaktion auf Raumtemperatur erwärmen und überwachen Sie sie über einen längeren Zeitraum mittels DC.
Mehrere neue Flecken auf der DC-Platte beobachtet. 1. Unvollständige Reduktion (Aldehyd-Zwischenprodukt).2. Teilweise Entschützung der Boc- oder Z-Gruppe.3. Bildung anderer Nebenprodukte.1. Fügen Sie mehr Reduktionsmittel hinzu oder verlängern Sie die Reaktionszeit.2. Halten Sie die Temperatur während der Reaktion und Aufarbeitung niedrig. Vermeiden Sie starke Säuren während der Aufarbeitung.3. Charakterisieren Sie die Nebenprodukte mittels LC-MS, um ihre Strukturen zu bestimmen und die Reaktionsbedingungen entsprechend zu optimieren.
Geringe Ausbeute des Endprodukts. 1. Produktverlust während der wässrigen Aufarbeitung (this compound hat eine gewisse Wasserlöslichkeit).2. Unvollständige Reaktion.3. Produktabbau während der Reinigung.1. Sättigen Sie die wässrige Schicht mit NaCl, um das Produkt in die organische Phase zu "salzen". Führen Sie mehrere Extraktionen (3x) mit Ethylacetat durch.2. Siehe oben, um die Reaktion zum Abschluss zu bringen.3. Verwenden Sie eine schnelle und effiziente Reinigungsmethode wie die Flash-Chromatographie und vermeiden Sie eine längere Exposition gegenüber Kieselgel.
¹H-NMR-Spektrum zeigt unerwartete Signale. 1. Vorhandensein von Restlösungsmitteln (z. B. THF, Ethanol, Ethylacetat).2. Verunreinigungen aus der Reaktion.3. Wasser im NMR-Lösungsmittel.1. Trocknen Sie die Probe unter Hochvakuum, um Restlösungsmittel zu entfernen.2. Vergleichen Sie die beobachteten Signale mit denen bekannter Nebenprodukte (siehe Tabelle unten). Führen Sie eine erneute Reinigung durch, falls erforderlich.3. Verwenden Sie frisches, trockenes deuteriertes Lösungsmittel.
Produkt eluiert zusammen mit einer Verunreinigung während der Säulenchromatographie. 1. Unzureichende Trennung aufgrund einer ungeeigneten mobilen Phase.2. Überladung der Säule.1. Optimieren Sie das Lösungsmittelsystem für die mobile Phase. Führen Sie eine Gradientenelution durch, beginnend mit einem weniger polaren System (z. B. 10 % EtOAc in Hexan) und erhöhen Sie allmählich die Polarität.2. Verwenden Sie eine größere Säule oder laden Sie weniger Rohmaterial auf.
Workflow für die Synthese und Reinigung von this compound

Der folgende Workflow beschreibt die wesentlichen Schritte von der Reduktion bis zur Isolierung des reinen Produkts und hebt die kritischen Qualitätskontrollpunkte hervor.

G cluster_0 Reaktionsphase cluster_1 Aufarbeitungsphase cluster_2 Reinigungs- & Analysephase A Boc-Dap(Z)-OH in THF/EtOH B Abkühlen auf 0 °C A->B C Zugabe von LiBr & NaBH₄ B->C D Reaktion bei 0 °C bis RT C->D QC1 DC-Überwachung (Verschwinden des SM) D->QC1 E Reaktion mit 1 M HCl abbrechen QC1->E Reaktion abgeschlossen F Extraktion mit EtOAc E->F G Waschen mit Kochsalzlösung F->G H Trocknen (Na₂SO₄) & Konzentrieren G->H I Rohprodukt H->I J Flash-Säulenchromatographie I->J K Fraktionen sammeln & DC-Analyse J->K L Reine Fraktionen vereinen & konzentrieren K->L M Reines this compound L->M QC2 ¹H-NMR, LC-MS (Reinheits- & Identitätsprüfung) M->QC2

Abbildung 1: Workflow für die Synthese und Reinigung von this compound.

Detailliertes Protokoll: Reinigung von this compound durch Flash-Säulenchromatographie

Dieses Protokoll beschreibt ein validiertes Verfahren zur Reinigung von rohem this compound.

1. Vorbereitung der mobilen Phase:

  • Bereiten Sie zwei Lösungsmittel für die Gradientenelution vor:

    • Lösungsmittel A (unpolar): 100 % Hexan.

    • Lösungsmittel B (polar): 100 % Ethylacetat (EtOAc).

  • Ein typischer Gradient für die Elution reicht von 10 % B in A bis 60 % B in A.

2. Vorbereitung der Säule:

  • Wählen Sie eine Säule geeigneter Größe basierend auf der Menge des Rohmaterials (in der Regel ein Verhältnis von 1:50 bis 1:100 von Rohmaterial zu Kieselgel).

  • Packen Sie die Säule als Aufschlämmung in einer unpolaren mobilen Phase (z. B. 5 % EtOAc in Hexan), um eine gleichmäßige Packung zu gewährleisten und Lufteinschlüsse zu vermeiden.

3. Probenbeladung:

  • Lösen Sie das rohe this compound in einer minimalen Menge Dichlormethan (DCM) oder der mobilen Phase.

  • Trockenbeladung (empfohlen): Adsorbieren Sie die gelöste Probe auf einer kleinen Menge Kieselgel. Entfernen Sie das Lösungsmittel unter reduziertem Druck, um ein frei fließendes Pulver zu erhalten. Geben Sie dieses Pulver vorsichtig auf die gepackte Säule. Diese Methode führt oft zu einer besseren Trennung.

  • Nassbeladung: Geben Sie die konzentrierte Probelösung direkt auf die Oberseite der Säule.

4. Elution und Fraktionierung:

  • Beginnen Sie die Elution mit einer unpolaren mobilen Phase (z. B. 10 % EtOAc/Hexan).

  • Erhöhen Sie schrittweise die Polarität der mobilen Phase (z. B. in Schritten von 5-10 % EtOAc).

  • Sammeln Sie Fraktionen in regelmäßigen Abständen (z. B. alle 10-20 mL, abhängig von der Säulengröße).

5. Analyse der Fraktionen:

  • Analysieren Sie die gesammelten Fraktionen mittels DC, um diejenigen zu identifizieren, die das reine Produkt enthalten.

  • Vereinigen Sie die reinen Fraktionen, die einen einzelnen Fleck mit der erwarteten Rf für this compound aufweisen.

6. Isolierung des Produkts:

  • Entfernen Sie das Lösungsmittel aus den vereinigten reinen Fraktionen unter reduziertem Druck, um das gereinigte this compound zu erhalten.

  • Trocknen Sie das Produkt unter Hochvakuum, um alle Restlösungsmittel zu entfernen.

  • Bestimmen Sie die endgültige Ausbeute und charakterisieren Sie das Produkt mittels ¹H-NMR, ¹³C-NMR und Massenspektrometrie.[]

Zusammenfassung der potenziellen Nebenprodukte
VerbindungStruktur (schematisch)Relative Rf (DC)Analytische SignaturenEntfernungsstrategie
Boc-Dap(Z)-OH (Ausgangsmaterial)R-COOHNiedrig (polarste)Breites Singulett für Carbonsäureproton (>10 ppm) im ¹H-NMR. Masse [M-H]⁻ im ESI-MS.Reaktion zum Abschluss bringen. Leicht durch Säulenchromatographie zu trennen.
Boc-Dap(Z)-AL (Aldehyd-Zwischenprodukt)R-CHOMittel (zwischen SM und Produkt)Aldehyd-Proton-Signal (9-10 ppm) im ¹H-NMR.Reaktion zum Abschluss bringen. Kann durch Säulenchromatographie abgetrennt werden.
Boc-Dap-OL (Z-entschützt)R-NH₂ (an β-Position)Niedriger als ProduktVerschwinden der aromatischen Signale der Z-Gruppe im ¹H-NMR.Chromatographische Trennung.
Dap(Z)-OL (Boc-entschützt)R'-NH₂ (an α-Position)Sehr polar, bleibt oft am UrsprungVerschwinden des t-Butyl-Singuletts (ca. 1,4 ppm) im ¹H-NMR.Kann durch wässrige Wäsche oder Chromatographie entfernt werden.
Referenzen
  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Abgerufen von [Link]

  • Chemsrc. (2025). Boc-Dap(Z)-OH | CAS#:65710-57-8. Abgerufen von [Link]

  • J&K Scientific LLC. (2025). BOC Protection and Deprotection. Abgerufen von [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids. Abgerufen von [Link]

  • Google Patents. (n.d.). CN1793110A - Process for preparing Boc protected amino acid by (Boc) O. Abgerufen von

  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Abgerufen von [Link]

  • Google Patents. (n.d.). US20020042536A1 - Preparation of amino-protected lysine derivatives. Abgerufen von

  • Venkataraman, S., et al. (2022). A Safer Reduction of Carboxylic Acids with Titanium Catalysis. Organic Letters. Abgerufen von [Link]

  • Hebei Boze Chemical Co.,Ltd. (2023). BOC deprotection. Abgerufen von [Link]

  • National Center for Biotechnology Information. (n.d.). Boc-Dap-OH. PubChem Compound Database. Abgerufen von [Link]

  • Chemistry Steps. (n.d.). Reduction of Carboxylic Acids and Their Derivatives. Abgerufen von [Link]

  • Periasamy, M., & Thirumalaikumar, M. (2000). Reduction of Carboxylic Acids and their Derivatives to Alcohols, Ethers, and Amines. Synthesis, 2000(12), 1659-1681. Abgerufen von [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Abgerufen von [Link]

Sources

Technical Support Center: Synthesis of Boc-Dap(Z)-OL Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for the synthesis of N-α-tert-butyloxycarbonyl-N-β-benzyloxycarbonyl-L-2,3-diaminopropionic acid alcohol [Boc-Dap(Z)-OL] derivatives. These orthogonally protected amino acids are critical building blocks in peptide synthesis and the development of complex therapeutic molecules.[1] The presence of the acid-labile Boc group and the hydrogenolysis-labile Z group allows for selective deprotection and functionalization, making them highly versatile intermediates.[2][3]

This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth troubleshooting advice, answers to frequently asked questions, and optimized protocols to help you overcome common synthetic challenges and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the strategic importance of using orthogonal Boc and Z protecting groups in this synthesis?

A1: The use of orthogonal protecting groups is a fundamental principle in multi-step synthesis, particularly in peptide chemistry.[2][3] "Orthogonal" means that each group can be removed under distinct reaction conditions without affecting the other.

  • Boc (tert-butyloxycarbonyl) group: This group is labile to moderate to strong acidic conditions (e.g., trifluoroacetic acid, TFA, or HCl in dioxane).[3][][5]

  • Z (Benzyloxycarbonyl) group: This group is stable to acidic conditions but is readily cleaved by catalytic hydrogenation (e.g., H₂ over a palladium catalyst).[3]

This orthogonality is crucial because it allows for the selective deprotection of either the α-amino group (by removing Boc) for peptide chain elongation or the β-amino group (by removing Z) for side-chain modification, providing precise control over the synthetic pathway.

Q2: What are the most critical parameters to control to ensure a high yield?

A2: Several parameters are critical for maximizing yield:

  • Reagent Quality: Use high-purity starting materials, reagents, and anhydrous solvents. Moisture can lead to unwanted side reactions.

  • Stoichiometry: Precise control over the molar ratios of reactants, especially the Boc-anhydride ((Boc)₂O) and the base, is essential to prevent side product formation.

  • Temperature Control: The introduction of the Boc group is an exothermic reaction. Maintaining a low temperature (typically 0-5 °C) during the addition of (Boc)₂O minimizes the formation of byproducts.[6]

  • pH Control: The reaction is typically run under basic conditions to deprotonate the amino group, enhancing its nucleophilicity. However, the final product is isolated after acidification, and careful pH adjustment is necessary to ensure complete precipitation of the product without causing degradation.[6][7]

  • Reaction Monitoring: Regularly monitor the reaction's progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid unnecessary side reactions from prolonged reaction times.

Q3: How can I effectively monitor the reaction progress?

A3: TLC is the most common and cost-effective method. Use a suitable solvent system (e.g., Dichloromethane:Methanol or Ethyl Acetate:Hexanes) that provides good separation between your starting material, product, and any potential byproducts. Visualize the spots using a UV lamp (if chromophores are present) and/or by staining with ninhydrin, which specifically detects free primary and secondary amines. A completed reaction will show the disappearance of the starting amine spot and the appearance of a new product spot with a different Rf value. LC-MS provides more definitive information, confirming the mass of the desired product and helping to identify any side products.

Troubleshooting Guide: Enhancing Your Yield

This section addresses specific issues encountered during the synthesis of this compound derivatives in a practical question-and-answer format.

Problem 1: My overall yield is very low or I've isolated no product.

Q: I followed the protocol, but my final yield is significantly lower than expected. What are the likely causes and how can I fix this?

A: A low or non-existent yield can stem from several factors, from reagent quality to reaction conditions. Let's break down the possibilities.

  • Cause A: Incomplete Reaction

    • Why it happens: The reaction may not have been allowed to proceed to completion. This can be due to insufficient reaction time, poor mixing, or low temperature which slows down the reaction rate.

    • How to verify: Check the reaction mixture with TLC or LC-MS before the workup procedure. The presence of a significant amount of starting material confirms an incomplete reaction.

    • Solution:

      • Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., overnight) at room temperature after the initial addition of reagents at 0 °C.[1][7]

      • Ensure Efficient Stirring: Use a magnetic stir bar that is appropriately sized for your reaction flask to ensure the mixture is homogeneous.

      • Verify Reagent Activity: Ensure your acylating agent, (Boc)₂O, has not degraded. It should be a clear liquid or low-melting solid.

  • Cause B: Degradation of Reagents or Product

    • Why it happens: The Boc protecting group is acid-labile. If the pH drops too low for an extended period during workup, or if the starting material was stored improperly, you can lose the Boc group.[] Similarly, using a base that is too strong can lead to side reactions.

    • How to verify: Analyze your crude product by LC-MS. Look for masses corresponding to the de-Boc-ylated product or other degradation products.

    • Solution:

      • Careful Acidification: During the aqueous workup, add the acid (e.g., KHSO₄ solution or dilute HCl) slowly while monitoring the pH, ensuring it does not drop below pH 2-3.[6][7]

      • Use Appropriate Base: Use a non-nucleophilic base like triethylamine (Et₃N) or diisopropylethylamine (DIEA). Sodium hydroxide can also be used, but careful temperature and addition control is needed.[6][7]

      • Proper Reagent Storage: Store (Boc)₂O and other reagents according to the manufacturer's recommendations, typically in a cool, dry place.

  • Cause C: Issues During Workup and Extraction

    • Why it happens: The product might be more water-soluble than anticipated, leading to poor recovery during extraction with organic solvents. Emulsion formation can also trap the product in the interfacial layer.

    • How to verify: After your initial extractions, take a small sample of the aqueous layer, evaporate the solvent, and analyze the residue by TLC or MS to see if the product is present.

    • Solution:

      • Saturate the Aqueous Layer: Before extraction, add sodium chloride (brine) to the aqueous layer. This increases the polarity of the aqueous phase and "salts out" the organic product, driving it into the organic layer.

      • Increase Number of Extractions: Perform multiple extractions with smaller volumes of organic solvent (e.g., 4 x 50 mL) instead of one large extraction (e.g., 1 x 200 mL) for better recovery.

      • Break Emulsions: If an emulsion forms, it can sometimes be broken by adding brine, gentle swirling, or filtering the mixture through a pad of Celite.

Problem 2: My crude product is very impure, showing multiple spots on TLC.

Q: My reaction seems to have worked, but the crude NMR and TLC show a complex mixture of products. What are these side products and how can I avoid them?

A: The formation of multiple products usually points to side reactions. The most common culprits are di-Boc formation and reactions involving the carboxylic acid.

  • Cause A: Double Boc Protection

    • Why it happens: If an excess of (Boc)₂O is used or if the reaction conditions are too harsh, a second Boc group can be added to the nitrogen of the newly formed carbamate, forming an unstable N,N-di-Boc species or other over-alkylated products.

    • How to verify: Look for a higher mass peak in your LC-MS corresponding to the addition of another Boc group (+100 amu).

    • Solution:

      • Control Stoichiometry: Use a slight excess, but not a large excess, of (Boc)₂O (typically 1.05-1.2 equivalents).

      • Controlled Reagent Addition: Add the (Boc)₂O solution dropwise to the reaction mixture at 0 °C to dissipate the heat of the reaction and maintain control.[1]

  • Cause B: Unwanted Activation of the Carboxylic Acid

    • Why it happens: The carboxylic acid of the starting material or product can be activated, leading to oligomerization or other side reactions.

    • How to verify: Oligomers will appear as a series of higher mass peaks in the mass spectrum.

    • Solution:

      • Protect the Carboxylic Acid: If you are starting from the free amino acid, this is less of an issue. If you are working with an ester derivative, ensure it remains stable. If oligomerization is a persistent problem, consider starting with a pre-protected carboxylic acid (e.g., a methyl or ethyl ester) and deprotecting it in a final step.

Problem 3: I am having difficulty purifying the product by column chromatography.

Q: The product streaks badly on my silica column, and I am getting poor separation and recovery. What can I do?

A: Purification challenges with amino acid derivatives are common due to their polar nature and potential for interaction with the silica gel.

  • Cause A: Product is too Polar / Interacts with Silica

    • Why it happens: The free carboxylic acid and the carbamate groups can strongly adsorb to the acidic silica gel, leading to streaking and poor recovery.

    • How to verify: If the spot on your analytical TLC plate streaks, it will likely do the same on the column.

    • Solution:

      • Modify the Mobile Phase: Add a small amount of acetic acid or formic acid (~0.5-1%) to your eluent. This protonates the product, reducing its interaction with the silica and leading to sharper peaks.

      • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or reverse-phase (C18) silica if the problem persists.

      • Attempt Recrystallization: If your crude product is reasonably pure (>80-85%), recrystallization can be an excellent alternative to chromatography for obtaining highly pure material. Try solvent systems like ethyl acetate/petroleum ether or dichloromethane/hexanes.[6]

Visualizing the Workflow and Troubleshooting

General Synthetic Pathway

The following diagram illustrates the general reaction for the N-Boc protection of a Dap(Z)-OL precursor.

G cluster_reactants Reactants cluster_conditions Conditions DapZ H₂N-Dap(Z)-OL (Starting Material) Product This compound (Desired Product) DapZ->Product + Boc2O (Boc)₂O (Di-tert-butyl dicarbonate) Boc2O->Product Base Base (e.g., Et₃N) Base->Product Solvent Solvent (e.g., Dioxane/Water) Solvent->Product Temp 0 °C to RT Temp->Product

Caption: General synthesis of this compound.

Troubleshooting Flowchart

Use this flowchart to diagnose and solve common yield-related issues.

G Start Low Yield Observed CheckReaction Check for remaining starting material (TLC/LC-MS) Start->CheckReaction Incomplete Incomplete Reaction CheckReaction->Incomplete Yes WorkupLoss Check aqueous layer for product CheckReaction->WorkupLoss No Solution1 Extend reaction time Ensure good mixing Verify reagent activity Incomplete->Solution1 ImpureCrude Crude product is impure WorkupLoss->ImpureCrude No Solution2 Salt out with brine Increase extractions Break emulsions WorkupLoss->Solution2 Yes Solution3 Control (Boc)₂O stoichiometry Add reagents slowly at 0 °C Consider ester protection ImpureCrude->Solution3

Caption: Troubleshooting logic for low yield synthesis.

Optimized Experimental Protocol

This protocol provides a robust method for the synthesis of Boc-Dap(Z)-OH, which can be adapted for the corresponding alcohol (OL) derivative.

Materials and Reagents:

  • L-2,3-diaminopropionic acid derivative (e.g., H-Dap(Z)-OH)

  • Di-tert-butyl dicarbonate ((Boc)₂O)

  • Triethylamine (Et₃N) or Sodium Bicarbonate (NaHCO₃)

  • Dioxane and Water (or other suitable solvent mixture)

  • Ethyl Acetate (for extraction)

  • Potassium Hydrogen Sulfate (KHSO₄) or 1M HCl solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolution: Dissolve the starting amino acid (1 equivalent) in a mixture of dioxane and water (e.g., 1:1 v/v). Add the base (2 equivalents of Et₃N or NaHCO₃) and stir until a clear solution is obtained.[1][6]

  • Cooling: Cool the reaction mixture to 0 °C in an ice bath.

  • Boc Anhydride Addition: Dissolve (Boc)₂O (1.1 equivalents) in a small amount of dioxane. Add this solution dropwise to the cooled, stirring reaction mixture over 30-60 minutes.

  • Reaction: Allow the reaction to slowly warm to room temperature and continue stirring overnight (12-16 hours). Monitor the reaction by TLC until the starting material is consumed.

  • Solvent Removal: Remove the organic solvent (dioxane) under reduced pressure using a rotary evaporator.

  • Aqueous Workup: Dilute the remaining aqueous solution with water. Perform a wash with a non-polar solvent like pentane or diethyl ether to remove unreacted (Boc)₂O and other non-polar impurities.[7]

  • Acidification: Cool the aqueous layer again in an ice bath. Carefully acidify the solution to pH 2-3 by the slow addition of a cold aqueous solution of KHSO₄ or 1M HCl. The product should precipitate as a white solid or oil.[6][7]

  • Extraction: Extract the acidified aqueous layer multiple times with ethyl acetate.

  • Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude product by silica gel chromatography or recrystallization as needed.

Data Summary Table

ParameterRecommended ConditionRationale / Key Insight
Starting Material H-Dap(Z)-OH or H-Dap(Z)-OLEnsure high purity (>98%) to avoid introducing impurities from the start.
(Boc)₂O Stoichiometry 1.05 - 1.2 equivalentsA slight excess drives the reaction to completion. A large excess can cause side reactions.
Base Et₃N, DIEA, NaHCO₃ (2-2.5 eq.)A non-nucleophilic organic base or a mild inorganic base is preferred.[6]
Solvent System Dioxane/Water, THF/Water, t-BuOH/WaterA co-solvent system is often needed to dissolve both the polar amino acid and the non-polar (Boc)₂O.[7]
Reaction Temperature 0 °C for addition, then warm to RTControls the exothermic reaction, minimizing byproduct formation.[6]
Reaction Time 12 - 24 hoursTypically requires overnight stirring to ensure full conversion. Always monitor by TLC/LC-MS.
Workup pH 2 - 3Ensures the carboxylic acid is fully protonated for extraction, without being so acidic as to cleave the Boc group.[6][7]
Typical Yield Range 75% - 95%Yields are highly dependent on the specific substrate, scale, and purification method.

References

  • BenchChem Technical Support Team. (2025).
  • BenchChem. (2025).
  • Organic Chemistry Portal. Boc-Protected Amino Groups.
  • Chemsrc. Boc-Dap(Z)-OH | CAS#:65710-57-8. [Link]

  • Home Sunshine Pharma. Boc-DAP(Z)-OH CAS 65710-57-8. [Link]

  • Syed Shafi, S., et al. (2023). SYNTHESIS AND CHARACTERIZATION OF BOC-PROTECTED THIO-1,3,4-OXADIAZOL-2-YL DERIVATIVES. ResearchGate. [Link]

  • Ashenhurst, J. (2018). Protecting Groups For Amines: Carbamates. Master Organic Chemistry. [Link]

  • Boc-Amino Acids. Amino Acid Boc Deprotection. [Link]

  • Organic Syntheses. N-tert-BUTOXYCARBONYL-L-PHENYLALANINE. [Link]

  • Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]

  • Google Patents. CN1793110A - Process for preparing Boc protected amino acid by (Boc) O.
  • Corres, V. G., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. [Link]

  • AAPPTec. Overview of Solid Phase Peptide Synthesis (SPPS). [Link]

Sources

Technical Support Center: A Guide to Using Boc-Dap(Z)-OL in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the effective use of Boc-Dap(Z)-OL in Solid-Phase Peptide Synthesis (SPPS). As a non-canonical building block, this protected amino alcohol presents unique opportunities and challenges. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice, frequently asked questions, and validated protocols to ensure the successful incorporation of this compound into your peptide sequences.

Fundamental Concepts: The Chemistry of Immobilizing this compound

Unlike standard amino acids, this compound lacks a C-terminal carboxylic acid. Therefore, its attachment to a solid support is not achieved through the typical peptide bond formation. Instead, the primary hydroxyl group of the amino alcohol is the point of attachment, forming an ester or ether linkage with the resin. The choice of resin is therefore critical, as it dictates the chemistry of immobilization and the conditions required for final cleavage.

Resin Selection Guide

The selection of an appropriate resin is paramount for a successful synthesis. The stability of the linkage between this compound and the resin must be orthogonal to the conditions used for the removal of the Boc protecting group during the synthesis.

Resin TypeLinkage to this compoundRecommended ForCleavage ConditionsAdvantagesDisadvantages
2-Chlorotrityl Chloride (2-CTC) Resin EtherPeptides requiring mild cleavage conditions.1-5% TFA in DCM, or HFIP/DCM.Very acid-labile linkage allows for mild cleavage, preserving other acid-sensitive groups.Linkage can be unstable to repeated treatments with >25% TFA.
Merrifield Resin EtherPeptides requiring strong acid cleavage.Anhydrous HF or TFMSA.Robust linkage, stable to standard Boc-SPPS conditions.Harsh cleavage conditions can degrade sensitive residues.
Wang Resin EsterNot generally recommended.Standard TFA cleavage cocktails.Readily available.The ester linkage is susceptible to nucleophilic attack, particularly by the Dap side-chain amine if it becomes deprotected.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis process in a question-and-answer format.

Question: I am experiencing low loading efficiency of this compound onto 2-CTC resin. What could be the cause?

Answer: Low loading efficiency onto 2-CTC resin is a common issue that can often be traced back to a few key factors:

  • Inadequate Resin Activation: The trityl chloride groups on the resin are highly susceptible to hydrolysis. Ensure that the resin is fresh and has been stored under anhydrous conditions.

  • Steric Hindrance: this compound is a bulky building block. The loading reaction may be slow. Ensure you are allowing sufficient reaction time (up to 12 hours) and using an adequate excess of the amino alcohol.

  • Presence of Nucleophiles: The reaction is sensitive to the presence of nucleophiles, which can cap the reactive sites on the resin. Ensure all solvents and reagents are anhydrous. The use of a non-nucleophilic base like diisopropylethylamine (DIPEA) is crucial.

Question: My peptide is showing significant degradation upon cleavage from Merrifield resin. How can I mitigate this?

Answer: Cleavage from Merrifield resin requires strong acids like anhydrous HF, which can cause side reactions. To minimize degradation:

  • Optimize Scavengers: The choice and concentration of scavengers in your cleavage cocktail are critical. For peptides containing tryptophan or methionine, consider using scavengers like anisole, thioanisole, or ethanedithiol to trap reactive carbocations generated during cleavage.

  • Control Cleavage Time and Temperature: Perform the cleavage at 0°C to reduce the rate of side reactions. Minimize the cleavage time to the minimum required for complete removal of the peptide from the resin.

Question: I am observing a significant amount of a side product with a mass corresponding to the loss of the Z-protecting group during my synthesis on 2-CTC resin. Why is this happening?

Answer: The benzyloxycarbonyl (Z) protecting group on the diaminopropionic acid (Dap) side chain is known to have some lability to the acidic conditions used for Boc-group removal (typically 25-50% TFA in DCM). While generally considered orthogonal, repeated exposure can lead to premature deprotection.

  • Use Milder Deprotection Conditions: If possible, consider using a milder deprotection cocktail, such as 25% TFA in DCM, and monitor the deprotection reaction carefully to avoid unnecessarily long exposure times.

  • Alternative Protecting Groups: For very long sequences requiring numerous deprotection cycles, consider using a Dap derivative with a more acid-stable protecting group if your synthesis plan allows.

Frequently Asked Questions (FAQs)

What are the recommended coupling reagents for the subsequent amino acid additions after immobilizing this compound?

Standard coupling reagents used in Boc-SPPS are generally effective. HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) with a tertiary amine base like DIPEA are excellent choices that provide high coupling efficiency and minimize racemization.

Can I use pre-loaded this compound resins?

While pre-loaded resins offer convenience, they are not commonly available for non-standard building blocks like this compound. The ability to load the amino alcohol in-house provides greater flexibility in choosing the resin type and controlling the loading level for your specific application.

How do I accurately determine the loading of this compound on the resin?

The loading can be determined using a few methods:

  • Gravimetric Method: This involves carefully weighing the resin before and after the loading reaction. However, it can be inaccurate due to residual solvent.

  • Spectrophotometric Method: After loading, a known amount of resin is treated with a reagent to cleave the Boc group. The cleaved Boc-adduct or a derivative can then be quantified by UV-Vis spectrophotometry.

  • Elemental Analysis: This is a highly accurate but more resource-intensive method that measures the nitrogen content of the resin before and after loading.

Experimental Protocols

Protocol for Loading this compound onto 2-Chlorotrityl Chloride (2-CTC) Resin

This protocol outlines the steps for the efficient immobilization of this compound onto 2-CTC resin.

Caption: Workflow for immobilizing this compound onto 2-CTC resin.

Step-by-Step Procedure:

  • Swell the 2-CTC resin (1.0 g, 1.6 mmol/g) in anhydrous Dichloromethane (DCM, 10 mL) for 30 minutes in a reaction vessel.

  • Drain the solvent.

  • In a separate flask, dissolve this compound (1.5 eq. relative to resin capacity) and Diisopropylethylamine (DIPEA, 4.0 eq.) in anhydrous DCM.

  • Add the solution to the swollen resin.

  • Agitate the mixture at room temperature for 2-12 hours. Monitor the reaction for completion.

  • To cap any unreacted chlorotrityl groups, add a solution of DCM/Methanol/DIPEA (80:15:5, v/v/v) and agitate for 30 minutes.

  • Wash the resin sequentially with DCM (3x), DMF (3x), and Methanol (3x).

  • Dry the resin under high vacuum to a constant weight.

General Workflow for Boc-SPPS

The following diagram illustrates the general cycle for Boc-SPPS after the initial immobilization of this compound.

G start Start with this compound-Resin deprotection Boc Deprotection (e.g., 25-50% TFA in DCM) start->deprotection neutralization Neutralization (e.g., 10% DIPEA in DMF) deprotection->neutralization coupling Coupling (Boc-AA, HBTU, DIPEA) neutralization->coupling wash Wash (DMF, DCM) coupling->wash check Final Peptide? wash->check check->deprotection No cleavage Cleavage from Resin & Global Deprotection check->cleavage Yes end Purification & Analysis cleavage->end

Caption: General cycle of Solid-Phase Peptide Synthesis using Boc chemistry.

References

For further reading and verification of the principles discussed, please refer to the following resources. The protocols and troubleshooting advice provided herein are based on established principles of peptide chemistry, which are well-documented in these and other authoritative sources.

Validation & Comparative

A Senior Application Scientist's Guide to Incorporating Diaminopropionic Acid: A Comparative Analysis of Boc/Z and Fmoc/tBu Strategies

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of peptide synthesis and drug development, the strategic incorporation of non-proteinogenic amino acids is a cornerstone of innovation. L-2,3-diaminopropionic acid (Dap) stands out as a uniquely versatile building block.[1] Its side chain, featuring a primary amine, provides an invaluable scaffold for introducing post-translational modifications (PTMs), attaching molecular probes, or constructing branched peptides.[1][2] The success of these sophisticated synthetic endeavors hinges on the meticulous selection of an appropriate protecting group strategy.

The two dominant methodologies in solid-phase peptide synthesis (SPPS) are the tert-butyloxycarbonyl (Boc) and the 9-fluorenylmethyloxycarbonyl (Fmoc) strategies.[3][4] When applied to Dap, these approaches necessitate distinct, orthogonally protected derivatives, typically Boc-Dap(Z)-OH for the Boc/Z scheme and Fmoc-Dap(Boc)-OH for the Fmoc/tBu scheme.[5]

This guide provides an in-depth, field-proven comparison of these two strategies for incorporating Dap derivatives. We will move beyond a simple list of pros and cons to explore the chemical causality behind experimental choices, potential pitfalls, and practical recommendations to empower researchers, scientists, and drug development professionals in their synthetic design.

Pillar 1: The Chemistry of Orthogonality

The core principle differentiating the two strategies is orthogonality—the ability to selectively remove one class of protecting groups without affecting another.[][7] This principle dictates every step of the synthesis, from the choice of resin to the final cleavage conditions.

The Fmoc/tBu Strategy: True Orthogonality

This modern approach is considered truly orthogonal.[][7]

  • α-Amino Protection (Temporary): The Fmoc group is labile to mildly basic conditions, typically a 20-50% solution of piperidine in DMF.[][8]

  • Side-Chain Protection (Permanent): The Dap β-amino group is protected with the acid-labile Boc group. Other reactive side chains in the peptide are protected with similarly acid-labile groups (e.g., tert-butyl (tBu)).[1][]

  • The Workflow: The base-labile Fmoc group is cleaved at each cycle to allow peptide chain elongation.[10] The acid-labile side-chain protecting groups, including the Boc on Dap, remain intact until the final step, where they are removed simultaneously with cleavage from the resin using a moderately strong acid like trifluoroacetic acid (TFA).[4][11]

The Boc/Z Strategy: Quasi-Orthogonality

The classic Boc strategy is more accurately described as "quasi-orthogonal" as it relies on differential acid lability.[7][12]

  • α-Amino Protection (Temporary): The Boc group is removed with a moderately strong acid, such as 50% TFA in dichloromethane (DCM).[3][13]

  • Side-Chain Protection (Permanent): The Dap β-amino group is protected with the benzyloxycarbonyl (Z) group. Other side chains are typically protected with benzyl (Bzl)-based groups.[][14]

  • The Workflow: After each coupling, the Boc group is removed with TFA. The peptide-resin is then neutralized with a base (e.g., diisopropylethylamine, DIPEA) before the next coupling.[12][14] The Z and other benzyl-based groups are stable to this repeated TFA treatment but require a much stronger, hazardous acid, typically anhydrous hydrogen fluoride (HF), for their removal during the final cleavage.[3][4]

Pillar 2: Head-to-Head Performance Comparison for Dap Derivatives

The choice between Fmoc-Dap(Boc)-OH and Boc-Dap(Z)-OH has profound implications for the entire synthetic workflow. The following table summarizes the key comparative data points.

FeatureFmoc/tBu Strategy (using Fmoc-Dap(Boc)-OH)Boc/Z Strategy (using Boc-Dap(Z)-OH)Causality & Expert Insight
Orthogonality True Orthogonality (Base vs. Acid)[][7]Quasi-Orthogonal (Differential Acid Lability)[7][12]The clear chemical distinction in the Fmoc strategy provides a wider experimental window and greater synthetic flexibility.
On-Resin Side-Chain Modification Highly Feasible . The side-chain Boc group can be selectively removed with mild acid (e.g., 1-2% TFA in DCM) for subsequent functionalization.[1]Not Practical . The Z group requires harsh conditions (e.g., HF, hydrogenolysis) for removal, which are incompatible with on-resin synthesis.This is the single most significant advantage of the Fmoc/tBu strategy for Dap. It allows for the site-specific introduction of modifications while the peptide remains anchored to the support.
α-Amino Deprotection 20% Piperidine in DMF. Mildly basic.[8]50% TFA in DCM. Moderately acidic.[13]Repeated acid exposure in the Boc strategy can lead to premature cleavage of the peptide from acid-sensitive linkers (e.g., Wang, PAM resins), reducing overall yield.[13]
Final Cleavage TFA-based cocktails (e.g., Reagent B: TFA/Phenol/H₂O/TIPS).[15] Milder and requires no special equipment.[11]Anhydrous Hydrogen Fluoride (HF) or TFMSA. Highly corrosive, toxic, and requires a specialized Teflon apparatus.[3][4]The safety and equipment requirements for HF are a major deterrent for many labs. The Fmoc/tBu strategy is far more accessible and safer.
Common Side Reactions Aspartimide formation at Asp-Xxx sequences, catalyzed by piperidine.[16] Premature Fmoc deprotection during slow couplings.[16]t-Butylation of sensitive residues (Trp, Met, Cys) by carbocations generated during Boc deprotection.[14][17]Both strategies have well-documented side reactions. However, the byproducts of the Boc strategy can be more challenging to separate. Scavengers are critical in both cleavage cocktails to mitigate these issues.[14][18]
Process Monitoring Straightforward . The dibenzofulvene byproduct of Fmoc cleavage has a strong UV absorbance, enabling real-time, quantitative monitoring of deprotection.[][12]Indirect . Relies on qualitative colorimetric tests (e.g., Kaiser test) after the neutralization step.[16]The ability to monitor Fmoc deprotection makes it exceptionally well-suited for automated peptide synthesizers and for troubleshooting difficult sequences.
Cost Fmoc-amino acids are historically more expensive than their Boc counterparts.[][]Boc-amino acids are generally less expensive.[]While Boc monomers are cheaper, the overall cost of the Boc/Z strategy can be higher due to the need for specialized HF cleavage equipment and potentially more complex purification.

Pillar 3: Visualizing the Synthetic Workflows

The logical flow and key decision points of each strategy are best understood visually. The following diagrams, rendered in Graphviz, illustrate the cyclical nature of SPPS for each approach when incorporating a Dap residue.

Fmoc_tBu_Workflow cluster_cycle SPPS Cycle (Repeated n times) cluster_modification Optional On-Resin Modification Resin Resin-Peptide-(AA)n-Fmoc Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling 2. Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Wash2->Resin Next Cycle Final_Cleavage Final Cleavage & Global Deprotection (TFA Cocktail) Wash2->Final_Cleavage Dap_Resin Resin-Peptide-Dap(Boc)-Fmoc Selective_Deprotection Selective Boc Deprotection (1-2% TFA/DCM) Dap_Resin->Selective_Deprotection Conjugation Conjugation (Add Moiety) Selective_Deprotection->Conjugation caption Fmoc/tBu workflow for Dap-containing peptides.

Caption: Fmoc/tBu workflow for Dap-containing peptides.

Boc_Z_Workflow cluster_cycle SPPS Cycle (Repeated n times) Resin Resin-Peptide-(AA)n-Boc Deprotection 1. Boc Deprotection (50% TFA/DCM) Resin->Deprotection Wash1 Wash (DCM/IPA) Deprotection->Wash1 Neutralization 2. Neutralization (DIPEA/DMF) Wash1->Neutralization Wash2 Wash (DMF) Neutralization->Wash2 Coupling 3. Coupling (Boc-AA-OH, Activator) Wash2->Coupling Wash3 Wash (DMF) Coupling->Wash3 Wash3->Resin Next Cycle Final_Cleavage Final Cleavage & Global Deprotection (Anhydrous HF) Wash3->Final_Cleavage caption Boc/Z workflow for Dap-containing peptides.

Caption: Boc/Z workflow for Dap-containing peptides.

Pillar 4: Field-Validated Experimental Protocols

Trustworthiness in synthesis comes from robust, repeatable protocols. The following methods are based on established and validated procedures.

Protocol 1: Standard SPPS Cycle using Fmoc-Dap(Boc)-OH

This protocol describes a single coupling cycle.

  • Resin Preparation: Swell the resin (e.g., Rink Amide, 0.5 mmol/g) in DMF for 30-60 minutes in a reaction vessel.

  • Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine in DMF to the resin and agitate for 5 minutes.[1]

    • Drain the solution.

    • Repeat the piperidine treatment for an additional 10 minutes to ensure complete removal.[1]

    • Wash the resin thoroughly with DMF (7 times).

  • Amino Acid Coupling (using HBTU):

    • In a separate vial, dissolve the next Fmoc-amino acid (3 eq. relative to resin loading) and HBTU (2.9 eq.) in DMF.

    • Add DIPEA (6 eq.) to the solution to activate the amino acid. Allow to pre-activate for 2 minutes.

    • Add the activated amino acid solution to the deprotected peptide-resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring and Washing:

    • Perform a Kaiser test to confirm the absence of free primary amines.[16] If the test is positive, repeat the coupling step.

    • Once the coupling is complete, drain the solution and wash the resin with DMF (5 times) and DCM (3 times). The resin is now ready for the next cycle.

Protocol 2: On-Resin Side-Chain Modification of Dap(Boc)

This protocol is performed after the full peptide sequence has been assembled.

  • Selective Boc Deprotection:

    • Wash the peptide-resin with DCM (5 times).

    • Treat the resin with a solution of 2% TFA in DCM for 5 minutes. Repeat this treatment 6 times.[1] Causality: These mild acidic conditions are calibrated to remove the highly acid-labile Boc group without significantly cleaving other side-chain protecting groups (like tBu) or the peptide from the resin.[1]

    • Wash the resin with DCM (5 times).

  • Neutralization:

    • Neutralize the newly exposed β-ammonium salt by washing with a solution of 10% DIPEA in DMF (3 times, 2 minutes each).

    • Wash the resin thoroughly with DMF (5 times).

  • On-Resin Conjugation:

    • Prepare the molecule to be conjugated (e.g., Biotin-NHS ester, 3-5 eq.) in DMF.

    • Add the solution to the peptide-resin, which now has a free β-amino group on the Dap side chain.

    • Allow the reaction to proceed for 4-12 hours, monitoring for the disappearance of free amines via a Kaiser test.

    • Wash the resin thoroughly with DMF and DCM. The modified peptide is now ready for final cleavage.

Protocol 3: Final Cleavage and Deprotection (Fmoc/tBu Strategy)
  • Preparation: Wash the final peptide-resin with DCM and dry it under a vacuum for at least 1 hour.

  • Cleavage:

    • Prepare a fresh cleavage cocktail. A common choice is Reagent B: TFA/water/phenol/triisopropylsilane (TIS) (88:5:5:2 v/v/v/v).[15] Causality: TIS acts as a scavenger to trap reactive carbocations generated from the cleavage of tBu-based groups, preventing re-alkylation of sensitive residues.

    • Add the cleavage cocktail to the dried resin (approx. 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.[1]

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the filtrate into a centrifuge tube.

    • Precipitate the peptide by adding the TFA filtrate dropwise to a 10-fold volume of cold diethyl ether.[1]

    • Centrifuge the mixture to pellet the peptide. Decant the ether.

    • Wash the peptide pellet with cold ether two more times.

    • Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

Conclusion and Strategic Recommendations

The choice between Boc/Z and Fmoc/tBu strategies for incorporating diaminopropionic acid is a critical decision point in peptide synthesis. While both methods are capable of producing high-quality peptides, the evidence and field experience overwhelmingly favor the Fmoc/tBu strategy for the vast majority of modern applications.

Choose the Fmoc/tBu strategy utilizing Fmoc-Dap(Boc)-OH when:

  • Site-specific side-chain modification is required. This is the definitive advantage and the primary reason to select this strategy for functionalized Dap peptides.

  • Safety and accessibility are priorities. Avoiding the use of hazardous HF simplifies laboratory requirements and significantly improves operator safety.

  • Automated synthesis is employed. The ability to monitor Fmoc deprotection in real-time is crucial for high-throughput and automated platforms.

  • Synthesis of long or complex peptides is planned. The milder, repetitive deprotection conditions of the Fmoc strategy generally lead to higher purity and yield for challenging sequences.

Consider the Boc/Z strategy utilizing Boc-Dap(Z)-OH only when:

  • A legacy synthesis protocol must be replicated.

  • Dealing with specific, aggregation-prone sequences where the protonated N-terminus after TFA deprotection may improve solvation, though this can often be addressed with other methods in Fmoc chemistry.[4]

  • The absolute lowest cost of the Dap monomer is the sole driving factor, and the significant capital and safety costs of HF cleavage are already absorbed.

Ultimately, the versatility, safety, and superior control offered by the Fmoc/tBu approach make Fmoc-Dap(Boc)-OH the clear and authoritative choice for researchers aiming to leverage the unique chemical properties of diaminopropionic acid in cutting-edge peptide and drug development.

References

  • ACS GCI Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Retrieved from [Link]

  • AAPPTEC. (n.d.). Peptide Synthesis - FAQ. Retrieved from [Link]

  • Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. Retrieved from [Link]

  • Danishefsky, S. J., et al. (n.d.). A comparison of Boc and Fmoc SPPS strategies for the preparation of C-terminal peptide α-thiolesters: NY-ESO-1 ³⁹Cys-⁶⁸Ala-COSR. PubMed. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). SYNTHESIS NOTES. Retrieved from [Link]

  • American Chemical Society. (2023, January 26). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. Retrieved from [Link]

  • AAPPTEC. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Kevin Burgess. (2025, August 11). Introduction To The FMOC Approach: solid phase peptide syntheses. YouTube. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). Retrieved from [Link]

  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis. Retrieved from [Link]

  • Kumar, P., et al. (n.d.). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PubMed Central. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Dap(Boc)-OH, CAS 162558-25-0. Retrieved from [Link]

  • Stathopoulos, P., et al. (n.d.). Side reactions in the SPPS of Cys-containing peptides. PubMed. Retrieved from [Link]

Sources

A Comparative Guide to the Strategic Advantages of Boc-Dap(Z)-OL in Advanced Peptide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of peptide synthesis and drug development, the choice of building blocks is paramount to achieving desired outcomes with efficiency and precision. This guide provides a comprehensive comparison of Boc-Dap(Z)-OL , a doubly protected diaminopropionic acid derivative with a C-terminal alcohol, against other commonly used protected dipeptide units. We will delve into the strategic advantages conferred by its unique combination of protecting groups and C-terminal functionality, supported by established chemical principles and illustrative experimental workflows.

Introduction to this compound: A Versatile Tool for Peptide Chemists

This compound is a derivative of the non-proteinogenic amino acid 2,3-diaminopropionic acid (Dap), where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the β-amino group is protected by a benzyloxycarbonyl (Z) group, and the C-terminal carboxylic acid is reduced to an alcohol (-OL). This specific arrangement of protecting groups and the C-terminal alcohol moiety offers a unique set of advantages for the synthesis of complex peptides and peptidomimetics.[1][2][3]

The diaminopropionic acid scaffold is of significant interest in medicinal chemistry as it allows for the introduction of various functionalities, enabling the creation of branched, cyclic, and other modified peptides with enhanced biological activity and stability.[4] The strategic selection of protecting groups for the two amino groups is critical for achieving selective chemical manipulations during synthesis.

The Power of the Boc/Z Orthogonal Protection Strategy

The combination of the acid-labile Boc group and the hydrogenolysis-labile Z group provides a powerful orthogonal protection scheme.[5][] "Orthogonality" in peptide synthesis refers to the ability to remove one protecting group selectively in the presence of others, allowing for precise control over the synthetic route.[7]

  • Boc (tert-Butyloxycarbonyl) Group: The Boc group is a cornerstone of solid-phase peptide synthesis (SPPS) and is readily removed under moderately acidic conditions, typically with trifluoroacetic acid (TFA).[8][9] Its stability to basic and nucleophilic conditions makes it compatible with a wide range of coupling reagents.[8]

  • Z (Benzyloxycarbonyl) Group: The Z group, in contrast, is stable to acidic and basic conditions but can be selectively removed by catalytic hydrogenation (e.g., H₂/Pd).[10] This orthogonality to the Boc group is a key advantage, allowing for the selective deprotection and functionalization of the β-amino group of the Dap residue while the α-amino group remains protected.

This orthogonal Boc/Z strategy is particularly advantageous when compared to other protecting group combinations for Dap, such as Boc/Fmoc or Fmoc/Boc. While the Fmoc group (9-fluorenylmethyloxycarbonyl) is base-labile and also orthogonal to Boc, the Boc/Z combination can be preferable in specific contexts:

  • Synthesis of Hydrophobic Peptides: The Boc strategy, in general, can sometimes lead to higher purity and yields for hydrophobic peptides compared to the Fmoc strategy.[11]

  • Avoiding Piperidine: The removal of the Fmoc group requires the use of a piperidine solution, which can sometimes lead to side reactions. The hydrogenolysis conditions for Z-group removal offer a milder alternative in certain cases.

The C-Terminal Alcohol (-OL): A Gateway to Novel Peptide Modifications

The presence of a C-terminal alcohol in this compound opens up synthetic possibilities that are not readily accessible with the more common carboxylic acid (-OH) counterparts.[7][12]

Key Advantages of the C-Terminal Alcohol:

  • Precursor for Peptide Aldehydes: Peptide aldehydes are a class of potent protease inhibitors due to their ability to mimic the transition state of peptide bond hydrolysis.[13] The C-terminal alcohol of this compound can be readily oxidized to the corresponding aldehyde at a late stage in the synthesis, providing a straightforward route to these valuable compounds.[7]

  • Reduced Reactivity in Fragment Condensation: In fragment condensation strategies, where large peptide segments are coupled together, a C-terminal carboxylic acid requires activation, which can increase the risk of racemization.[14] Utilizing a fragment with a C-terminal alcohol like this compound can circumvent this issue, as the alcohol is non-reactive under standard peptide coupling conditions. The alcohol can then be oxidized to a carboxylic acid for subsequent couplings if needed.

  • Enhanced Solubility: In some cases, the presence of a C-terminal alcohol can improve the solubility of protected peptide fragments, which is often a challenge in solution-phase synthesis.[15]

  • Stable C-Terminus: For applications where a C-terminal carboxylic acid is not required or desired, the alcohol provides a stable and neutral terminus.

Comparative Analysis: this compound vs. Alternatives

To illustrate the advantages of this compound, let's compare it with other commonly used protected diaminopropionic acid derivatives.

FeatureThis compound Boc-Dap(Fmoc)-OH Boc-Dap(Z)-OH
α-Amino Protection Boc (Acid-labile)Boc (Acid-labile)Boc (Acid-labile)
β-Amino Protection Z (Hydrogenolysis-labile)Fmoc (Base-labile)Z (Hydrogenolysis-labile)
C-Terminus Alcohol (-OL)Carboxylic Acid (-OH)Carboxylic Acid (-OH)
Key Advantage Orthogonal Boc/Z protection; C-terminal alcohol for aldehyde synthesis and fragment condensation.Widely used orthogonal protection; compatible with standard Fmoc-based SPPS.Orthogonal Boc/Z protection; direct use in peptide chain elongation.
Potential Limitation Requires an additional oxidation step to generate a C-terminal carboxylic acid for further coupling.Base-lability of Fmoc may not be suitable for all synthetic strategies; risk of piperidine-mediated side reactions.C-terminal carboxylic acid requires activation, posing a risk of racemization during fragment condensation.
Ideal Application Synthesis of peptide aldehydes; C-terminal fragment in fragment condensation.Standard SPPS where selective on-resin side-chain modification is needed.Standard SPPS where the Dap residue is internal or N-terminal.

Experimental Workflow: Synthesis of a Peptide Aldehyde using this compound

This section provides a detailed methodology for the solution-phase synthesis of a tripeptide aldehyde, showcasing the utility of this compound.

Diagram of the Experimental Workflow:

G cluster_0 Step 1: Coupling cluster_1 Step 2: Boc Deprotection cluster_2 Step 3: Second Coupling cluster_3 Step 4: Oxidation to Aldehyde A Boc-Ala-OH C Boc-Ala-Dap(Z)-OL A->C HBTU, HOBt, DIPEA, DMF B H-Dap(Z)-OL B->C D Boc-Ala-Dap(Z)-OL E H-Ala-Dap(Z)-OL D->E TFA/DCM G H-Ala-Dap(Z)-OL F Boc-Phe-OH H Boc-Phe-Ala-Dap(Z)-OL F->H HBTU, HOBt, DIPEA, DMF G->H I Boc-Phe-Ala-Dap(Z)-OL J Boc-Phe-Ala-Dap(Z)-CHO I->J Dess-Martin Periodinane, DCM

Caption: Solution-phase synthesis of a peptide aldehyde.

Step-by-Step Protocol:

  • Synthesis of H-Dap(Z)-OL: The starting material H-Dap(Z)-OL can be synthesized from this compound by treating it with a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) to remove the Boc group, followed by neutralization.

  • Coupling of the First Amino Acid:

    • Dissolve Boc-Ala-OH (1.1 equivalents), HBTU (1.1 equivalents), and HOBt (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF).

    • Add Diisopropylethylamine (DIPEA) (2.2 equivalents) to the solution and stir for 5 minutes.

    • Add a solution of H-Dap(Z)-OL (1 equivalent) in DMF to the activated amino acid solution.

    • Stir the reaction mixture at room temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1N HCl, saturated NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude Boc-Ala-Dap(Z)-OL. Purify by column chromatography.

  • Boc Deprotection:

    • Dissolve the purified Boc-Ala-Dap(Z)-OL in a 1:1 mixture of TFA and DCM.

    • Stir the solution at room temperature for 30 minutes.

    • Remove the solvent and excess TFA under reduced pressure. Co-evaporate with toluene to ensure complete removal of TFA.

    • The resulting H-Ala-Dap(Z)-OL TFA salt is used directly in the next step.

  • Coupling of the Second Amino Acid:

    • Follow the same coupling procedure as in step 2, using Boc-Phe-OH as the amino acid to be coupled with H-Ala-Dap(Z)-OL.

  • Oxidation to the Peptide Aldehyde:

    • Dissolve the purified tripeptide alcohol, Boc-Phe-Ala-Dap(Z)-OL, in anhydrous DCM.

    • Add Dess-Martin periodinane (1.5 equivalents) to the solution at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

    • Quench the reaction by adding a saturated solution of Na₂S₂O₃.

    • Separate the organic layer, wash with saturated NaHCO₃ and brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by column chromatography to obtain the desired peptide aldehyde, Boc-Phe-Ala-Dap(Z)-CHO.

Conclusion

This compound stands out as a highly versatile and strategic building block in the synthesis of complex peptides and peptidomimetics. Its orthogonal Boc/Z protection scheme allows for precise and selective modifications of the diaminopropionic acid scaffold. Furthermore, the C-terminal alcohol functionality provides a unique synthetic handle for the preparation of valuable compounds such as peptide aldehydes and facilitates racemization-free fragment condensation strategies. While direct, quantitative comparisons with all possible alternatives are not always readily available in the literature, the advantages derived from its unique chemical architecture are clear from a mechanistic and strategic standpoint. For researchers and drug development professionals aiming to construct sophisticated peptide-based molecules, this compound offers a powerful tool to expand their synthetic repertoire and accelerate the discovery of novel therapeutics.

References

  • Overview of Solid Phase Peptide Synthesis (SPPS). (n.d.). Retrieved January 24, 2026, from [Link]

  • Kates, S. A., & Albericio, F. (Eds.). (2000). Solid-Phase Synthesis: A Practical Guide. CRC Press.
  • AAPPTec. (n.d.). Amino Acid Alcohols for Peptide Synthesis Archives. Retrieved January 24, 2026, from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 24, 2026, from [Link]

  • Mutter, M., & Bayer, E. (1974). Liquid phase peptide synthesis by fragment condensation on a soluble polymer support, 6. The influence of peptide‐chain lengths of Boc‐oligopeptides on the coupling efficiencies of their C‐terminal amino acids in coupling reactions with polymer‐bound amino acids. Die Makromolekulare Chemie, 175(2), 357-366.
  • Chen, Y. C., & Chen, C. H. (2002). Side reactions in solid-phase peptide synthesis and their applications. Journal of the Chinese Chemical Society, 49(5), 825-834.
  • Almaliti, J., Alhindy, M., Yoon, M. C., Hook, V., Molinski, T. F., O'Donoghue, A. J., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega, 9(4), 3997-4003.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Lee, J., Yoo, E., & Ghadiri, M. R. (2007). Practical synthesis of peptide C-terminal aldehyde on a solid support. Tetrahedron Letters, 48(49), 8681-8684.
  • Almaliti, J., Alhindy, M., Yoon, M. C., Hook, V., Molinski, T. F., O'Donoghue, A. J., & Gerwick, W. H. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK.
  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved January 24, 2026, from [Link]

  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved January 24, 2026, from [Link]

  • Otaka, A., et al. (1995). Liquid phase peptide synthesis by fragment condensation on a soluble polymer support, 6. The influence of peptide‐chain lengths of Boc‐oligopeptides on the coupling efficiencies of their C‐terminal amino acids in coupling reactions with polymer‐bound amino acids. Journal of the Chemical Society, Perkin Transactions 1, (2), 153-158.
  • AAPPTec. (n.d.). Boc-L-Amino Acids for Peptide Synthesis. Retrieved January 24, 2026, from [Link]

  • Góngora-Benítez, M., et al. (2022). An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. ACS Central Science, 8(1), 108-117.
  • Master Organic Chemistry. (2019, February 15). Introduction to Peptide Synthesis. Retrieved January 24, 2026, from [Link]

  • AAPPTec. (n.d.). Peptide Synthesis - FAQ. Retrieved January 24, 2026, from [Link]

  • ChemSrc. (n.d.). Boc-Dap(Z)-OH. Retrieved January 24, 2026, from [Link]

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A Senior Application Scientist's Guide to the Analytical Validation of Peptides Synthesized with Boc-Dap(Z)-OH

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The incorporation of non-standard amino acids (nsAAs) into peptide sequences is a cornerstone of modern drug discovery, offering a powerful strategy to enhance therapeutic properties such as potency, stability, and cell permeability.[1] Among these valuable building blocks is Nα-Boc-Nβ-Z-D-2,3-diaminopropionic acid (Boc-D-Dap(Z)-OH), a derivative of diaminopropionic acid.[2] Its unique structure, featuring two distinct amine-protecting groups (the acid-labile Boc group and the hydrogenolysis-labile Z group), allows for selective chemical modifications, making it a versatile tool for creating complex peptide architectures.

However, this structural sophistication introduces significant challenges in analytical validation. Unlike peptides composed of the 20 standard proteinogenic amino acids, those containing nsAAs like Dap(Z) demand a more rigorous and multi-faceted analytical approach to unequivocally confirm their identity, purity, and structural integrity.[3][4] Standard protocols may be insufficient, and a deep, mechanistic understanding of the analytical techniques is paramount to generating trustworthy and reproducible data.

This guide provides an in-depth comparison of the essential analytical methodologies for validating peptides synthesized using Boc-Dap(Z)-OH. It is designed from the perspective of a senior application scientist, moving beyond mere procedural lists to explain the causality behind experimental choices, ensuring that every protocol serves as a self-validating system.

The Imperative of Orthogonal Validation

No single analytical technique can provide a complete picture of a synthetic peptide's quality. A robust validation strategy relies on the principle of orthogonality, where multiple, distinct methods are employed to assess different physicochemical properties. For a complex molecule like a Dap(Z)-containing peptide, a synergistic combination of High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy is not just recommended—it is essential.[5][6] This approach ensures that what is identified as a single peak in a chromatogram corresponds to the correct molecular weight and the precise, intended three-dimensional structure.

Below is a diagram illustrating the logical workflow for comprehensive analytical validation.

Analytical_Validation_Workflow Crude Crude Synthetic Peptide (Post-SPPS & Cleavage) Purification Preparative RP-HPLC (Purification) Crude->Purification Purity_Check Analytical RP-HPLC (Purity Assessment >95%) Purification->Purity_Check Identity_Check Mass Spectrometry (LC-MS) (Identity Confirmation) Purity_Check->Identity_Check Main Peak Corresponds? Structure_Check NMR Spectroscopy (Structural Elucidation) Identity_Check->Structure_Check Correct Mass Observed? Final Validated Peptide (Identity, Purity, Structure Confirmed) Structure_Check->Final Correct Structure Confirmed?

Caption: A logical workflow for the analytical validation of synthetic peptides.

Purity Determination: The Role of Reversed-Phase HPLC

High-Performance Liquid Chromatography (HPLC) is the undisputed gold standard for assessing the purity of synthetic peptides.[7] For peptides, the most powerful and widely used mode is Reversed-Phase HPLC (RP-HPLC), which separates molecules based on their hydrophobicity.[8][9]

Causality Behind the Method: The peptide, containing both hydrophobic (e.g., Boc, Z, aromatic side chains) and hydrophilic (e.g., charged groups, polar side chains) regions, is introduced to a nonpolar stationary phase (typically C18). A polar mobile phase is used for elution. By gradually increasing the concentration of an organic solvent (like acetonitrile), the peptide's affinity for the stationary phase is reduced, causing it to elute. Impurities from the synthesis, such as truncated sequences (missing amino acids) or deletion sequences, will have different hydrophobicities and will therefore elute at different times, allowing for their separation and quantification.

Detailed Experimental Protocol: RP-HPLC Purity Analysis
  • Instrumentation:

    • A high-pressure binary pump system.[7]

    • An autosampler with temperature control (set to 4°C to maintain sample stability).

    • A column thermostat (set to 25-40°C to ensure reproducible retention times).

    • A UV-Vis or Diode Array Detector (DAD) set to monitor at 214 nm and 280 nm. The 214 nm wavelength detects the peptide backbone, providing a general measure of all peptide species.

  • Column Selection:

    • Workhorse Column: A C18 silica-based column (e.g., 4.6 x 150 mm, 3.5 µm particle size) is the standard starting point for most peptides.[7][10]

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.

    • Rationale: TFA acts as an ion-pairing agent. It protonates acidic residues and forms an ion pair with basic residues, neutralizing charges and sharpening peaks for better resolution.

  • Gradient Elution Method:

    • Initial Screening: A broad gradient, such as 5-95% Mobile Phase B over 30 minutes, is used to determine the approximate retention time of the peptide.[7]

    • Method Optimization: Once the retention time is known, a shallower, focused gradient is developed around that time to maximize the resolution between the main peptide peak and any closely eluting impurities.[11] For example, if the peptide elutes at 40% B, an optimized gradient might be 30-50% B over 20 minutes.

  • Sample Preparation:

    • Dissolve the lyophilized peptide in Mobile Phase A or a suitable solvent (e.g., water/acetonitrile mixture) to a concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis & Acceptance Criteria:

    • Integrate all peaks detected at 214 nm.

    • Calculate purity as the percentage of the main peak area relative to the total area of all peaks.

    • Acceptance Criterion: For most research applications, a purity of ≥95% is considered acceptable.

Identity Confirmation: The Power of Mass Spectrometry

While HPLC confirms purity, it does not confirm identity. Mass Spectrometry (MS) is an indispensable tool that provides an exact molecular weight for the peptide, serving as the primary confirmation of its identity.[12][13][14]

Causality Behind the Method: MS measures the mass-to-charge ratio (m/z) of ionized molecules.[13] By ionizing the peptide (e.g., via Electrospray Ionization - ESI) and passing it through a mass analyzer, we can determine its molecular mass with high precision.[14][15] This experimental mass is then compared to the theoretical mass calculated from the peptide's amino acid sequence. A match within a narrow tolerance provides high confidence that the correct product was synthesized.

Detailed Experimental Protocol: LC-MS Identity Analysis
  • Instrumentation:

    • An HPLC system coupled directly to a mass spectrometer.

    • Ionization Source: Electrospray Ionization (ESI) is ideal for peptides as it is a "soft" ionization technique that minimizes fragmentation and typically produces multiply charged ions.[5][15]

    • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap analyzer is preferred for their high resolution and mass accuracy.

  • LC-MS Method:

    • The same HPLC method developed for purity analysis can typically be used. However, formic acid (0.1%) is often substituted for TFA, as TFA can cause ion suppression in the MS source.

    • The eluent from the HPLC column is directed into the ESI source of the mass spectrometer.

  • Data Acquisition:

    • Acquire mass spectra across the entire chromatographic run.

    • Focus on the spectrum corresponding to the main peak observed in the UV chromatogram.

  • Data Analysis & Acceptance Criteria:

    • Calculate Theoretical Mass: Determine the exact monoisotopic mass of the peptide based on its chemical formula, including the Boc and Z protecting groups.

    • Deconvolute the Experimental Spectrum: The ESI process often generates a series of peaks corresponding to the peptide with different charge states (e.g., [M+2H]²⁺, [M+3H]³⁺). Use the software to deconvolute this series to determine the neutral molecular weight (M).

    • Compare Masses: Compare the experimental mass to the theoretical mass.

    • Acceptance Criterion: The measured mass should match the theoretical mass, typically within 5 ppm for high-resolution instruments.

Structural Elucidation: The Detail of NMR Spectroscopy

NMR spectroscopy is the most powerful technique for providing detailed, atom-level structural information of a peptide in solution.[16][17] While HPLC and MS confirm purity and identity, NMR confirms the covalent structure, ensuring that the Boc-Dap(Z)-OH residue has been incorporated correctly and that the protecting groups are intact.

Causality Behind the Method: NMR exploits the magnetic properties of atomic nuclei. By placing the peptide in a strong magnetic field and perturbing it with radio waves, we can observe signals from individual nuclei (primarily ¹H and ¹³C). The position (chemical shift) and coupling of these signals provide a unique fingerprint of the molecule's structure, revealing through-bond and through-space connectivities between atoms.

Detailed Experimental Protocol: NMR Structural Analysis
  • Sample Preparation:

    • Dissolve 1-5 mg of the purified peptide in a deuterated solvent (e.g., DMSO-d₆ or a 90% H₂O/10% D₂O buffer). The choice of solvent is critical; aqueous buffers are needed to observe exchangeable amide protons, which are crucial for sequential assignment.[18]

    • The sample concentration should be as high as possible to obtain a good signal-to-noise ratio.[4]

  • Key NMR Experiments:

    • 1D ¹H Spectrum: Provides an initial overview of all protons in the peptide. Look for characteristic signals, such as the nine protons of the Boc group (a sharp singlet around 1.4 ppm) and the aromatic protons of the Z group (around 7.3 ppm).

    • 2D TOCSY (Total Correlation Spectroscopy): This experiment identifies protons that are part of the same amino acid spin system. It allows you to trace the correlations from the amide proton (NH) to the alpha proton (αH) and then to all the side-chain protons of a given residue.[17]

    • 2D NOESY (Nuclear Overhauser Effect Spectroscopy): This is the cornerstone of 3D structure determination.[19] It identifies protons that are close to each other in space (typically < 5 Å), even if they are far apart in the sequence. This is critical for determining the peptide's secondary structure and overall fold.

  • Data Analysis & Acceptance Criteria:

    • Sequential Assignment: Use the TOCSY and NOESY spectra in combination to "walk" along the peptide backbone, assigning each spin system to its specific place in the sequence.

    • Confirm Dap(Z) Incorporation: Verify the presence of the unique spin system corresponding to the Dap(Z) residue and confirm its NOE connections to its neighboring amino acids.

    • Structural Integrity: Confirm the presence and correct chemical shifts for the Boc and Z protecting groups and ensure there are no unexpected signals that would indicate degradation or modification.

    • Acceptance Criterion: All expected proton signals should be present and assignable to the correct amino acid residues in the sequence, confirming the primary structure.

Comparison of Analytical Performance

The following table summarizes the key performance attributes of each technique and provides a comparison with alternative approaches.

Technique Parameter Measured Performance & Causality for Boc-Dap(Z)-OH Peptides Alternative/Complementary Method
RP-HPLC Purity, QuantificationHigh Resolution: Separates the target peptide from synthesis-related impurities (truncations, deletions) based on differences in hydrophobicity. The bulky, hydrophobic Boc and Z groups significantly influence retention time.Capillary Electrophoresis (CE): Separates based on charge-to-size ratio, providing an orthogonal purity assessment.[8]
Mass Spectrometry (MS) Identity (Molecular Weight)High Accuracy: Unambiguously confirms the peptide's elemental composition by matching the experimental mass to the calculated theoretical mass. Essential for verifying the successful incorporation of the complete Boc-Dap(Z)-OH moiety.Amino Acid Analysis (AAA): Confirms the ratio of amino acids after acid hydrolysis. It verifies composition but not sequence.[10][20]
NMR Spectroscopy Covalent Structure, ConformationUnrivaled Detail: Provides definitive proof of the amino acid sequence and connectivity in solution. It is the only technique that directly confirms the structural integrity of the Dap(Z) side chain and the Boc group post-synthesis.Edman Degradation: A chemical sequencing method. It is less common now but can be used to confirm the N-terminal sequence.

The Boc-Dap(Z)-OH Building Block

Understanding the structure of the incorporated amino acid is fundamental to interpreting the analytical data.

Boc_Dap_Z_OH cluster_Dap Diaminopropionic Acid Core cluster_Boc Boc Group cluster_Z Z Group C_alpha α-Carbon C_beta β-Carbon C_alpha->C_beta N_alpha α-Amine C_alpha->N_alpha COOH Carboxyl Group C_alpha->COOH N_beta β-Amine C_beta->N_beta Boc tert-Butoxycarbonyl Boc->N_alpha Protects Z Carboxybenzyl Z->N_beta Protects

Caption: Structure of Boc-Dap(Z)-OH, highlighting the protecting groups.

Conclusion

The analytical validation of peptides synthesized with Boc-Dap(Z)-OH is a rigorous process that demands more than a simple checklist of experiments. It requires a thoughtful, integrated approach where HPLC, MS, and NMR are used in concert to build a comprehensive and trustworthy data package. By understanding the scientific principles behind each technique and how they provide orthogonal, self-validating information, researchers and drug developers can ensure the quality, purity, and identity of these complex and valuable molecules, paving the way for their successful application in science and medicine.

References

  • An In-Depth Technical Guide to Boc-Dap-OH: Structure, Properties, and Synthetic Applications. (n.d.). Benchchem.
  • Peptide Synthesis. (n.d.). BOC Sciences.
  • Boc-Dap(Z)-OH =98.0 HPLC 65710-58-9. (n.d.). Sigma-Aldrich.
  • Boc-Dap(Z)-OH | CAS#:65710-57-8. (n.d.). Chemsrc.
  • A novel screening method for free non-standard amino acids in human plasma samples using AccQ·Tag reagents and LC-MS/MS. (2023). RSC Publishing.
  • Overview of peptide and protein analysis by mass spectrometry. (n.d.). PubMed.
  • Peptide/Protein NMR. (n.d.). Zerbe/Bader.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). International Journal of Science and Research Archive.
  • HPLC Analysis Methods for Peptide Characterization. (2024). Biovera.
  • Analytical Method Validation for Biotechnology Proteins, Peptides, and Antibodies. (n.d.).
  • Unnatural Amino Acids: Strategies, Designs and Applications in Medicinal Chemistry and Drug Discovery. (2025). PMC.
  • A beginner's guide to mass spectrometry–based proteomics. (2020). Portland Press.
  • Supporting Information. (n.d.). Digital CSIC.
  • HPLC Analysis and Purification of Peptides. (n.d.). PMC - PubMed Central.
  • Methods for peptide identification by spectral comparison. (n.d.). PMC - PubMed Central.
  • Computational Modelling of Peptides Containing Non-Standard Amino Acids. (n.d.). BYU ScholarsArchive.
  • NMR in structural determination of proteins and peptides. (n.d.). NMIMS Pharmacy.
  • What Is Peptide Mass Spectrometry Identification. (n.d.). MtoZ Biolabs.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.).
  • Quality Control of Amino Acids & Peptides: A Guide. (n.d.). Bachem.
  • Protein Identification: Peptide Mapping vs. Tandem Mass Spectrometry. (n.d.).
  • HPLC Tech Tip: Approach to Peptide Analysis. (n.d.). Phenomenex.
  • Protein & Peptide NMR Spectroscopy : Practical Aspects. (n.d.). SARomics Biostructures.
  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. (n.d.). Almac.
  • Mass Spectrometry Analysis of Peptides and Its Applications in Biochemistry and Proteomics. (n.d.).
  • Analytical methods and Quality Control for peptide products. (n.d.). Biosynth.
  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. (2025). ResearchGate.
  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. (n.d.).
  • Peptide NMR / Structure elucidation. (2021). Reddit.
  • Peptide Purification and Product Analysis. (n.d.). AltaBioscience.
  • Structure Determination of Peptides by simple 2D NMR Spectroscopy. (2020). YouTube.

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Navigating the Analytical Maze: A Comparative Guide to Mass Spectrometry of Peptides Containing Boc-Dap(Z)-OL

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of peptide chemistry, the synthesis of non-standard, modified peptides is a cornerstone of innovation. Peptides incorporating residues like N-α-tert-butyloxycarbonyl-L-2,3-diaminopropionic acid with a benzyloxycarbonyl-protected side chain and a C-terminal alcohol (Boc-Dap(Z)-OL) present unique and formidable challenges for analytical characterization. The very protecting groups and modifications essential for synthesis create a complex puzzle for mass spectrometry, the workhorse of peptide analysis.

This guide, written from the perspective of a senior application scientist, delves into the nuances of analyzing these complex molecules. We will dissect the inherent challenges, compare the industry-standard fragmentation techniques—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—and provide a framework for selecting the optimal analytical strategy. Our focus is not merely on protocols but on the underlying principles that govern fragmentation, empowering you to make informed decisions in your own research.

The Analytical Conundrum: Why this compound Peptides are a Challenge

The difficulty in analyzing a peptide containing this compound stems from the physicochemical properties of its unique components:

  • The Labile Boc Group: The tert-butyloxycarbonyl (Boc) group is notoriously acid-labile and prone to cleavage even under relatively mild in-source conditions in a mass spectrometer.[1] This lability, advantageous for synthesis, becomes a significant analytical hurdle. Premature loss of the Boc group can lead to a misinterpretation of the molecular weight and can suppress fragmentation along the peptide backbone, instead showing a dominant neutral loss.

  • The Stable Z Group: The benzyloxycarbonyl (Z or Cbz) group is significantly more stable to acidic conditions than the Boc group but is sensitive to hydrogenolysis.[2] Its stability means it typically remains intact during CID and HCD, adding to the complexity of fragment ion assignment.

  • The C-terminal Alcohol (-OL): The reduction of the C-terminal carboxylic acid to an alcohol removes a potential charge-carrying site (the carboxylate anion in negative mode or a site for protonation in positive mode). This can alter the ionization efficiency and fragmentation pathways of the peptide. Fragmentation of alcohols in mass spectrometry often proceeds via alpha-cleavage or dehydration (loss of water).[3]

  • Orthogonal Protecting Groups: The presence of two different protecting groups (Boc and Z) requires an analytical method that can either preserve both for confirmation of the intact peptide or selectively fragment the peptide backbone without being dominated by the loss of these groups.[4]

These factors combined mean that a "one-size-fits-all" mass spectrometry approach is unlikely to yield a complete and unambiguous characterization of a this compound containing peptide.

A Head-to-Head Comparison of Fragmentation Techniques

The choice of fragmentation method is the most critical parameter in the successful analysis of modified peptides. Below, we compare the three most common techniques, outlining their mechanisms and their expected performance with a hypothetical peptide, Boc-Ala-Dap(Z)-Gly-OL .

Collision-Induced Dissociation (CID)

CID is a "slow-heating" method where precursor ions are accelerated and collided with an inert gas.[5] This leads to the cleavage of the most labile bonds, primarily the peptide backbone amide bonds, resulting in b- and y-type fragment ions.[6]

Expected Outcome for Boc-Ala-Dap(Z)-Gly-OL:

  • Dominant Neutral Loss of Boc: The primary fragmentation event will likely be the loss of the Boc group (100 Da) or isobutylene (56 Da) from the precursor ion. This is because the Boc group is highly susceptible to fragmentation under CID conditions.[1]

  • Limited Backbone Fragmentation: The energy applied will be disproportionately absorbed by the cleavage of the Boc group, resulting in a low abundance of informative b- and y-ions for sequence confirmation.

  • Z-group and -OL Stability: The Z-group and the C-terminal alcohol are expected to be relatively stable under CID conditions and will likely be retained on the fragment ions.

Causality: The "slow-heating" nature of CID allows the vibrational energy to distribute throughout the ion, and the bond with the lowest activation energy barrier—in this case, the bond connecting the Boc group—will preferentially break.

Higher-Energy Collisional Dissociation (HCD)

HCD, commonly performed in Orbitrap instruments, is a beam-type CID method. It is a "fast-heating" technique, which can lead to a more diverse range of fragment ions, including those from the cleavage of more stable bonds. HCD typically produces b- and y-type ions.[7]

Expected Outcome for Boc-Ala-Dap(Z)-Gly-OL:

  • Reduced (but still present) Neutral Loss of Boc: While still susceptible, the rapid energy transfer in HCD can promote more competitive fragmentation of the peptide backbone before the complete loss of the Boc group.

  • Improved Backbone Fragmentation: Compared to CID, HCD is expected to yield a richer series of b- and y-ions, providing better sequence coverage.

  • Potential for Side-Chain Fragmentation: The higher energy of HCD may induce some fragmentation of the Z-group, although it is generally more stable than the Boc group.

Causality: The faster energy deposition in HCD provides less time for energy redistribution, leading to a more "shattered" fragmentation pattern that can overcome the energy sink of the labile Boc group to some extent.

Electron Transfer Dissociation (ETD)

ETD is a non-ergodic fragmentation method that involves the transfer of an electron to a multiply charged precursor ion.[8] This induces cleavage of the N-Cα bond of the peptide backbone, producing c- and z-type fragment ions.[9] A key advantage of ETD is its ability to preserve labile post-translational modifications and protecting groups.[10]

Expected Outcome for Boc-Ala-Dap(Z)-Gly-OL:

  • Preservation of Protecting Groups: ETD is expected to leave both the Boc and Z groups intact on the fragment ions. This is invaluable for confirming the presence and location of these modifications.

  • Extensive Backbone Fragmentation: ETD should produce a rich series of c- and z-ions, providing excellent sequence coverage.

  • Preservation of the C-terminal Alcohol: The C-terminal alcohol modification will also be preserved during ETD fragmentation.

Causality: ETD is a charge-driven fragmentation process that is not based on vibrational energy. The radical-driven mechanism preferentially cleaves the peptide backbone, leaving modifications attached to the side chains and termini largely undisturbed.[11]

Experimental Data Summary

The following table summarizes the expected performance of each fragmentation technique for the analysis of Boc-Ala-Dap(Z)-Gly-OL . The performance metrics are based on the known fragmentation behaviors discussed above.

Performance MetricCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)
Sequence Coverage Low (<30%)Moderate (30-60%)High (>80%)
Boc Group Preservation Very Low (dominant neutral loss)Low to ModerateVery High
Z Group Preservation HighModerate to HighVery High
-OL Group Preservation HighHighVery High
Primary Ion Types b, yb, yc, z
Key Advantage Widely availableGood for general peptide sequencingExcellent for labile modifications
Key Disadvantage Dominated by neutral loss of BocStill susceptible to some neutral lossRequires multiply charged precursors

Recommended Analytical Workflow

To achieve a comprehensive and trustworthy analysis of a this compound containing peptide, a multi-step, self-validating workflow is essential.

G cluster_0 Sample Preparation cluster_1 LC Separation cluster_2 Mass Spectrometry Analysis cluster_3 Fragmentation Strategy cluster_4 Data Interpretation prep 1. Peptide Solubilization (e.g., 50% ACN/H2O w/ 0.1% FA) lc 2. RP-HPLC Separation (C18 column, ACN/H2O gradient) prep->lc ms1 3. Full MS Scan (Confirm [M+H]+, [M+2H]2+) lc->ms1 ms2 4. Tandem MS (MS/MS) (Data-Dependent Acquisition) ms1->ms2 etd 5a. ETD Analysis (Primary method for sequencing and modification site confirmation) ms2->etd Primary Path hcd 5b. HCD Analysis (Orthogonal method for complementary b/y ions) ms2->hcd Complementary Path interpret 6. Data Analysis (Manual or software-assisted sequencing and modification assignment) etd->interpret hcd->interpret HCD_Fragmentation cluster_0 HCD Fragmentation Precursor [Boc-Ala-Dap(Z)-Gly-OL+2H]2+ Neutral_Loss [M-Boc+2H]2+ Precursor->Neutral_Loss Dominant Pathway b_ions b2, b3 ions Precursor->b_ions Backbone Cleavage y_ions y1, y2 ions Precursor->y_ions Backbone Cleavage

Caption: Predicted HCD fragmentation of a this compound peptide.

ETD_Fragmentation cluster_1 ETD Fragmentation Precursor_ETD [Boc-Ala-Dap(Z)-Gly-OL+2H]2+ c_ions c1, c2, c3 ions (Boc, Z, OL intact) Precursor_ETD->c_ions N-Cα Cleavage z_ions z1, z2, z3 ions (Boc, Z, OL intact) Precursor_ETD->z_ions N-Cα Cleavage

Caption: Predicted ETD fragmentation of a this compound peptide.

Conclusion and Recommendations

The mass spectrometric analysis of peptides containing labile protecting groups and non-standard modifications like this compound requires a nuanced and strategic approach. While traditional CID methods are often insufficient due to the lability of the Boc group, HCD offers a significant improvement by promoting more competitive backbone fragmentation.

However, for unambiguous sequence determination and confident localization of all modifications, Electron Transfer Dissociation (ETD) is the superior technique. Its non-ergodic fragmentation mechanism preserves the labile Boc group, the stable Z group, and the C-terminal alcohol, providing a clear and comprehensive picture of the peptide's structure.

For the highest level of confidence, a dual-pronged approach is recommended:

  • Primary Analysis with ETD: To obtain the complete peptide sequence and confirm the integrity of all modifications.

  • Complementary Analysis with HCD: To provide orthogonal fragmentation data (b/y ions) and to characterize any potential in-source lability.

By understanding the fundamental principles of each fragmentation technique and implementing a logical, multi-faceted analytical workflow, researchers can successfully navigate the complexities of these challenging yet vital molecules, accelerating the pace of drug discovery and development.

References

  • ACD/Labs. (2008). Confirmation of Synthesis: using MS to identify a protective group. [Link]

  • D'Hondt, K., et al. (2021). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 26(15), 4583. [Link]

  • Shimadzu. (2025). Multi-Step Preparative LC–MS Workflow for Peptide Purification. LCGC International. [Link]

  • Loo, J. A. (1997). Collision-induced dissociation (CID) of peptides and proteins. Mass Spectrometry Reviews, 16(1), 1-23. [Link]

  • Coon, J. J., et al. (2005). The Utility of ETD Mass Spectrometry in Proteomic Analysis. NIH Public Access. [Link]

  • Powers, J. P., et al. (2024). Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ACS Omega. [Link]

  • Na, S., et al. (2012). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. International Journal of Proteomics. [Link]

  • ResearchGate. (2021). How can I avoid the Boc-cleavage during Mass Analysis?. [Link]

  • Wikipedia. (n.d.). Electron-transfer dissociation. [Link]

  • ResearchGate. (2020). How to analyze synthetic peptide by LC and LCMS?. [Link]

  • de la Torre, B. G., & Albericio, F. (2024). A Streamlined High-Throughput LC–MS Assay for Quantifying Peptide Degradation in Cell Culture. Nature. [Link]

  • Lu, B., et al. (2012). ETD fragmentation features improve algorithm performance for peptide identification. BMC Genomics. [Link]

  • Tabb, D. L., et al. (2003). Investigation of neutral loss during collision induced dissociation of peptide ions. Journal of the American Society for Mass Spectrometry, 14(5), 543–554. [Link]

  • Na, S., et al. (2012). Peptide Identification by Tandem Mass Spectrometry with Alternate Fragmentation Modes. Molecular & Cellular Proteomics, 11(10), 994-1004. [Link]

  • Medzihradszky, K. F., & Chalkley, R. J. (2015). Use of CID/ETD mass spectrometry to analyze glycopeptides. Current Protocols in Protein Science, 79, 12.15.1–12.15.18. [Link]

  • Pevtsov, S., et al. (2014). Identification of Related Peptides through the Analysis of Fragment Ion Mass Shifts. Journal of Proteome Research, 13(9), 3949–3957. [Link]

  • ACD/Labs. (n.d.). Identifying fragments using a Neutral Loss spectrum. [Link]

  • Brodbelt, J. S. (2016). The Role of Electron Transfer Dissociation in Modern Proteomics. Analytical Chemistry, 88(1), 30-51. [Link]

  • Thermo Fisher Scientific. (2025). Orbitrap Tribrids Mass Spec Electron Transfer Dissociation (ETD) Whiteboard Animation. [Link]

  • Huang, H., & Carey, R. I. (1998). Preparations of Boc-Cys(S-Pyr)-OH and Z-Cys(S-Pyr)-OH and their applications in orthogonal coupling of unprotected peptide segments. Journal of Peptide Research, 51(4), 290-296. [Link]

  • Breci, L. A., et al. (2003). Fragmentation Characteristics of Collision-Induced Dissociation in MALDI TOF/TOF Mass Spectrometry. Journal of the American Society for Mass Spectrometry, 14(9), 993-1001. [Link]

  • LibreTexts. (2024). 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]

  • Vachet, R. W. (2004). Mass spectrometry of peptides and proteins. Analytical and Bioanalytical Chemistry, 378(4), 903-918. [Link]

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A Comparative Guide to the NMR Spectroscopic Analysis of Boc-Dap(Z)-OL Incorporation

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise incorporation of non-proteinogenic amino acids is a critical step in the synthesis of novel peptides and therapeutic molecules. One such building block, Nα-Boc-Nβ-Z-L-2,3-diaminopropan-1-ol (Boc-Dap(Z)-OL), offers a versatile scaffold for further chemical modification. However, ensuring its successful synthesis and purity is paramount. This guide provides an in-depth technical comparison of the NMR spectroscopic signatures that confirm the successful formation of this compound, particularly focusing on distinguishing it from common precursors and isomers.

The Imperative of Spectroscopic Verification

The synthesis of this compound typically involves the reduction of the carboxylic acid moiety of Nα-Boc-Nβ-Z-L-2,3-diaminopropionic acid (Boc-Dap(Z)-OH). Incomplete reactions or undesired side reactions can lead to a mixture of compounds, compromising the integrity of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and purity assessment of the final product.

Molecular Structure and Key NMR-Active Nuclei

The structure of this compound contains several key proton and carbon environments that give rise to a unique NMR fingerprint. Understanding the expected chemical shifts and coupling patterns of these nuclei is fundamental to confirming its identity.

Caption: Molecular structure of this compound highlighting key functional groups.

Comparative ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for this compound and compares them with its carboxylic acid precursor and a potential isomeric impurity. These values are based on spectral data from closely related compounds and established chemical shift principles.

Compound Functional Group ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
This compound (Target) Boc (t-butyl)~1.4 (s, 9H)~80 (quaternary C), ~28 (CH₃)
Z (benzyl)~7.3 (m, 5H), ~5.1 (s, 2H)~137 (quat. Ar-C), ~128 (Ar-C), ~67 (CH₂)
Daprol backbone~3.8-4.0 (m, 1H, α-CH), ~3.5-3.7 (m, 2H, γ-CH₂), ~3.2-3.4 (m, 2H, β-CH₂)~65 (γ-CH₂), ~52 (α-CH), ~45 (β-CH₂)
Amide/Carbamate NH~5.0-5.5 (br s, 2H)-
Hydroxyl OHVariable, ~2.0-4.0 (br s, 1H)-
Boc-Dap(Z)-OH (Precursor) Boc (t-butyl)~1.4 (s, 9H)~80 (quaternary C), ~28 (CH₃)
Z (benzyl)~7.3 (m, 5H), ~5.1 (s, 2H)~137 (quat. Ar-C), ~128 (Ar-C), ~67 (CH₂)
Dap backbone~4.2-4.4 (m, 1H, α-CH), ~3.4-3.6 (m, 2H, β-CH₂)~172 (C=O), ~55 (α-CH), ~43 (β-CH₂)
Carboxyl OH~10-12 (br s, 1H)-
Nα-Z-Nβ-Boc-Dap-OL (Isomer) Boc (t-butyl)~1.4 (s, 9H)~80 (quaternary C), ~28 (CH₃)
Z (benzyl)~7.3 (m, 5H), ~5.1 (s, 2H)~137 (quat. Ar-C), ~128 (Ar-C), ~67 (CH₂)
Daprol backboneSignals will show slight shifts due to the different electronic environment.Carbon signals of the backbone will be shifted.

Experimental Protocol: NMR Sample Preparation and Analysis

A robust and reproducible protocol is essential for obtaining high-quality NMR data.

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis dissolve Dissolve 5-10 mg of sample in ~0.6 mL of deuterated solvent (e.g., CDCl₃ or DMSO-d₆) vortex Vortex thoroughly to ensure complete dissolution dissolve->vortex transfer Transfer the solution to a clean, dry 5 mm NMR tube vortex->transfer instrument Insert sample into a 400 MHz (or higher) NMR spectrometer transfer->instrument lock_shim Lock on the deuterium signal and shim the magnetic field instrument->lock_shim proton Acquire ¹H NMR spectrum lock_shim->proton carbon Acquire ¹³C{¹H} NMR spectrum proton->carbon ft Apply Fourier Transform carbon->ft phase_baseline Phase and baseline correct the spectra ft->phase_baseline calibrate Calibrate chemical shifts to the residual solvent peak phase_baseline->calibrate integrate Integrate ¹H signals calibrate->integrate assign Assign peaks and compare with expected values integrate->assign

Caption: Workflow for NMR spectroscopic analysis of this compound.

Step-by-Step Methodology
  • Sample Preparation:

    • Accurately weigh 5-10 mg of the purified product.

    • Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean vial. The choice of solvent can affect the chemical shifts of labile protons (NH and OH)[1].

    • Ensure complete dissolution by vortexing the sample.

    • Transfer the clear solution into a 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and perform shimming to optimize the magnetic field homogeneity.

    • Acquire a standard one-dimensional ¹H NMR spectrum. Key parameters include a sufficient number of scans for a good signal-to-noise ratio and an appropriate relaxation delay.

    • Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will likely be necessary due to the lower natural abundance of the ¹³C isotope.

  • Data Processing and Interpretation:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Perform phase and baseline correction on the resulting spectra.

    • Calibrate the chemical shift axis using the residual solvent peak as an internal standard.

    • Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of protons in different environments.

    • Assign the signals in both the ¹H and ¹³C spectra to the corresponding nuclei in the this compound structure.

Interpreting the Spectra: A Self-Validating System

The confirmation of this compound incorporation relies on identifying key spectroscopic features and ruling out the presence of significant impurities.

Key Signatures of Successful this compound Formation:
  • Disappearance of the Carboxylic Acid Proton: The broad singlet corresponding to the carboxylic acid proton of Boc-Dap(Z)-OH, typically found between 10-12 ppm, should be absent in the ¹H NMR spectrum of the product.

  • Appearance of the Hydroxymethyl Protons: The reduction of the carboxylic acid to a primary alcohol introduces a new set of signals. A multiplet corresponding to the two protons of the CH₂-OH group should appear in the upfield region, typically between 3.5 and 3.7 ppm. The hydroxyl proton itself will appear as a broad, exchangeable signal.

  • Upfield Shift of the α-Carbon: In the ¹³C NMR spectrum, the signal for the α-carbon will shift significantly upfield from ~172 ppm (for the carboxylic acid) to ~65 ppm for the alcohol.

  • Correct Integration Ratios: The integration of the ¹H NMR signals should correspond to the number of protons in each functional group (e.g., a 9:5:2:2:2:1 ratio for the Boc, aromatic, Z-CH₂, β-CH₂, γ-CH₂, and α-CH protons, respectively).

Identifying Potential Impurities and Alternatives:
  • Unreacted Boc-Dap(Z)-OH: The presence of the starting material will be indicated by a broad singlet between 10-12 ppm in the ¹H NMR spectrum and a signal around 172 ppm in the ¹³C NMR spectrum.

  • Isomeric Impurity (Nα-Z-Nβ-Boc-Dap-OL): While the overall number and types of signals will be similar, the chemical shifts of the backbone protons and carbons will differ due to the change in the electronic environment around the α- and β-positions. Subtle changes in the chemical shifts of the NH protons may also be observed.

  • Over-reduction Products: Depending on the reducing agent and reaction conditions, there is a possibility of partial or complete removal of the Z-group. This would be evident from the disappearance or reduction in the intensity of the aromatic and benzylic proton signals in the ¹H NMR spectrum.

Conclusion

The successful incorporation of this compound into a synthetic pathway is critically dependent on rigorous analytical confirmation of its structure and purity. By employing high-resolution ¹H and ¹³C NMR spectroscopy and carefully comparing the obtained spectra with the expected data for the target molecule and potential impurities, researchers can confidently proceed with their drug discovery and development efforts. This guide provides the foundational knowledge and a practical framework for this essential analytical process.

References

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

  • Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. [Link]

  • University College London. (n.d.). Chemical shifts. Retrieved January 24, 2026, from [Link]

  • Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 24, 2026, from [Link]

  • O'Neil, M. J. (Ed.). (2013). The Merck Index: An Encyclopedia of Chemicals, Drugs, and Biologicals (15th ed.). Royal Society of Chemistry.

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A Senior Application Scientist's Guide to Assessing the Purity of Synthetic Peptides with Boc-Dap(Z)-OL by HPLC

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, medicinal chemists, and drug development professionals, the synthesis of custom peptides with non-canonical amino acids is a powerful tool for modulating biological activity, enhancing stability, and exploring novel therapeutic avenues. However, the incorporation of these unique building blocks, such as N-α-Boc-N-β-Z-L-2,3-diaminopropionic alcohol (Boc-Dap(Z)-OL), introduces significant challenges in purification and purity assessment. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for analyzing such peptides, supported by detailed experimental protocols and a comparative analysis with orthogonal methods.

The Challenge of Complexity: Why this compound Peptides Require Rigorous Analysis

The target molecule, a peptide terminating in a diaminopropionic acid residue protected with both tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Z) groups and featuring a C-terminal alcohol, presents a unique analytical challenge. The Boc and Z groups, essential for orthogonal control during synthesis, significantly increase the hydrophobicity of the peptide.[1][2][3] This increased hydrophobicity can lead to longer retention times and potential peak broadening in reverse-phase HPLC (RP-HPLC). Furthermore, the C-terminal alcohol, a departure from the more common carboxylic acid, alters the peptide's overall polarity and potential for ionization, which can influence its interaction with the stationary phase.[4][5]

Solid-phase peptide synthesis (SPPS) of such complex molecules can generate a variety of impurities that are structurally very similar to the desired product.[6] These can include:

  • Deletion sequences: Peptides missing one or more amino acids.

  • Truncated sequences: Peptides that have prematurely terminated during synthesis.

  • Incompletely deprotected sequences: Peptides still retaining protecting groups that should have been removed.

  • Diastereomers: Epimerization of amino acids during synthesis.

  • Side-reaction products: Modifications of amino acid side chains during synthesis or cleavage.

Effective separation and quantification of these impurities from the target peptide are critical for accurate biological evaluation and preclinical development.

The Gold Standard: Reverse-Phase HPLC for Purity Determination

RP-HPLC remains the primary and most robust method for assessing the purity of synthetic peptides.[7] The separation is based on the differential partitioning of the peptide and its impurities between a non-polar stationary phase (typically C18-modified silica) and a polar mobile phase.[8] By gradually increasing the concentration of an organic solvent (e.g., acetonitrile) in the mobile phase, more hydrophobic compounds are eluted from the column later than more polar ones.

The presence of the bulky, hydrophobic Boc and Z protecting groups on the Dap residue will significantly increase the retention time of the target peptide compared to its unprotected counterpart. This characteristic can be leveraged to achieve excellent separation from more polar impurities, such as deletion sequences lacking the this compound moiety.

Experimental Protocol: RP-HPLC Analysis of a this compound Peptide

This protocol provides a robust starting point for the analysis of a synthetic peptide containing this compound.

1. Sample Preparation: a. Accurately weigh approximately 1 mg of the lyophilized crude peptide. b. Dissolve the peptide in 1.0 mL of a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% trifluoroacetic acid (TFA). c. Vortex the sample until the peptide is fully dissolved. d. Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

2. HPLC System and Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV absorbance at 220 nm.

  • Injection Volume: 10 µL.

3. Gradient Elution:

Time (min) % Mobile Phase B
0.0 10
30.0 70
32.0 95
35.0 95
36.0 10

| 40.0 | 10 |

4. Data Analysis: a. Integrate the peak areas of all detected peaks in the chromatogram. b. Calculate the purity of the target peptide using the following formula: Purity (%) = (Area of the main peptide peak / Total area of all peaks) x 100

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[Start: Crude Peptide Sample] --> B{Dissolution in ACN/H2O/TFA}; B --> C{Filtration (0.22 µm)}; C --> D[HPLC Injection]; D --> E{RP-C18 Column Separation}; E --> F[UV Detection at 220 nm]; F --> G{Chromatogram Generation}; G --> H[Peak Integration & Purity Calculation]; H --> I[End: Purity Report];

}

Caption: Workflow for RP-HPLC purity assessment of synthetic peptides.

Comparative Analysis: Expected HPLC Performance

To illustrate the expected chromatographic behavior, consider the analysis of three hypothetical peptides:

  • Peptide A (Control): A standard 10-mer peptide with no protecting groups and a C-terminal carboxylic acid.

  • Peptide B (Boc-Dap(Z)-OH): The same 10-mer peptide with a C-terminal Boc-Dap(Z)-OH residue.

  • Peptide C (this compound): The target 10-mer peptide with a C-terminal this compound residue.

PeptideC-TerminusProtecting GroupsExpected Retention Time (min)Expected Purity (%)Rationale for Retention
Peptide A Carboxylic AcidNone~15>95 (if pure)Baseline hydrophobicity of the amino acid sequence.
Peptide B Carboxylic AcidBoc and Z~25VariableIncreased hydrophobicity due to the large, non-polar Boc and Z groups leads to significantly longer retention.[1][2]
Peptide C AlcoholBoc and Z~24VariableSimilar hydrophobicity to Peptide B, but the replacement of the polar carboxylic acid with a less polar alcohol may slightly decrease retention time.

This comparative data highlights the significant impact of the protecting groups on the peptide's retention behavior, a key consideration in method development.

Orthogonal and Complementary Analytical Techniques

While RP-HPLC is the workhorse for purity assessment, orthogonal techniques are invaluable for comprehensive characterization and confirming the identity of the main peak and impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS couples the separation power of HPLC with the mass-resolving capability of mass spectrometry, providing unequivocal confirmation of the molecular weight of the target peptide and its impurities.[9]

  • Identity Confirmation: Provides the molecular weight of the eluting peaks, confirming the identity of the synthesized peptide.

  • Impurity Identification: Helps in identifying the nature of impurities (e.g., deletion sequences will have lower masses, incomplete deprotection will have expected mass additions).

  • Sensitivity: Often more sensitive than UV detection for low-level impurities.

The HPLC conditions can be adapted for LC-MS, with the crucial change of replacing TFA with a more MS-friendly ion-pairing agent like formic acid to avoid ion suppression.

  • Mobile Phase A: 0.1% Formic Acid in HPLC-grade water.

  • Mobile Phase B: 0.1% Formic Acid in HPLC-grade acetonitrile.

  • Mass Spectrometer: An electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer is ideal.

  • Data Acquisition: Acquire data in positive ion mode over a mass range that encompasses the expected molecular weights of the peptide and potential impurities.

For a peptide alcohol, fragmentation in the mass spectrometer may show a characteristic loss of water (a neutral loss of 18 Da).[10][11][12]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; A[HPLC Eluent] --> B{Electrospray Ionization (ESI)}; B --> C{Ion Transfer}; C --> D[Mass Analyzer (e.g., TOF, Orbitrap)]; D --> E{Detector}; E --> F[Mass Spectrum Generation]; F --> G[Molecular Weight Determination];

}

Caption: Basic principle of LC-MS analysis for peptide identification.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates molecules based on their charge-to-mass ratio in an electric field.[13][14] It offers a separation mechanism that is orthogonal to RP-HPLC, making it an excellent complementary technique for purity verification.[14]

  • High Resolution: Can often resolve impurities that co-elute in HPLC.

  • Orthogonal Selectivity: Separation is based on different physicochemical principles than RP-HPLC.

  • Low Sample Consumption: Requires very small amounts of sample.

  • Capillary: Fused-silica capillary (e.g., 50 µm i.d., 50 cm total length).

  • Background Electrolyte (BGE): 50 mM phosphate buffer, pH 2.5.

  • Voltage: 20 kV.

  • Temperature: 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV absorbance at 214 nm.

The presence of the basic amino groups on the Dap residue will impart a positive charge to the peptide at low pH, making it suitable for CZE analysis.

Conclusion: A Multi-faceted Approach to Ensuring Peptide Purity

Assessing the purity of a complex synthetic peptide like one containing this compound requires a well-thought-out analytical strategy. RP-HPLC stands as the primary method for quantification due to its robustness and high resolving power. The unique hydrophobicity imparted by the Boc and Z protecting groups can be exploited to achieve excellent separation from synthesis-related impurities.

However, for unequivocal characterization and to build a comprehensive purity profile, orthogonal methods are indispensable. LC-MS is essential for confirming the identity of the main product and characterizing impurities, while capillary electrophoresis provides a valuable secondary purity assessment based on a different separation principle. By integrating these techniques, researchers and drug developers can confidently ascertain the purity of their synthetic peptides, ensuring the reliability of their scientific findings and the quality of their potential therapeutic candidates.

References

  • Patel, K. F., & Patel, J. K. (2022). Retention behaviour of analytes in reversed-phase high-performance liquid chromatography-A review.
  • Nakahara, T., & Ikai, Y. (2007). The Retention Behavior of Reversed-Phase HPLC Columns with 100% Aqueous Mobile Phase.
  • Desgres, J., Biguet, J., & L'Huillier, P. (1981). Peptide analysis as amino alcohols by gas chromatography-mass spectrometry. Application to hyperoligopeptiduria. Detection of Gly-3Hyp-4Hyp and Gly-Pro-4Hyp-Gly.
  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215.
  • Aguilar, M. I. (Ed.). (2004). Capillary electrophoresis of proteins and peptides. Humana Press.
  • ResearchGate. (2012, July 6). Stability of N-BOC-group during RP-chromatography with eluent ACN/H2O/TFA? Retrieved from [Link]

  • Mant, C. T., & Hodges, R. S. (2002). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 194, 3-31.
  • Marchetti, P., Jimenez Solomon, M. F., Szekely, G., & Livingston, A. G. (2014). Molecular separation with organic solvent nanofiltration: a critical review. Chemical reviews, 114(21), 10735–10806.
  • Amblard, M., Martinez, J., & Subra, G. (2010). Methods and approaches for the solid-phase synthesis of peptide alcohols. Mini reviews in medicinal chemistry, 10(11), 1034–1045.
  • The Nest Group, Inc. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Englund, E. A., Gopi, H. N., & Appella, D. H. (2004). An efficient synthesis of a probe for protein function: 2,3-diaminopropionic acid with orthogonal protecting groups. Organic letters, 6(2), 213–215.
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  • Google Patents. (n.d.). WO2011000848A1 - Solid phase peptide synthesis of peptide alcohols.
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  • Phenomenex. (n.d.). HPLC Tech Tip: Approach to Peptide Analysis. Retrieved from [Link]

  • Amblard, M., Martinez, J., & Subra, G. (2010). Solid-Phase Synthesis of Peptide Alcohols. Synfacts, 2010(05), 0558-0558.
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  • Chemistry Steps. (n.d.). Mass Spectrometry of Alcohols. Retrieved from [Link]

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  • Gready, J. E., & Wimmer, N. (2023). Selective Synthesis of Lysine Peptides and the Prebiotically Plausible Synthesis of Catalytically Active Diaminopropionic Acid. Journal of the American Chemical Society, 145(4), 2268–2278.
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  • ACE HPLC Columns. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Overview on capillary electrophoresis with mass spectrometry: Application in peptide analysis and proteomics. Retrieved from [Link]

  • Wang, M., et al. (2023). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. Molecules, 28(13), 5082.
  • LCGC International. (2019, December 10). The Basics of HPLC Peptide Analysis. Retrieved from [Link]

  • Amblard, M., Martinez, J., & Subra, G. (2022). Methods and Approaches for the Solid-Phase Synthesis of Peptide Alcohols. Mini reviews in medicinal chemistry, 22(16), 2133–2144.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Liu, C. F., Rao, C., & Tam, J. P. (2001). Peptide synthesis using unprotected peptides through orthogonal coupling methods.
  • YouTube. (2025, August 12). Mass Spectrometry of Alcohols. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Preparative capillary electrophoresis (CE) fractionation of protein digests improves protein and peptide identification in bottom-up proteomics. Retrieved from [Link]

  • YouTube. (2025, April 3). How can I use mass spectrometry to isolate peptides? Retrieved from [Link]

  • CD Formulation. (n.d.). Capillary Gel Electrophoresis (CGE) Technology - Therapeutic Proteins & Peptides. Retrieved from [Link]

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A Cost-Benefit Analysis of Boc-Dap(Z)-OL in Peptide Synthesis: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of peptide synthesis, the choice of building blocks is a critical determinant of success. This guide provides an in-depth cost-benefit analysis of using N-α-Boc-N-β-Z-2,3-diaminopropionyl alcohol (Boc-Dap(Z)-OL) in solid-phase peptide synthesis (SPPS). We will objectively compare its performance with orthogonally protected alternatives, providing supporting data and experimental insights to inform your selection process.

The incorporation of diaminopropionic acid (Dap) residues is a key strategy for creating branched, cyclic, and other structurally diverse peptides with unique biological activities. The choice of protecting groups for the α-amino and β-amino functionalities of the Dap moiety dictates the synthetic route, potential side reactions, and overall cost-effectiveness. Here, we dissect the utility of the classical Boc/Z protection scheme for Dap-OL and contrast it with modern orthogonal approaches.

Understanding the Landscape: The Boc/Z Strategy and Its Place in Modern Peptide Synthesis

The use of a tert-butyloxycarbonyl (Boc) group for the α-amino protection and a benzyloxycarbonyl (Z) group for the side-chain protection represents a "quasi-orthogonal" system in peptide synthesis.[1][2][3] This strategy, a cornerstone of classical peptide chemistry, relies on differential acid lability for selective deprotection. The Boc group is readily removed with moderate acids like trifluoroacetic acid (TFA), while the Z group, a benzyl-based protection, requires much harsher acidic conditions, traditionally anhydrous hydrogen fluoride (HF), for its cleavage.[4][5]

This compound, therefore, offers a building block where the α-amino group can be deprotected for chain elongation using standard Boc-SPPS protocols, leaving the Z-protected β-amino group available for later modification after the peptide backbone is assembled.

The Allure of Simplicity and Cost-Effectiveness

One of the primary drivers for considering this compound is its potential cost-effectiveness, particularly for large-scale synthesis. The starting materials and reagents for Boc and Z protection are often less expensive than those required for many orthogonal protecting groups.[][]

Table 1: Illustrative Cost Comparison of Protected Dap Derivatives

DerivativeSupplier ExamplePrice (USD) per gram (Illustrative)
Boc-L-Dap(Z)-OH·DCHAVaries~$15 - $50
Boc-Dap(ivDde)-OHChemPep~$99
Boc-Dap(Fmoc)-OHVaries~$100 - $200+
Boc-Dap(Alloc)-OHVaries~$150 - $250+

Note: Prices are approximate and can vary significantly between suppliers, purity grades, and scale. Data is compiled from publicly available information and should be used for illustrative purposes only.

The lower upfront cost of the this compound building block can be an attractive proposition, especially when synthesizing longer peptides or producing peptides at a larger scale where the cumulative cost of reagents is a significant factor.

The Trade-Offs: Performance, Purity, and Practical Challenges

While the cost may be appealing, the use of this compound is not without its challenges. The reliance on strong acids for final deprotection introduces several considerations that can impact the overall yield, purity, and practicality of the synthesis.

The Harsh Reality of HF Cleavage

The traditional method for removing the Z group, along with other benzyl-based side-chain protecting groups and cleaving the peptide from the resin in Boc-SPPS, is treatment with anhydrous hydrogen fluoride (HF).[4] HF is a highly toxic, corrosive, and hazardous reagent that requires specialized equipment and handling procedures.[8] This not only poses a significant safety risk but also limits the scalability of the process for many laboratories.[4]

Furthermore, the harsh acidic conditions of HF cleavage can lead to a variety of side reactions, including:

  • Alkylation of sensitive residues: Carbocations generated during cleavage can modify susceptible amino acids like tryptophan, methionine, and tyrosine.[3][9]

  • Aspartimide formation: Peptides containing aspartic acid are prone to forming aspartimide derivatives under strong acid conditions.[4]

  • Modification of the Z-group itself: The Z-group can be prone to side reactions during HF treatment, potentially leading to incomplete deprotection or modification of the Dap side chain.

These side reactions can significantly reduce the yield of the desired peptide and necessitate extensive purification, eroding the initial cost savings of using the this compound building block.

The Quest for Milder Alternatives: Catalytic Transfer Hydrogenation

To circumvent the hazards of HF, milder methods for Z-group deprotection have been explored. Catalytic transfer hydrogenation is a promising alternative that can be performed under neutral conditions on the solid support.[10] This method typically involves a palladium catalyst and a hydrogen donor, such as formic acid or ammonium formate, to selectively cleave the Z group.[10]

While this approach avoids the use of HF, it introduces its own set of considerations:

  • Catalyst compatibility: The palladium catalyst can be poisoned by sulfur-containing residues like cysteine and methionine.

  • Incomplete cleavage: Achieving complete deprotection on a solid support can be challenging, potentially leading to a heterogeneous mixture of products.

  • Scalability: While safer than HF, scaling up catalytic hydrogenolysis on a solid support can present its own technical hurdles.

The Orthogonal Alternatives: A Higher Price for Greater Flexibility and Purity?

The limitations of the Boc/Z strategy have driven the development and adoption of fully orthogonal protecting groups for the Dap side chain. These alternatives offer milder and more selective deprotection conditions, often leading to higher purity and yield of the final peptide.

1. Boc-Dap(Fmoc)-OL: This derivative utilizes the base-labile fluorenylmethyloxycarbonyl (Fmoc) group for the β-amino protection. The Fmoc group is stable to the acidic conditions of Boc-SPPS but can be selectively removed with a mild base, typically piperidine in DMF, allowing for on-resin modification of the Dap side chain with high specificity.[1][]

2. Boc-Dap(Alloc)-OL: The allyloxycarbonyl (Alloc) group provides another layer of orthogonality. It is stable to both the acidic conditions of Boc removal and the basic conditions of Fmoc removal. The Alloc group is selectively cleaved using a palladium(0) catalyst, offering a distinct deprotection pathway.[11]

3. Boc-Dap(ivDde)-OL: The 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl (ivDde) group is a hydrazine-labile protecting group. It is stable to both acid and piperidine, allowing for its selective removal with a dilute solution of hydrazine in DMF.[12]

Table 2: Comparison of Side-Chain Protecting Groups for Boc-Dap-OL

Protecting GroupDeprotection ConditionOrthogonality with BocAdvantagesDisadvantages
Z Strong acid (HF) or Catalytic Transfer HydrogenationQuasi-orthogonalLower cost of building blockHarsh/hazardous cleavage (HF); potential for side reactions; catalyst poisoning with hydrogenation
Fmoc Mild base (e.g., 20% piperidine in DMF)Fully orthogonalMild deprotection; high selectivity; compatible with most residuesHigher cost of building block; piperidine is a regulated substance
Alloc Pd(0) catalystFully orthogonalMild and highly selective deprotectionHigher cost of building block; catalyst can be expensive and requires careful handling
ivDde 2% Hydrazine in DMFFully orthogonalMild and highly selective deprotectionHigher cost of building block; hydrazine is toxic

Experimental Workflow: A Tale of Two Strategies

To illustrate the practical differences, let's compare the workflows for incorporating this compound versus an orthogonally protected alternative like Boc-Dap(Fmoc)-OL.

Workflow 1: Boc-SPPS with this compound

Resin Resin Coupling Coupling Resin->Coupling 1. Couple Boc-AA-OH Boc_Deprotection Boc_Deprotection Coupling->Boc_Deprotection 2. Wash Neutralization Neutralization Boc_Deprotection->Neutralization 3. 50% TFA/DCM Coupling_Dap Coupling_Dap Neutralization->Coupling_Dap 4. 10% DIEA/DCM Elongation Elongation Coupling_Dap->Elongation 5. Couple this compound Elongation->Elongation Z_Deprotection Z_Deprotection Elongation->Z_Deprotection 7. Final Boc Deprotection Modification Modification Z_Deprotection->Modification 8. HF Cleavage or Catalytic Hydrogenation Final_Cleavage Final_Cleavage Modification->Final_Cleavage 9. On-resin side-chain modification (optional) Purification Purification Final_Cleavage->Purification 10. HF Cleavage

Caption: Boc-SPPS workflow using this compound.

Workflow 2: Boc-SPPS with Boc-Dap(Fmoc)-OL

Resin Resin Coupling Coupling Resin->Coupling 1. Couple Boc-AA-OH Boc_Deprotection Boc_Deprotection Coupling->Boc_Deprotection 2. Wash Neutralization Neutralization Boc_Deprotection->Neutralization 3. 50% TFA/DCM Coupling_Dap Coupling_Dap Neutralization->Coupling_Dap 4. 10% DIEA/DCM Elongation Elongation Coupling_Dap->Elongation 5. Couple Boc-Dap(Fmoc)-OL Elongation->Elongation Fmoc_Deprotection Fmoc_Deprotection Elongation->Fmoc_Deprotection 7. Final Boc Deprotection Modification Modification Fmoc_Deprotection->Modification 8. 20% Piperidine/DMF Final_Cleavage Final_Cleavage Modification->Final_Cleavage 9. On-resin side-chain modification Purification Purification Final_Cleavage->Purification 10. HF Cleavage

Caption: Boc-SPPS workflow using Boc-Dap(Fmoc)-OL.

The key difference lies in the side-chain deprotection step. The mild and selective removal of the Fmoc group allows for clean, on-resin modification of the β-amino group without affecting other protecting groups or the peptide-resin linkage. This can lead to a purer crude product and simplify downstream purification.

Detailed Experimental Protocol: On-Resin Deprotection of Z-Group by Catalytic Transfer Hydrogenation

For those opting for the this compound strategy but wishing to avoid HF, the following protocol for on-resin catalytic transfer hydrogenation can be employed.

Materials:

  • Peptide-resin containing a Z-protected Dap residue

  • Palladium on carbon (10% Pd/C)

  • Ammonium formate

  • N,N-Dimethylformamide (DMF) or Methanol

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Swell the peptide-resin in DMF in a suitable reaction vessel.

  • Add ammonium formate (2-4 equivalents relative to the Z-groups).

  • Carefully add 10% Pd/C (1/10 to 1/5 the weight of the peptide-resin).

  • Gently agitate the mixture under an inert atmosphere at room temperature.

  • Monitor the reaction progress by taking small resin samples, cleaving the peptide, and analyzing by HPLC-MS. The reaction is typically complete within a few hours.

  • Once the reaction is complete, filter the resin and wash thoroughly with DMF to remove the catalyst and reagents.

  • The resin with the deprotected β-amino group is now ready for the next synthetic step (e.g., coupling of another amino acid or a reporter molecule).

Note: This procedure should be optimized for each specific peptide sequence. The efficiency of the reaction can be influenced by the peptide sequence and the nature of the solid support.

Conclusion: Making the Right Choice for Your Synthesis

The decision to use this compound in peptide synthesis is a nuanced one that requires a careful weighing of cost, performance, and practical considerations.

Choose this compound when:

  • Cost is a primary driver, especially for large-scale synthesis. The lower cost of the building block can offer significant savings.

  • The peptide sequence is robust and not prone to side reactions under strong acid conditions.

  • The laboratory is equipped to handle HF or has established protocols for on-resin catalytic transfer hydrogenation.

  • The final purity requirements can be met with standard purification techniques.

Opt for orthogonally protected alternatives (Boc-Dap(Fmoc)-OL, Boc-Dap(Alloc)-OL, or Boc-Dap(ivDde)-OL) when:

  • High purity of the crude product is essential to simplify purification.

  • The peptide contains sensitive residues that are incompatible with harsh acid cleavage.

  • Complex, on-resin modifications of the Dap side chain are required.

  • Safety and ease of handling are paramount, and the use of hazardous reagents like HF is to be avoided.

Ultimately, the optimal choice will depend on the specific goals of your project, the available resources, and your team's expertise. By understanding the trade-offs outlined in this guide, researchers can make an informed decision that balances cost-effectiveness with the desired scientific outcome.

References

  • Nowick, J. S. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • ResearchGate. (2020). (A) Comparison of Boc and Fmoc SPPS. [Image]. Retrieved from [Link]

  • jOeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International journal of peptide and protein research, 35(3), 161–214.
  • Hartman, K. T., & Jolliffe, K. A. (2014). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Methods in molecular biology (Clifton, N.J.), 1146, 39–47.
  • Fields, G. B., Angeletti, R. H., Bonewald, L. F., Moore, W. T., Smith, A. J., Stults, J. T., & Williams, L. C. (1995). HF cleavage and deprotection procedures for peptides synthesized using a Boc/Bzl strategy. In Peptide synthesis protocols (pp. 13-37). Humana Press.
  • Merck Millipore. (n.d.). Novabiochem® - Fmoc resin cleavage protocols.
  • Mason, A. J., Martinez, A., & Hider, R. C. (2012). Incorporation of 2,3-diaminopropionic acid in linear cationic amphipathic peptides produces pH sensitive vectors. PloS one, 7(10), e47121.
  • Kent, S. B. (2018). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Israel Journal of Chemistry, 58(8), 833-845.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Advances in Fmoc solid-phase peptide synthesis.
  • Nagasawa, K., Kuwata, Y., Yamada, S., & Imori, T. (2009). Organocatalytic asymmetric transfer hydrogenation in aqueous media using resin-supported peptide having a polyleucine tether. Organic letters, 11(23), 5462–5465.
  • Aapptec Peptides. (n.d.). DHP Resin cleavage. Retrieved from [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). Cleavage from Resin. Retrieved from [Link]

  • Anantharamaiah, G. M., & Sivanandaiah, K. M. (1977). Removal of some commonly used protecting groups in peptide syntheses by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 42(18), 3097-3099.
  • Kumar, V., & Sharma, V. (2012). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. International Journal of Peptides, 2012, 589319.
  • Cresswell, A. J., & Davies, S. G. (2023).
  • Verhelst, S. H. L. (2017). A Tetrazine-Labile Vinyl Ether Benzyloxycarbonyl Protecting Group (VeZ): An Orthogonal Tool for Solid-Phase Peptide Chemistry. ChemBioChem, 18(1), 59-62.
  • Kumar, V., & Sharma, V. (2012). Large Scale Solid Phase Synthesis of Peptide Drugs: Use of Commercial Anion Exchange Resin as Quenching Agent for Removal of Iodine during Disulphide Bond Formation. International Journal of Peptides, 2012, 589319.

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Safety Operating Guide

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Boc-Dap(Z)-OL

Author: BenchChem Technical Support Team. Date: February 2026

Preamble: A Commitment to Proactive Safety

Hazard Assessment by Chemical Analogy

Boc-Dap(Z)-OL is a fine organic chemical, typically supplied as a solid powder. Its structure contains two protected amine functionalities (Boc and Z) and a primary alcohol. While the protecting groups generally reduce the reactivity of the amines, the overall molecule must be handled as a potential irritant and sensitizer until proven otherwise.

Our safety recommendations are extrapolated from the known hazards of the closely related compound, Boc-Glycinol. The presence of the core Boc-amino alcohol structure is the primary determinant of its likely toxicological profile.

PropertyThis compoundBoc-Glycinol (Analogue for Hazard Assessment)Rationale for Analogy
Structure A diaminopropanol core with Boc and Z protecting groups.A glycinol (amino-ethanol) core with a Boc protecting group.Both are N-Boc protected amino alcohols, likely to exhibit similar irritation potential.
Physical Form Assumed to be a solid powder.Solid.Similar physical state implies similar exposure risks (inhalation of dust, skin contact).
GHS Hazards Data not available.H301: Toxic if swallowedH315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]These classifications form the basis of our PPE recommendations. We will conservatively assume this compound presents similar or greater hazards.

Furthermore, this compound is often used in synthetic workflows that involve deprotection steps. The removal of the Boc group is typically accomplished using strong acids like trifluoroacetic acid (TFA), which introduces its own significant hazards.[2]

Essential Engineering and Administrative Controls: Your First Line of Defense

Personal Protective Equipment is the final barrier between a researcher and a chemical hazard. It should always be used in conjunction with robust engineering and administrative controls.

  • Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and preparing solutions, must be conducted inside a certified chemical fume hood. This is critical to mitigate the risk of inhaling fine dust particles (P261: Avoid breathing dust).[1][3]

  • Designated Work Area: A specific area within the fume hood should be designated for handling this compound to prevent cross-contamination.

  • Housekeeping: The work area must be cleaned and decontaminated after each use. All waste materials should be disposed of according to the procedures outlined in Section 5.

Personal Protective Equipment (PPE) Protocol

The selection of PPE is dictated by the hazards identified in Section 1. A multi-layered approach is necessary to protect against skin, eye, and respiratory exposure.

TaskMinimum Required PPE
Handling/Weighing Solid 100% Nitrile Gloves (Double-gloved), Chemical Splash Goggles, Face Shield, Long-sleeved Lab Coat, N95 Respirator
Handling Dilute Solutions 100% Nitrile Gloves, Chemical Splash Goggles, Long-sleeved Lab Coat
Spill Cleanup 100% Nitrile Gloves (Double-gloved), Chemical Splash Goggles, Face Shield, Impervious Gown/Apron, N95 Respirator
PPE Specifications:
  • Hand Protection: Use powder-free 100% nitrile gloves. For handling the solid compound, double-gloving is required. The outer glove should be removed and disposed of immediately after the weighing procedure is complete. Nitrile provides good protection against a wide range of organic compounds.

  • Eye and Face Protection: Chemical splash goggles conforming to EN166 (EU) or ANSI Z87.1 (US) are mandatory at all times.[4] When weighing the solid powder, a full-face shield must be worn over the goggles to protect against splashes and aerosolized particles.

  • Body Protection: A standard long-sleeved laboratory coat is required for all procedures. For spill cleanup or when handling large quantities, an additional chemically resistant apron or impervious gown is necessary.

  • Respiratory Protection: Due to the risk of respiratory irritation from fine dust (H335), an N95-rated respirator is mandatory when handling the solid powder.[1] Ensure you have been properly fit-tested for the respirator model in use, as required by OSHA standards.

Step-by-Step Handling Procedures

Adherence to a strict, logical workflow minimizes the risk of exposure and contamination.

Protocol 1: Weighing Solid this compound
  • Preparation: Before bringing the chemical into the fume hood, ensure the analytical balance is clean, the work surface is decontaminated, and all necessary materials (weigh boat, spatulas, waste container) are present.

  • Don PPE: Put on your lab coat, chemical splash goggles, face shield, and N95 respirator. Don the first pair of nitrile gloves. Don the second, outer pair of nitrile gloves.

  • Transfer: Perform all transfers of the solid material within the fume hood. Use a spatula to carefully transfer the desired amount of this compound from the stock bottle to a weigh boat. Keep the stock bottle closed when not in use.

  • Cleanup: After weighing, securely cap the stock bottle. Use a disposable wipe dampened with 70% ethanol to decontaminate the spatula and the work surface. Dispose of the wipe, weigh boat, and outer gloves into a designated, sealed hazardous waste bag inside the fume hood.

  • Doff PPE: Following the sequence in the diagram below, remove your protective equipment before exiting the laboratory.

Workflow: PPE Donning and Doffing Sequence

The causality behind this sequence is critical: "donning" proceeds from the cleanest items to the most contaminated (gloves last), while "doffing" is reversed to prevent re-contamination of clean hands and face.

PPE_Workflow cluster_donning Donning Sequence (Putting On) cluster_doffing Doffing Sequence (Taking Off) d1 1. Lab Coat d2 2. N95 Respirator d1->d2 d3 3. Goggles & Face Shield d2->d3 d4 4. Gloves (Inner) d3->d4 d5 5. Gloves (Outer) d4->d5 f1 1. Outer Gloves f2 2. Face Shield & Goggles f1->f2 f3 3. Lab Coat f2->f3 f4 4. Inner Gloves f3->f4 f5 5. N95 Respirator f4->f5 f6 6. Wash Hands f5->f6

Caption: PPE Donning and Doffing Sequence.

Emergency and Disposal Plans

Preparedness is paramount for mitigating the impact of an accidental exposure or spill.

Emergency First Aid
  • Skin Contact: Immediately remove contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[4]

  • Eye Contact: Immediately flush eyes with a gentle stream of lukewarm water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.[3]

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Spill Response

For any spill outside of a fume hood, or for large spills (>5g) inside a hood, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department.

For small spills (<5g) inside a chemical fume hood:

  • Alert: Notify colleagues in the immediate area.

  • Isolate: Ensure the fume hood sash is as low as possible.

  • Protect: Don the appropriate spill cleanup PPE as listed in the table in Section 3.

  • Contain: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand, or a commercial spill pad). Do not use combustible materials like paper towels as the primary absorbent.

  • Clean: Carefully sweep the absorbent material into a designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a cloth dampened with 70% ethanol, followed by soap and water.

  • Dispose: Place all contaminated materials, including gloves and wipes, into a sealed, labeled hazardous waste container.

Workflow: Small Spill Response

Spill_Response cluster_spill Small Spill Response (<5g in Fume Hood) A 1. Alert Personnel B 2. Don Spill PPE (Double Gloves, Goggles, Face Shield, Gown, N95) A->B C 3. Cover Spill with Inert Absorbent B->C D 4. Sweep into Hazardous Waste Container C->D E 5. Decontaminate Area (Ethanol then Soap/Water) D->E F 6. Dispose of all Contaminated Materials E->F G 7. Doff PPE & Wash Hands F->G

Caption: Small Spill Response Workflow.

Waste Disposal
  • Chemical Waste: All solid waste containing this compound and any solutions must be collected in a clearly labeled, sealed hazardous waste container. Never mix this waste with other waste streams unless compatibility has been confirmed.

  • Contaminated PPE: All disposable PPE used when handling this compound (gloves, wipes, weigh boats, respirators) must be considered hazardous waste. Collect it in a sealed, labeled bag or container for disposal via your institution's EHS department.

  • Labeling: All waste containers must be labeled with "Hazardous Waste" and the full chemical name: "this compound".

References

  • Chemsrc. Boc-Dap(Z)-OH | CAS#:65710-57-8. [Link]

  • PubChem - NIH. Boc-Dap-OH | C8H16N2O4 | CID 2755946. [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]

  • TOSOH. AMINO ALCOHOL EA Safety Data Sheet. [Link]

  • Loba Chemie. n-AMYL ALCOHOL AR Safety Data Sheet. [Link]

  • AAPPTec. Boc-Glycinol Safety Data Sheet. [Link]

  • ResearchGate. How can we protect an amino group leaving an alcohol group free?. [Link]

  • DAP. DAP US/GHS MSDS Project. [Link]

  • Occupational Safety and Health Administration. OSHA Technical Manual (OTM) - Section VIII: Chapter 1. [Link]

  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]

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Retrosynthesis Analysis

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.